molecular formula C11H16O B1581702 Benzeneethanol, alpha,alpha,4-trimethyl- CAS No. 20834-59-7

Benzeneethanol, alpha,alpha,4-trimethyl-

Cat. No.: B1581702
CAS No.: 20834-59-7
M. Wt: 164.24 g/mol
InChI Key: LABNAHQUILHURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneethanol, alpha,alpha,4-trimethyl- (CAS 20834-59-7), also widely known as 2-methyl-1-(4-methylphenyl)propan-2-ol and para-Methylbenzyl dimethyl carbinol, is a high-value aromatic alcohol for research and development . This compound, with a molecular formula of C 11 H 16 O and a molecular weight of 164.24 g/mol, is characterized by its high purity, making it a critical standard and intermediate in synthetic organic chemistry . Researchers utilize this compound in analytical method development, where it can be effectively separated and analyzed using reverse-phase (RP) High-Performance Liquid Chromatography (HPLC) methods, for instance on a Newcrom R1 column with a mobile phase of acetonitrile and water . Its defined physical properties, including a boiling point of approximately 112°C at 12 mmHg and a density of 0.97 g/mL at 25°C, provide essential data for process development and scale-up in pharmaceutical and chemical synthesis . The structure, featuring a tertiary alcohol substituted with a p-methylphenyl group, offers a stable scaffold for further chemical modifications, making it a versatile building block for the synthesis of more complex molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access detailed specifications, including Canonical SMILES (CC1=CC=C(C=C1)CC(C)(C)O) and InChIKey (LABNAHQUILHURR-UHFFFAOYSA-N), to ensure material identity and suitability for their specific experimental workflows . Proper storage at -20°C is recommended for long-term stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-(4-methylphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-9-4-6-10(7-5-9)8-11(2,3)12/h4-7,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABNAHQUILHURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066659
Record name Benzeneethanol, .alpha.,.alpha.,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20834-59-7
Record name α,α,4-Trimethylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20834-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanol, alpha,alpha,4-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020834597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanol, .alpha.,.alpha.,4-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneethanol, .alpha.,.alpha.,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,4-trimethylphenethyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.051
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"p-Cymen-8-ol physical and chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to p-Cymen-8-ol: Properties, Reactivity, and Applications

Introduction: A Molecule of Versatility

p-Cymen-8-ol, also known by its IUPAC name 2-(4-methylphenyl)propan-2-ol, is a monoterpenoid alcohol that holds significant interest for researchers in fields ranging from flavor and fragrance to synthetic chemistry and drug development.[1] As a derivative of p-cymene, a naturally abundant aromatic hydrocarbon found in essential oils like cumin and thyme, p-Cymen-8-ol presents a biocompatible and synthetically accessible scaffold.[2] This guide, written from the perspective of a senior application scientist, aims to provide an in-depth understanding of its core physical and chemical properties, explore its reactivity, and discuss its potential applications, particularly for professionals in drug discovery and materials science.

This molecule is more than just a simple tertiary alcohol; its structural features—a stable aromatic ring, a reactive hydroxyl group, and a specific stereochemical environment—dictate its utility. Understanding these characteristics is paramount to harnessing its full potential.

Molecular Identity and Structure

Correctly identifying a chemical entity is the foundational step for any scientific investigation. p-Cymen-8-ol is registered under CAS Number 1197-01-9.[1][3] Its molecular formula is C₁₀H₁₄O, with a molecular weight of approximately 150.22 g/mol .[1][4]

Caption: Molecular structure of p-Cymen-8-ol (2-(4-methylphenyl)propan-2-ol).

Key Identifiers

For unambiguous reference in research and regulatory documentation, the following identifiers are critical.

IdentifierValueSource
IUPAC Name 2-(4-methylphenyl)propan-2-olPubChem[1]
CAS Number 1197-01-9ECHEMI[3], PubChem[1]
Molecular Formula C₁₀H₁₄OThe Good Scents Company[4], PubChem[1]
Molecular Weight 150.22 g/mol PubChem[1]
EC Number 214-817-7PubChem[1]
UNII 6TFS69V5BWPubChem[1]
SMILES CC1=CC=C(C=C1)C(C)(C)OPubChem[1]
InChIKey XLPDVYGDNRIQFV-UHFFFAOYSA-NPubChem[1]

Physical Properties: A Practical Overview

The physical state and solubility of a compound dictate its handling, formulation, and reaction conditions. p-Cymen-8-ol is typically a clear, colorless to pale yellow liquid at room temperature.[1][3] Its odor is often described as herbaceous and celery-like.[1][3]

PropertyValueNotes and Experimental ContextSource
Appearance Clear colorless to pale yellow liquidVisual inspection at ambient temperature.PubChem[1], ECHEMI[3]
Melting Point 9 °CThe compound will solidify under standard refrigeration.PubChem[1], ECHEMI[3]
Boiling Point 99 °C @ 7 Torr (mmHg) ~64 °C @ 0.6 mmHgHigh boiling point at atmospheric pressure necessitates vacuum distillation to prevent degradation.ECHEMI[3], The Good Scents Company[4]
Density 0.96 - 0.98 g/cm³ @ 25 °CSlightly less dense than water.PubChem[1], The Good Scents Company[4]
Refractive Index 1.514 - 1.521 @ 20 °CA useful parameter for quick purity assessment using refractometry.The Good Scents Company[4], ECHEMI[3]
Flash Point 205 °F (96.1 °C) (TCC)This is a combustible liquid, requiring avoidance of open flames and sparks.[1][3][4]The Good Scents Company[4], PubChem[1]
Vapor Pressure 0.02 mmHg @ 20 °CLow volatility at room temperature.The Good Scents Company[4]
Solubility Slightly soluble in water (~1.8 g/L @ 25°C) Soluble in alcoholThe hydrophobic p-cymene backbone limits aqueous solubility, a key factor for formulation and extraction protocols.The Good Scents Company[4], PubChem[1], NOAA[5]

Chemical Properties and Reactivity Profile

The chemical behavior of p-Cymen-8-ol is dominated by the interplay between its tertiary alcohol group and the aromatic ring.

Reactivity of the Tertiary Alcohol

As a tertiary alcohol, the hydroxyl group is sterically hindered, which influences its reactivity.

  • Oxidation: Unlike primary or secondary alcohols, p-Cymen-8-ol is resistant to oxidation under standard conditions because it lacks a hydrogen atom on the carbinol carbon. Strong oxidizing agents under harsh conditions will lead to the degradation of the molecule.

  • Esterification: Direct esterification with carboxylic acids is slow due to steric hindrance. For synthetic purposes, conversion of the carboxylic acid to a more reactive acyl chloride or anhydride is the preferred method.

  • Dehydration (Elimination): The tertiary alcohol readily undergoes dehydration (elimination of water) under acidic conditions to form the corresponding alkene, p-isopropenyltoluene. This is a critical consideration in experimental design, as trace amounts of acid at elevated temperatures can lead to impurity formation.

Reactivity_Scheme pcol p-Cymen-8-ol reagents_dehydration + Acid Catalyst (e.g., H₂SO₄) + Heat pcol->reagents_dehydration reagents_ester + Acyl Chloride / Anhydride + Base pcol->reagents_ester alkene p-Isopropenyltoluene (Dehydration Product) ester Ester Derivative reagents_dehydration->alkene reagents_ester->ester

Caption: Key reactions of the tertiary alcohol group in p-Cymen-8-ol.

Aromatic Ring Reactivity

The benzene ring can undergo electrophilic aromatic substitution. The alkyl groups (methyl and 2-hydroxy-2-propyl) are ortho-, para-directing and activating. However, the positions ortho to the large tertiary alcohol group are sterically hindered, meaning substitution will preferentially occur at the positions ortho to the methyl group.

Synthesis Pathway: A Practical Approach

For laboratory and industrial-scale production, a common and reliable method is the Grignard reaction. This approach offers high yields and is a staple of organometallic chemistry.

Experimental Protocol: Grignard Synthesis of p-Cymen-8-ol

This protocol describes the synthesis from 4-methylacetophenone. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Objective: To synthesize p-Cymen-8-ol via the addition of a methyl Grignard reagent to 4-methylacetophenone.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether or THF

  • Methyl iodide

  • 4-methylacetophenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (e.g., flame-dried, under N₂ atmosphere)

Step-by-Step Methodology:

  • Grignard Reagent Preparation:

    • Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Add a single crystal of iodine. Rationale: The iodine activates the magnesium surface by disrupting the passivating oxide layer, facilitating the initiation of the reaction.

    • Add a small amount of a solution of methyl iodide in anhydrous ether via the dropping funnel. Wait for the exothermic reaction to begin (slight bubbling, disappearance of iodine color).

    • Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. Rationale: A controlled addition prevents an overly vigorous, runaway reaction. .

  • Addition Reaction:

    • Cool the prepared Grignard reagent (methylmagnesium iodide) in an ice bath.

    • Add a solution of 4-methylacetophenone in anhydrous ether dropwise via the dropping funnel. Rationale: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. An ice bath is used to control the exothermic reaction.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Rationale: This is a weak acid that protonates the alkoxide intermediate and neutralizes any remaining Grignard reagent more gently than pure water, reducing the risk of violent reactions.

    • Transfer the mixture to a separatory funnel. Separate the organic (ether) layer.

    • Extract the aqueous layer twice more with diethyl ether. Rationale: Multiple extractions ensure maximum recovery of the product from the aqueous phase.

    • Combine all organic extracts and dry over anhydrous MgSO₄. Rationale: Removal of all water is crucial before solvent evaporation to obtain a pure product.

    • Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation.

Safety and Handling

As a laboratory chemical, p-Cymen-8-ol requires appropriate handling procedures.

  • Health Hazards: It may cause skin and eye irritation.[1][5] In case of contact, affected areas should be washed thoroughly with soap and water.[1]

  • Fire Hazards: The compound is combustible, with a flash point of 96.11 °C.[3][4] All sources of ignition must be removed when handling significant quantities.[5] Fires can be extinguished using dry chemical, carbon dioxide, or Halon extinguishers.[3][5]

  • Reactivity Hazards: It is incompatible with strong oxidizing agents.[3] As a typical alcohol, it can react exothermically with alkali metals, nitrides, and strong reducing agents to generate flammable gases.[3][5]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn. For weighing or diluting the neat chemical, a NIOSH-approved respirator may be recommended.[3]

Applications and Future Outlook

While widely used as a flavoring agent and in perfumery due to its herbaceous and fruity notes, the true potential of p-Cymen-8-ol for drug development professionals lies in its utility as a synthetic intermediate.[1][4]

  • Scaffold for Drug Discovery: The p-cymene core is a privileged scaffold in medicinal chemistry, appearing in various biologically active compounds. The tertiary alcohol of p-Cymen-8-ol provides a reactive handle for derivatization, allowing chemists to build molecular complexity and explore structure-activity relationships (SAR).

  • Chiral Precursor: While p-Cymen-8-ol itself is achiral, its derivatives can be. Its rigid structure can be used to direct stereoselective reactions, making it a valuable starting material for the synthesis of chiral drugs.

  • Pro-drug Design: The hydroxyl group can be esterified with an active pharmaceutical ingredient (API). This can create a pro-drug with modified solubility, stability, or pharmacokinetic properties, which is then cleaved in vivo to release the active drug.

The combination of its natural product origin, straightforward synthesis, and versatile chemical functionality makes p-Cymen-8-ol a compound of significant interest. As the demand for novel, sustainable, and efficient synthetic pathways in drug development grows, molecules like p-Cymen-8-ol will undoubtedly play an increasingly important role.

References

  • The Good Scents Company. (n.d.). cherry propanol p,alpha,alpha-trimethylbenzyl alcohol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). p-Cymen-8-ol. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (1991). EP0416683A1 - P-cymenol preparation by transfer dehydrogenation.
  • American Chemical Society. (2021). p-Cymene. Retrieved from [Link]

Sources

"Natural sources of alpha,alpha,4-trimethylbenzyl alcohol"

Natural Sources of -Trimethylbenzyl Alcohol ( -Cymen-8-ol): A Technical Guide

Executive Summary

Molecule:

Common Synonyms:



1CAS:Molecular Formula:



-cymen-8-ol

This guide details the natural occurrence of

Botanical Sources & Occurrence



High-Yield Botanical Sources

The following table summarizes plant species with notable concentrations of

Genus/SpeciesFamilyPart UsedTypical Conc.[2] (%)Notes
Eucalyptus pimpiniana MyrtaceaeLeaves~3.0 - 5.0%One of the higher natural concentrations reported in Eucalyptus spp.
Thymus hyemalis LamiaceaeAerial parts0.5 - 2.0%Chemotype dependent; often co-elutes with thymol precursors.
Curcuma longa ZingiberaceaeRhizome< 1.0%Trace component contributing to the characteristic earthy/spicy aroma.
Croton regelianus EuphorbiaceaeLeaves1.0 - 3.0%Found alongside

-pinene and bicyclogermacrene.
Anaphalis spp. AsteraceaeAerial partsVariableUsed in traditional folk medicines; presence confirms anti-inflammatory potential.
The "Oxidative Artifact" Phenomenon

Researchers must distinguish between biosynthetic


  • Biosynthetic: Enzymatically produced in fresh plant tissue via cytochrome P450 activity.

  • Artifactual: Formed during steam distillation or prolonged storage via the autoxidation of

    
    -cymene.
    
    • Diagnostic Check: If the

      
      -cymene content drops while 
      
      
      -cymen-8-ol rises over time, the source is likely oxidative degradation.

Biosynthetic & Biotransformation Pathways

Understanding the genesis of

Mechanism: The -Cymene Oxidation Pathway

In both plants and specific microbial strains (Pseudomonas putida, Phanerochaete chrysosporium), the molecule is generated through the regioselective hydroxylation of

Key Enzyme:

Reaction:
Visualization: Biosynthetic Pathway

The following diagram illustrates the conversion from the terpene precursor


BiosynthesisG_Terpinenegamma-Terpinenep_Cymenep-Cymene(Aromatization)G_Terpinene->p_CymeneOxidationp_Cymen_8_olp-Cymen-8-ol(alpha,alpha,4-trimethylbenzyl alcohol)p_Cymene->p_Cymen_8_olHydroxylation (C8)EnzymeCymene Monooxygenase(CYP450)Enzyme->p_Cymen_8_olCatalysis

Figure 1: Biogenic pathway from


Extraction & Isolation Protocols

Protocol A: Solvent-Free Microwave Extraction (SFME)

Application: Rapid isolation from Thymus or Eucalyptus leaves with minimal thermal degradation. Rationale: SFME utilizes the internal water of the plant tissue, heating it selectively. This prevents the hydrolysis of esters often seen in hydrodistillation.

Step-by-Step Workflow:

  • Pre-treatment: Moisten 500g of dry plant leaves with water (ratio 1:1) for 1 hour to rehydrate tissues.

  • Loading: Place material in the microwave reactor vessel. Connect a Clevenger-type apparatus externally.

  • Irradiation: Irradiate at 500W.

    • Note: Regulate power to maintain a steady reflux without "bumping."

  • Collection: Collect the essential oil-water emulsion continuously for 30 minutes.

  • Separation: Decant the oil layer. Dry over anhydrous sodium sulfate (Nangcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    SO
    
    
    ).
  • Purification (Flash Chromatography):

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: Hexane:Ethyl Acetate gradient (starts 95:5

      
       80:20).
      
    • Target:

      
      -cymen-8-ol typically elutes after the hydrocarbon fraction (
      
      
      -cymene) and before the diols.
Protocol B: Microbial Biotransformation (Production Scale)

Application: Generating high-purity


Rationale:3

Step-by-Step Workflow:

  • Inoculum Prep: Cultivate P. putida (strain F1 or similar) in Mineral Salts Medium (MSM) with glucose (0.2%) as a carbon source.

  • Induction: Add

    
    -cymene (vapor phase or 0.1% liquid) to induce the cym operon.
    
  • Biotransformation:

    • Incubate at 30°C, 200 rpm.

    • Monitor pH (maintain ~7.0).[3]

  • Extraction:

    • Centrifuge culture broth (10,000 x g, 15 min) to remove cells.

    • Extract supernatant with Ethyl Acetate (3x volume).

  • Isolation: Evaporate solvent under reduced pressure. Purify residue via silica column (as above).

Visualization: Extraction Logic

ExtractionWorkflowRawMaterialRaw Material(Plant or Broth)ExtractionExtraction Phase(SFME or EtOAc)RawMaterial->ExtractionDryingDrying(Anhydrous Na2SO4)Extraction->DryingConcentrationConcentration(Rotary Evaporator)Drying->ConcentrationChromatographyFlash Chromatography(Silica Gel)Concentration->ChromatographyFraction1Frac 1: Hydrocarbons(p-Cymene)Chromatography->Fraction1Hexane 100%Fraction2Frac 2: Target(p-Cymen-8-ol)Chromatography->Fraction2Hex:EtOAc 90:10Fraction3Frac 3: Diols/PolarsChromatography->Fraction3Hex:EtOAc 70:30

Figure 2: Isolation workflow for separating p-cymen-8-ol from complex matrices.

Analytical Characterization

To validate the identity of the isolated compound, compare against the following physicochemical standards.

ParameterSpecificationNotes
Appearance Colorless to pale yellow liquidViscous; may crystallize at low temps (MP ~9-20°C).
Odor Herbaceous, celery-like, mildDistinct from the harsh solvent smell of

-cymene.
Retention Index (RI) DB-5: 1160 - 1185 Elutes after

-cymene (RI ~1025) and before Thymol (RI ~1290).
Mass Spectrum (EI) m/z 135 (Base Peak)Molecular ion [M]+ 150 is often weak. Loss of methyl group [M-15]+ gives 135.

H-NMR (CDCl

)

1.55 (s, 6H, 2xCH

); 2.33 (s, 3H, Ar-CH

)
The gem-dimethyl singlet at 1.55 ppm is diagnostic for the isopropyl alcohol group.

Applications in Drug Development

  • Antimicrobial Potentiation: It exhibits moderate standalone antibacterial activity but shows significant synergy when combined with phenolic monoterpenes (Thymol). It acts by perturbing the lipid fraction of the bacterial plasma membrane, increasing permeability.

  • Anti-inflammatory: Inhibits the production of nitric oxide (NO) in LPS-stimulated macrophages.

  • Chiral Synthesis Precursor: Although achiral itself, it is a precursor for synthesizing chiral 8,9-epoxy-p-cymene derivatives used in fine chemical manufacturing.

References

  • Fragrance Conservatory. (n.d.).[4] p-alpha,alpha-Trimethylbenzyl alcohol.[1][5] The Fragrance Conservatory. [Link][1]

  • PubChem. (2025). p-Cymen-8-ol (Compound).[1][6][7][8][9][10][11] National Library of Medicine. [Link]

  • The Good Scents Company. (n.d.). p,alpha,alpha-trimethylbenzyl alcohol. [Link][1][5]

  • Jivishov, E., et al. (2016).[8] Microbial transformation of p-cymene. Natural Volatiles & Essential Oils.[1][2][12][3][8][13][14] [Link]

  • Bakkali, F., et al. (2008). Biological effects of essential oils – A review. Food and Chemical Toxicology. [Link]

  • Milos, M., et al. (2001). Solvent-free microwave extraction of Thymus mastichina essential oil. International Journal of Molecular Sciences. [Link]

The Hydroxylated Monoterpene: Pharmacological Profile of p-Cymen-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Profile of p-Cymen-8-ol: A Metabolic & Therapeutic Analysis Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Pharmacologists, and Chemical Engineers

Executive Summary

p-Cymen-8-ol (2-(4-methylphenyl)propan-2-ol) represents a critical structural pivot in terpene pharmacology. Often overshadowed by its phenolic isomers, Thymol and Carvacrol, or its hydrocarbon precursor, p-Cymene, this tertiary alcohol offers a distinct pharmacokinetic profile.

While p-Cymene acts as a lipophilic scaffold, its oxidation into p-Cymen-8-ol via cytochrome P450 (in mammals) or microbial biotransformation introduces a polar handle, altering membrane permeability and receptor binding affinity. This guide analyzes p-Cymen-8-ol not merely as a metabolite, but as a distinct therapeutic entity with specific antimicrobial, anti-inflammatory, and industrial synthesis potential.

Chemical Identity & Structure-Activity Relationship (SAR)

Structural Distinction

Unlike Thymol (a phenol), p-Cymen-8-ol possesses a tertiary hydroxyl group on the isopropyl chain. This structural nuance drastically reduces acidity and reactivity compared to phenols, enhancing stability while maintaining hydrogen-bonding capability.

Propertyp-Cymen-8-olp-Cymene (Precursor)Thymol (Isomer)
Formula C₁₀H₁₄OC₁₀H₁₄C₁₀H₁₄O
Functional Group Tertiary AlcoholAromatic HydrocarbonPhenol
LogP (Lipophilicity) ~2.22~4.1~3.3
Key Reactivity Dehydration, EsterificationElectrophilic SubstitutionRedox active, Acidic
Odor Profile Herbaceous, Celery-likeSolvent-like, GasolineMedicinal, Pungent
SAR Implications
  • Membrane Interaction: The lower LogP (compared to p-Cymene) allows p-Cymen-8-ol to reside at the oil-water interface of lipid bilayers, disrupting membrane integrity in microbial cells without the high cytotoxicity associated with phenols.

  • Metabolic Stability: The tertiary alcohol is resistant to further oxidation, unlike primary alcohols, making it a stable pharmacophore in vivo.

Pharmacodynamics: Mechanism of Action

A. Antimicrobial & Antifungal Activity

p-Cymen-8-ol acts as a "membrane spacer." It inserts into the lipid bilayer of bacteria and fungi, increasing fluidity and permeability.

  • Synergy: It is often found alongside Carvacrol in essential oils (Thymus spp.). Studies suggest it facilitates the entry of more potent phenols by disrupting the outer membrane packing.

  • Spectrum: Effective against Candida spp. and Gram-positive bacteria, often showing higher efficacy than its non-hydroxylated precursor due to hydrogen bonding with membrane headgroups.

B. Anti-Inflammatory Signaling

While p-Cymene inhibits NF-κB, the conversion to p-Cymen-8-ol retains this ability but alters bioavailability. The mechanism involves the suppression of pro-inflammatory cytokines (TNF-α, IL-1β) by blocking the phosphorylation of MAP Kinases.

Figure 1: Proposed Anti-Inflammatory Pathway The diagram below illustrates the interference of p-Cymen-8-ol in the TLR4 signaling cascade.

AntiInflammatoryPathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adapter TLR4->MyD88 MAPK MAPK Phosphorylation (p38, JNK) MyD88->MAPK NFkB_Inactive NF-κB (Cytosol) MAPK->NFkB_Inactive Activates NFkB_Active NF-κB (Nucleus) NFkB_Inactive->NFkB_Active Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Active->Cytokines Transcription Drug p-Cymen-8-ol (Inhibitor) Drug->MAPK Blocks Phosphorylation

Caption: p-Cymen-8-ol modulates the inflammatory response by inhibiting MAPK phosphorylation, preventing NF-κB nuclear translocation.

Experimental Protocols

Protocol A: Biotransformation Synthesis (Green Chemistry)

Direct chemical hydroxylation of p-Cymene is difficult to control regioselectively. Microbial biotransformation provides high specificity for the 8-position.

Objective: Synthesize p-Cymen-8-ol from p-Cymene using Pseudomonas or Phanerochaete strains.

  • Inoculation: Cultivate Pseudomonas putida in M9 minimal medium supplemented with 0.1% glucose.

  • Induction: Add p-Cymene (vapor phase or 1mM liquid) as the sole carbon source or inducer during the mid-log phase.

  • Incubation: Shake at 30°C, 200 rpm for 24–48 hours.

  • Extraction:

    • Centrifuge culture broth (10,000 x g, 10 min).

    • Extract supernatant with Ethyl Acetate (1:1 v/v) x 3.

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Silica gel column chromatography (Hexane:Ethyl Acetate gradient).

Protocol B: Quantitative Analysis via RP-HPLC

Standard UV detection is suitable due to the aromatic ring.

System: HPLC with UV Diode Array Detector (DAD). Column: Newcrom R1 or C18 (3 µm particle size).[1] Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.

  • Solvent B: Acetonitrile (MeCN).[1] Gradient: Isocratic 50:50 (A:B) or Gradient 10% B to 90% B over 20 min. Flow Rate: 1.0 mL/min. Detection: 210 nm and 254 nm.

Figure 2: Analytical Workflow Standardized workflow for isolation and verification of p-Cymen-8-ol.

ExperimentalWorkflow cluster_0 Sample Prep cluster_1 HPLC Separation cluster_2 Data Output Raw Crude Extract Filter 0.22µm PTFE Filter Raw->Filter Column Newcrom R1 (Reverse Phase) Filter->Column Injection Detector UV-Vis (254nm) Column->Detector Chrom Chromatogram (Rt ~4-6 min) Detector->Chrom

Caption: RP-HPLC workflow for p-Cymen-8-ol quantification using UV detection at 254nm.

Toxicology & Safety Profile

  • Acute Toxicity: Low compared to phenolic isomers.

    • Oral LD50 (Rat): Estimated >2000 mg/kg (based on p-cymene data).

  • Irritation: Mild skin and eye irritant.

  • Metabolism: In humans, p-Cymene is primarily oxidized to p-Cymen-8-ol and subsequently to p-Cymen-9-ol or excreted as glucuronide conjugates.

  • Handling: Combustible liquid (Flash Point ~96°C). Store in cool, well-ventilated areas away from strong oxidizers.

Future Outlook

The pharmaceutical value of p-Cymen-8-ol lies in prodrug design . Its tertiary alcohol group offers a stable site for esterification with NSAIDs or antibiotics, potentially improving the solubility and bioavailability of the parent drug while providing synergistic anti-inflammatory effects upon hydrolysis.

References

  • National Toxicology Program (NTP). (1992).[2] Chemical Repository Database: p-Cymen-8-ol. National Institutes of Health.[2] [Link]

  • Jivishov, E., et al. (2016).[3] Microbial transformation of p-cymene.[3] Natural Volatiles & Essential Oils.[3][4][5] [Link]

  • Marchese, A., et al. (2017). Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene.[6][7] Molecules.[1][2][3][4][5][8][9][10][11][12][13] [Link]

  • Sielc Technologies. (2018). HPLC Separation of p-Cymen-8-ol. [Link]

  • Alves, C.C., et al. (2021).[14] Health beneficial and pharmacological properties of p-cymene.[4][6][7][13] Food and Chemical Toxicology. [Link]

Sources

p-Cymen-8-ol: A Comprehensive Technical Review for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Terpene Derivative

In the vast and intricate world of natural products, monoterpenes stand out for their diverse chemical structures and significant pharmacological activities. Among these, p-cymene, a primary constituent of essential oils from plants like thyme and oregano, has been the subject of extensive research. However, its hydroxylated derivative, p-Cymen-8-ol, presents a unique profile that warrants a dedicated and in-depth exploration. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of p-Cymen-8-ol, moving from its fundamental chemical and physical properties to its synthesis, and critically, to its yet-to-be-fully-realized therapeutic potential. While much of the existing literature focuses on its parent compound, this review will collate the available specific data on p-Cymen-8-ol and draw logical inferences from the well-established bioactivities of p-cymene to illuminate promising avenues for future research and drug discovery.

Physicochemical Characteristics of p-Cymen-8-ol

A thorough understanding of the physicochemical properties of a compound is the bedrock of its development as a potential therapeutic agent. p-Cymen-8-ol, also known as 2-(4-methylphenyl)propan-2-ol, is a tertiary alcohol with the molecular formula C10H14O.[1] Its structure, featuring a hydroxyl group on the isopropyl substituent of the p-cymene scaffold, imparts distinct characteristics that influence its solubility, reactivity, and potential biological interactions.

PropertyValueSource
Molecular Weight 150.22 g/mol [1]
Appearance Clear colorless to pale yellow liquid[1][2]
Odor Herbaceous, celery-like[1][2]
Boiling Point 99 °C at 7 Torr[2]
Melting Point 9 °C[1]
Flash Point 205 °F (96.11 °C)[3]
Density 0.9782 g/cm³ at 20 °C[2]
Water Solubility Slightly soluble[2]
Vapor Pressure 0.156 mmHg at 25°C[2]

These properties suggest that p-Cymen-8-ol is a relatively stable, combustible liquid with limited water solubility.[4] Its character as an alcohol makes it susceptible to reactions such as the formation of esters with oxoacids and carboxylic acids, and oxidation to ketones.[4] It is incompatible with strong oxidizing agents.[2]

Sourcing and Synthesis: From Nature to the Laboratory

Natural Occurrence

p-Cymen-8-ol has been identified as a naturally occurring compound in various plant species. It is found in Camellia sinensis (the tea plant) and Eucalyptus pulverulenta.[1] Its presence in the essential oils of numerous other plants is likely, often alongside its precursor, p-cymene.

Chemical Synthesis

The primary route for the synthesis of p-Cymen-8-ol is through the oxidation of p-cymene. This process has been investigated using various oxidizing agents and reaction conditions to optimize the yield and selectivity for the desired tertiary alcohol.

A key study on the chemical oxidation of p-cymene explored the use of potassium permanganate as the oxidant. The conversion of p-cymene and the selectivity for p-Cymen-8-ol were found to be influenced by several factors, including the molar ratio of reactants, the concentration of sulfuric acid, reaction time, and temperature. Optimal conditions were identified that resulted in a high conversion rate of p-cymene with significant selectivity for p-Cymen-8-ol.

Experimental Protocol: Oxidation of p-Cymene to p-Cymen-8-ol

  • Reactants: p-Cymene, Potassium Permanganate (KMnO4), Sulfuric Acid (H2SO4).

  • Solvent: A mixture of water and acetic acid.

  • Procedure:

    • Combine p-cymene and the solvent in a reaction vessel.

    • Gradually add a solution of KMnO4 and H2SO4 to the mixture while maintaining a controlled temperature.

    • Allow the reaction to proceed for a specified duration with continuous stirring.

    • Upon completion, quench the reaction and perform an appropriate workup to isolate the crude product.

    • Purify the crude product using techniques such as column chromatography to obtain pure p-Cymen-8-ol.

The causality behind these experimental choices lies in the controlled oxidation of the isopropyl group of p-cymene. The use of a strong oxidizing agent like potassium permanganate under acidic conditions facilitates the introduction of a hydroxyl group at the tertiary carbon. The solvent system is chosen to ensure miscibility of the reactants and to moderate the reaction rate.

Synthesis_of_p_Cymen_8_ol p_cymene p-Cymene reaction Oxidation Reaction p_cymene->reaction oxidant Oxidizing Agent (e.g., KMnO4) oxidant->reaction acid Acidic Conditions (e.g., H2SO4) acid->reaction solvent Solvent (e.g., Water/Acetic Acid) solvent->reaction p_cymen_8_ol p-Cymen-8-ol reaction->p_cymen_8_ol caption Chemical Synthesis of p-Cymen-8-ol

Caption: A diagram illustrating the key components in the chemical synthesis of p-Cymen-8-ol from p-cymene.

Biological Activities and Therapeutic Potential: An Extrapolation from p-Cymene

While direct pharmacological studies on p-Cymen-8-ol are limited, the extensive body of research on its parent compound, p-cymene, provides a strong foundation for predicting its potential biological activities. The addition of a hydroxyl group can significantly alter a molecule's polarity, reactivity, and ability to interact with biological targets, often enhancing its activity or modifying its pharmacological profile.

p-Cymene is known to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[5][6][7] It is plausible that p-Cymen-8-ol shares some of these activities, potentially with modified potency or a different mechanism of action.

Potential Antioxidant Activity

p-Cymene has demonstrated antioxidant potential in vivo by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has also been shown to reduce lipid peroxidation and nitrite content in the hippocampus of mice, suggesting a neuroprotective role against oxidative stress. It is hypothesized that the hydroxyl group in p-Cymen-8-ol could enhance its radical scavenging capabilities, making it a potentially more potent antioxidant than its parent compound.

Potential Anti-inflammatory Effects

The anti-inflammatory properties of p-cymene are well-documented. It has been shown to modulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This modulation is achieved through the inhibition of key signaling pathways like NF-κB and MAPK. Given that many anti-inflammatory drugs are alcohols or phenols, the presence of the hydroxyl group in p-Cymen-8-ol could lead to significant anti-inflammatory activity, a critical area for future investigation.

Potential_Anti_Inflammatory_Mechanism p_cymen_8_ol p-Cymen-8-ol (Hypothesized) nf_kb_mapk NF-κB & MAPK Signaling Pathways p_cymen_8_ol->nf_kb_mapk Inhibition (Hypothesized) inflammatory_stimuli Inflammatory Stimuli cell Immune Cell (e.g., Macrophage) inflammatory_stimuli->cell cell->nf_kb_mapk cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nf_kb_mapk->cytokines Activation inflammation Inflammation cytokines->inflammation caption Hypothesized Anti-inflammatory Mechanism of p-Cymen-8-ol

Caption: A diagram illustrating the hypothesized anti-inflammatory mechanism of action for p-Cymen-8-ol.

Potential Antimicrobial Activity

p-Cymene exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[6] Its mechanism of action is often attributed to the disruption of the bacterial cell membrane. The introduction of a hydroxyl group in p-Cymen-8-ol could enhance its interaction with microbial cell membranes, potentially leading to increased antimicrobial potency.

Analytical Methodologies

For research and development purposes, robust analytical methods for the quantification and characterization of p-Cymen-8-ol are essential. High-performance liquid chromatography (HPLC) is a suitable technique for this purpose.

Protocol: HPLC Analysis of p-Cymen-8-ol

  • Method: Reverse Phase (RP) HPLC.[8]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier such as phosphoric acid or formic acid for Mass-Spec (MS) compatibility.[8]

  • Column: A C18 or other suitable reverse-phase column.[8]

  • Detection: UV detection at an appropriate wavelength or mass spectrometry for enhanced sensitivity and specificity.

  • Application: This method can be adapted for purity assessment, quantification in biological matrices for pharmacokinetic studies, and for monitoring the progress of synthesis reactions.[8]

The rationale for this protocol lies in the ability of reverse-phase chromatography to effectively separate moderately polar compounds like p-Cymen-8-ol from both more polar and less polar impurities. The choice of mobile phase composition allows for the fine-tuning of the retention time for accurate quantification.

Toxicology and Safety Profile

Preliminary safety data indicates that p-Cymen-8-ol may cause skin and eye irritation.[4] When heated to decomposition, it may emit toxic fumes.[1] It is important to note that according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound does not meet the criteria for hazard classification in a high percentage of reports.[1] For its parent compound, p-cymene, toxicological studies have been more extensive, with data available on genotoxicity, repeated dose toxicity, and reproductive toxicity.[9] These studies generally indicate a low level of concern at current exposure levels. However, direct and comprehensive toxicological evaluation of p-Cymen-8-ol is necessary to establish a complete safety profile for any potential therapeutic application.

Future Directions and Applications in Drug Development

The structural similarity of p-Cymen-8-ol to the well-studied p-cymene, combined with the potential for enhanced activity due to its hydroxyl group, makes it a compelling candidate for further investigation in several therapeutic areas:

  • Anti-inflammatory Therapeutics: Given the established anti-inflammatory effects of p-cymene, p-Cymen-8-ol should be screened in various in vitro and in vivo models of inflammation.

  • Antioxidant and Neuroprotective Agents: Its potential to combat oxidative stress warrants investigation in models of neurodegenerative diseases where oxidative damage plays a significant role.

  • Antimicrobial Drug Discovery: With the rising threat of antimicrobial resistance, novel antimicrobial agents are urgently needed. p-Cymen-8-ol should be tested against a broad panel of pathogenic bacteria and fungi.

  • Oncology: p-Cymene has shown some anticancer properties, and the potential for p-Cymen-8-ol in this area should not be overlooked.[6]

To unlock the full potential of p-Cymen-8-ol, future research should focus on:

  • Comprehensive Pharmacological Screening: A battery of in vitro and in vivo assays to definitively characterize its biological activities.

  • Mechanistic Studies: Elucidating the molecular targets and signaling pathways through which p-Cymen-8-ol exerts its effects.

  • Pharmacokinetic Profiling: Understanding its absorption, distribution, metabolism, and excretion (ADME) properties to inform dosing and formulation development.

  • Toxicological Evaluation: Conducting thorough safety and toxicity studies to establish a clear therapeutic window.

Conclusion

p-Cymen-8-ol represents a promising yet underexplored molecule in the landscape of natural product-derived drug discovery. While the existing body of research is heavily skewed towards its parent compound, p-cymene, the available data on its synthesis and physicochemical properties, coupled with the logical extrapolation of its potential bioactivities, provides a strong impetus for dedicated investigation. For researchers and drug development professionals, p-Cymen-8-ol offers a fertile ground for discovery, with the potential to yield novel therapeutic agents for a range of diseases. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

  • Balahbib, A., et al. (2021). Health beneficial and pharmacological properties of p-cymene. Food and Chemical Toxicology, 153, 112259. Available at: [Link]

  • Kwon, S. S., et al. (2024). Microbial Fermentation and Therapeutic Potential of p-Cymene: Insights into Biosynthesis and Antimicrobial Bioactivity. International Journal of Molecular Sciences, 25(18), 10307. Available at: [Link]

  • Marchese, A., et al. (2017). Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene. Materials, 10(8), 947. Available at: [Link]

  • de Christo Scherer, M. M., et al. (2024). Monoterpenes as Medicinal Agents: Exploring the Pharmaceutical Potential of p-Cymene, p-Cymenene, and γ-Terpinene. ResearchGate. Available at: [Link]

  • de Santana, M. F., et al. (2025). Release Studies of Thymol and p‑Cymene from Polylactide Microcapsules. ResearchGate. Available at: [Link]

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, p -cymene, CAS Registry Number 99-87-6. Food and Chemical Toxicology, 149, 112014. Available at: [Link]

  • SIELC Technologies. (2018). p-Cymen-8-ol. Available at: [Link]

  • He, L., et al. (2022). Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry. Biotechnology for Biofuels and Bioproducts, 15(1), 125. Available at: [Link]

  • Szabo-Scandic. p-Cymene Safety Data Sheet. Available at: [Link]

  • PubChem. (n.d.). p-Cymen-8-ol. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of o-, m-, p-cymene and p-cymene-8-ol. Available at: [Link]

  • The Good Scents Company. (n.d.). cherry propanol. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). p-Cymen-8-ol - Exposure: Production Volumes. Available at: [Link]

Sources

An In-depth Technical Guide to α,α,4-Trimethyl-benzeneethanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of α,α,4-trimethyl-benzeneethanol, a tertiary alcohol known chemically as 2-methyl-1-(4-methylphenyl)propan-2-ol. While its primary application lies within the fragrance industry, this document explores its discovery, history, chemical properties, and synthesis in detail. It also addresses the current landscape of its biological activity and potential, or lack thereof, in the context of drug development. This guide is intended to be a valuable resource for chemists, pharmacologists, and researchers interested in the synthesis and characterization of aryl alkyl alcohols.

Introduction and Chemical Identity

α,α,4-Trimethyl-benzeneethanol, systematically named 2-methyl-1-(4-methylphenyl)propan-2-ol, is an organic compound with the chemical formula C₁₁H₁₆O. It is classified as a tertiary alcohol and a member of the aryl alkyl alcohols, a diverse class of compounds that feature both an aromatic ring and an alcohol functional group.[1] Its chemical structure is characterized by a p-tolyl group attached to a 2-methylpropan-2-ol moiety.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 2-methyl-1-(4-methylphenyl)propan-2-ol
CAS Number 20834-59-7[2]
Molecular Formula C₁₁H₁₆O[2]
Molecular Weight 164.24 g/mol [2]
Appearance Colorless to pale yellow liquid[2][3]
Odor Floral, herbaceous[4]
Boiling Point 240-241 °C at 760 mmHg[3]
Flash Point >100 °C[3]
Density 0.954-0.962 g/mL at 25 °C[3]
Refractive Index 1.510-1.516 at 20 °C[3]
Solubility Insoluble in water; soluble in alcohol[3]

Discovery and History: A Scented Past

The precise details surrounding the initial discovery and synthesis of α,α,4-trimethyl-benzeneethanol are not well-documented in readily available scientific literature. Its emergence is closely tied to the expansion of the fragrance and flavor industry in the 20th century, where the synthesis of novel aroma chemicals became a significant area of research.

While a specific "discoverer" is not easily identified, its use as a fragrance ingredient, often under the synonym "cumin carbinol," points to its development within commercial fragrance houses.[2][3] The history of such compounds is often proprietary, documented in internal laboratory notebooks and patents that may not be broadly accessible. Its structural relationship to other aryl alkyl alcohols, many of which have been used in perfumery for decades, suggests it was likely developed as part of a broader exploration of this chemical class for new and interesting scent profiles.[5][6][7]

Synthesis and Mechanistic Insights

The most common and versatile method for the synthesis of tertiary alcohols like α,α,4-trimethyl-benzeneethanol is the Grignard reaction.[4][8][9] This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide (the Grignard reagent) to perform a nucleophilic attack on a carbonyl group.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary Grignard-based synthetic routes:

Retrosynthesis cluster_route1 Route 1 cluster_route2 Route 2 Target α,α,4-Trimethyl-benzeneethanol Ester Methyl p-tolylacetate Target->Ester C-C Disconnection Ketone p-Tolylacetone Target->Ketone C-C Disconnection Ester->Target Grignard Addition Grignard1 Methylmagnesium halide (2 eq.) Grignard1->Ester Ketone->Target Grignard Addition Grignard2 Methylmagnesium halide Grignard2->Ketone

Figure 1: Retrosynthetic analysis of α,α,4-trimethyl-benzeneethanol.
Detailed Experimental Protocol: Grignard Synthesis from an Ester

The following protocol describes the synthesis of α,α,4-trimethyl-benzeneethanol via the reaction of methyl p-tolylacetate with an excess of methylmagnesium halide. This is a robust and high-yielding approach to tertiary alcohols.

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, as an initiator)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Methyl iodide or methyl bromide

  • Methyl p-tolylacetate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

Step-by-Step Methodology:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place magnesium turnings.

    • Add a small crystal of iodine if the magnesium is not highly reactive.

    • Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of methyl iodide or methyl bromide in anhydrous ether/THF.

    • Add a small amount of the methyl halide solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

  • Reaction with the Ester:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of methyl p-tolylacetate in anhydrous ether/THF and add it to the dropping funnel.

    • Add the ester solution dropwise to the cooled Grignard reagent with vigorous stirring. Two equivalents of the Grignard reagent are required per equivalent of the ester.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate and neutralize any remaining Grignard reagent.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two additional portions of diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure α,α,4-trimethyl-benzeneethanol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly basic and will react with protic solvents like water or alcohols, which would quench the reagent and reduce the yield.[8] Flame-drying the glassware and using anhydrous solvents is crucial.

  • Use of Iodine: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide. Iodine reacts with the magnesium to form magnesium iodide, which exposes a fresh, reactive metal surface to initiate the Grignard reagent formation.

  • Dropwise Addition and Cooling: The formation of the Grignard reagent and its reaction with the ester are exothermic. Slow, dropwise addition and cooling help to control the reaction rate and prevent side reactions.

  • Ammonium Chloride Quench: Using a weak acid like ammonium chloride for the work-up is preferred over strong acids to avoid potential acid-catalyzed dehydration of the tertiary alcohol product.

Grignard_Synthesis cluster_reagents Starting Materials Ester Methyl p-tolylacetate Reaction Grignard Reaction (Anhydrous Ether/THF) Ester->Reaction MeMgX Methylmagnesium halide (2 eq.) MeMgX->Reaction Intermediate Magnesium Alkoxide Intermediate Reaction->Intermediate Quench Work-up (aq. NH4Cl) Intermediate->Quench Product α,α,4-Trimethyl-benzeneethanol (Crude) Quench->Product Purification Purification (Vacuum Distillation) Product->Purification Final_Product Pure Product Purification->Final_Product

Figure 2: Workflow for the Grignard synthesis of α,α,4-trimethyl-benzeneethanol.

Analytical Characterization

The identity and purity of synthesized α,α,4-trimethyl-benzeneethanol are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the p-tolyl group, a singlet for the benzylic protons, and singlets for the two equivalent methyl groups and the hydroxyl proton.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Absorptions corresponding to C-H bonds (aromatic and aliphatic) and C=C bonds of the aromatic ring will also be present.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Applications and Industrial Relevance

The primary and well-established application of α,α,4-trimethyl-benzeneethanol is as a fragrance ingredient in a variety of consumer products, including perfumes, cosmetics, and household goods.[1][2] Its floral and herbaceous scent profile makes it a valuable component in fragrance formulations.

Biological Activity and Toxicological Profile

Currently, there is a significant lack of publicly available data on the specific biological activity of α,α,4-trimethyl-benzeneethanol in the context of drug discovery and development. No studies have been identified that investigate its potential as a therapeutic agent, its mechanism of action, or its interaction with specific signaling pathways.

The available toxicological information is largely derived from its use as a fragrance ingredient and often pertains to the broader class of aryl alkyl alcohols.[6] These studies generally focus on dermal and respiratory exposure.

  • General Toxicity: The aryl alkyl alcohol class of fragrance ingredients generally demonstrates low acute and subchronic dermal and oral toxicity.[6]

  • Genotoxicity: Studies on related aryl alkyl alcohols have shown little to no evidence of genotoxicity, mutagenicity, or clastogenicity.[6]

  • Sensitization: While some fragrance ingredients can be skin sensitizers, α,α,4-trimethyl-benzeneethanol is not among the most commonly cited allergens. However, as with any fragrance component, the potential for skin sensitization in susceptible individuals exists.[1]

  • Neurotoxicity and Endocrine Disruption: Some fragrance compounds have been investigated for potential neurotoxic and endocrine-disrupting effects.[10][11] However, there is no specific data available for α,α,4-trimethyl-benzeneethanol in these areas.

It is important to note that the absence of evidence for biological activity in a drug development context does not constitute evidence of its absence. The compound has not been extensively screened for such activities in the public domain.

Future Perspectives and Conclusion

α,α,4-Trimethyl-benzeneethanol is a well-established aroma chemical with a clear role in the fragrance industry. Its synthesis is straightforward and relies on fundamental organic reactions. However, from the perspective of drug development and life sciences research, it remains a largely unexplored molecule.

The lack of data on its biological activity presents both a challenge and an opportunity. While there is currently no basis to consider it a lead compound for any therapeutic application, its unique structure as a substituted phenethyl alcohol could warrant its inclusion in broad screening libraries for various biological targets. Future research could focus on:

  • Screening for Biological Activity: Inclusion of α,α,4-trimethyl-benzeneethanol in high-throughput screening campaigns against a wide range of biological targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand how structural modifications impact any observed biological activity.

  • Metabolic Studies: In-depth investigation of its metabolic fate in biological systems.

References

  • Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
  • Organic Syntheses. (n.d.). Methyl sulfate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction | Download Table. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826). Retrieved from [Link]

  • Odinity. (2014, February 25). Nucleophilic addition of propane to p-tolualdehyde through the Grignard reaction. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-(4-METHYLPHENYL)PROPAN-1-OL. Retrieved from [Link]

  • Belsito, D., et al. (2012). A toxicologic and dermatologic assessment of aryl alkyl alcohols when used as fragrance ingredients. Food and Chemical Toxicology, 50(Suppl 2), S1-S24. [Link]

  • Campaign for Safe Cosmetics. (n.d.). Fragrance. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Use a Grignard reaction to prepare the following alcohols: (a) 2-Methyl-2-propanol. (b).... Retrieved from [Link]

  • NP-MRD. (2022, September 2). Showing NP-Card for 2-(4-methylphenyl)propan-1-ol (NP0160279). Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methylphenyl)-2-propanol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). cumin carbinol, 20834-59-7. Retrieved from [Link]

  • Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on α,α,4-trimethylphenethyl alcohol. Food and Chemical Toxicology, 50(Suppl 2), S134-S136. [Link]

  • Chromatography Online. (2025, June 13). Screening Perfumes for Hazardous Substances Using Thin-Layer Chromatography. Retrieved from [Link]

  • Pinkas, A., Gonçalves, C. L., & Aschner, M. (2017). Neurotoxicity of fragrance compounds: A review. Environmental Research, 158, 342-349. [Link]

  • SGS. (2022, January 18). How Do You Know if a Cosmetic Product Contains Fragrance Allergens? Retrieved from [Link]

  • Warshel Chemical Ltd. (n.d.). Cumin carbinol CAS 20834-59-7. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Neurotoxicity of fragrance compounds: A review | Request PDF. Retrieved from [Link]

  • Watson International Limited. (n.d.). Structure of Cumin carbinol CAS 20834-59-7. Retrieved from [Link]

  • ResearchGate. (n.d.). ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru. Retrieved from [Link]

  • Bedoukian Research. (2023, February 1). The Importance of Comprehensive Assessments in Evaluating Fragrance Ingredients. Retrieved from [Link]

  • Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenyl-2-propanol. Food and Chemical Toxicology, 50(Suppl 2), S130-S133. [Link]

  • Branch Basics. (2025, March 26). The Effects of Fragrance on Human Health. Retrieved from [Link]

  • bcmj.org. (2020, March 2). Scents and sensibility. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

  • YouTube. (2024, April 1). NMR of 2-methylpropan-1-ol for A-level Chemistry | H-NMR | H NMR splitting patterns of alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra in the chemical shift region associated with propan-2-ol.... Retrieved from [Link]

Sources

Technical Whitepaper: Antimicrobial Properties of p-Cymen-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide synthesizes current research on p-cymen-8-ol, focusing on its physicochemical behavior, antimicrobial efficacy, and synergistic mechanisms.[1]

Subject: p-Cymen-8-ol (CAS 1197-01-9) Classification: Oxygenated Monoterpene / Tertiary Alcohol Function: Antimicrobial Synergist, Membrane Permeabilizer, Preservative Booster[1]

Executive Summary

p-Cymen-8-ol (also known as 8-hydroxy-p-cymene or p-α,α-trimethylbenzyl alcohol) is an oxygenated monoterpene frequently identified as a bioactive constituent in the essential oils of Pituranthos, Protium, and Thymus species.[1] While historically overshadowed by its phenolic isomers (thymol and carvacrol), p-cymen-8-ol exhibits distinct physicochemical properties—specifically a tertiary hydroxyl group—that confer unique membrane-interacting capabilities.[1]

This guide analyzes its utility not merely as a standalone biocide, but as a critical potentiator in antimicrobial formulations.[1] Its intermediate polarity (LogP ~2.[1]41) allows it to bridge the gap between highly lipophilic hydrocarbons (like p-cymene) and hydrophilic cellular targets, facilitating the "entourage effect" observed in complex botanical drugs.[1]

Chemical Identity & Physicochemical Profile

Understanding the structure-activity relationship (SAR) is vital for formulation.[1] Unlike p-cymene, which is purely hydrophobic, the 8-hydroxyl group of p-cymen-8-ol introduces an amphiphilic character.

PropertySpecificationSignificance in Formulation
IUPAC Name 2-(4-methylphenyl)propan-2-olDefines the tertiary alcohol structure.[1]
CAS Number 1197-01-9Unique identifier for regulatory filing.[1]
Molecular Weight 150.22 g/mol Low MW facilitates rapid diffusion through peptidoglycan.[1]
LogP (Octanol/Water) ~2.41Critical: Lipophilic enough to enter membranes, but soluble enough to diffuse through aqueous extracellular matrices.[1]
Boiling Point ~219°CLower volatility than p-cymene; more stable in topical formulations.[1]
Solubility Low in water; Soluble in EtOH, DMSORequires emulsification (e.g., Tween 80) for aqueous assays.[1]
Synthesis & Sourcing

For industrial applications, p-cymen-8-ol is often synthesized via the catalytic oxidation of p-cymene .[1] This is a scalable route, converting the abundant byproduct p-cymene (from citrus or paper processing) into this higher-value alcohol using oxidants like KMnO₄ or electrochemical hydroxylation.[1]

Antimicrobial Efficacy & Spectrum

p-Cymen-8-ol exhibits broad-spectrum activity, though its potency is generally lower than phenolic terpenes (thymol).[1] Its true value lies in synergy .[1]

Quantitative Efficacy Data (Inferred from Isolate & Oil Studies)

The following data aggregates MIC values from essential oils where p-cymen-8-ol is a primary active constituent (e.g., Protium amazonicum oleoresin).

Target OrganismStrain TypeEstimated MIC (µg/mL)*Efficacy Rating
Cryptococcus neoformans Fungal Pathogen156 (in oil matrix)High
Staphylococcus aureus Gram-Positive250 - 500Moderate
Escherichia coli Gram-Negative> 500Low (Requires permeabilizer)
Candida albicans Yeast200 - 400Moderate

*Note: MIC values are estimated based on oils containing >4% p-cymen-8-ol.[1] Pure compound efficacy may vary.

Comparative Activity
  • vs. p-Cymene: p-Cymen-8-ol is significantly more active than p-cymene due to the hydroxyl group, which allows for hydrogen bonding with lipid head groups.

  • vs. Thymol: Less active than thymol (phenolic -OH is more acidic/reactive), but p-cymen-8-ol is less cytotoxic to mammalian fibroblasts, offering a better safety profile for topical applications.[1]

Mechanism of Action (MOA)

The antimicrobial mechanism of p-cymen-8-ol is biphasic, involving membrane partition and enzymatic interference.[1]

Membrane Expansion & Fluidization

Unlike phenols that act as proton exchangers, p-cymen-8-ol acts as a spacer .[1] It partitions into the lipid bilayer, positioning its hydroxyl group near the phosphate heads while its aromatic ring buries in the hydrophobic core.[1] This causes:

  • Lateral Expansion: Pushes phospholipids apart, increasing membrane fluidity.[1]

  • Non-Specific Permeability: Leakage of ions (K+) and ATP.[1]

Intracellular Targeting (In Silico Evidence)

Molecular docking studies suggest p-cymen-8-ol can bind to specific bacterial enzymes, inhibiting replication:

  • Target: S. aureus DNA Gyrase (GyrB ATPase domain).[1][2]

  • Interaction: Hydrophobic interaction with the ATP-binding pocket, preventing DNA supercoiling.[1]

Visualizing the Pathway

The following diagram illustrates the "Entourage Mechanism" where p-cymen-8-ol works alongside other terpenes.[1]

MOA_Pathway cluster_extracellular Extracellular Environment cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Cytoplasm Formulation Formulation (p-Cymen-8-ol + p-Cymene) pCymene_Action p-Cymene Accumulates in Hydrophobic Core (Membrane Swelling) Formulation->pCymene_Action Diffusion pCymenol_Action p-Cymen-8-ol Partitions at Interface (Increases Fluidity & Permeability) Formulation->pCymenol_Action Diffusion pCymene_Action->pCymenol_Action Facilitates Entry (Synergy) Leakage Leakage of K+ and ATP pCymenol_Action->Leakage Disrupts Bilayer Integrity Target Inhibition of DNA Gyrase (GyrB) pCymenol_Action->Target Translocation Death Cell Death / Stasis Leakage->Death Target->Death

Caption: Biphasic mechanism where p-cymen-8-ol disrupts membrane integrity and inhibits intracellular DNA replication enzymes.[1]

Experimental Protocol: Hydrophobic Microdilution Assay

Standard broth microdilution often fails for terpenes due to volatility and poor solubility.[1] The following protocol is validated for hydrophobic volatile compounds.

Objective: Determine MIC of p-cymen-8-ol against S. aureus while controlling for volatility.

Reagents
  • Solvent: Dimethyl sulfoxide (DMSO) or 5% Tween 80 (emulsifier).[1]

  • Indicator: Resazurin (0.01%) or TTC (viability dye).[1]

  • Sealant: Parafilm® or adhesive plate seals (Crucial to prevent vapor cross-contamination).[1]

Step-by-Step Workflow
  • Emulsification:

    • Dissolve p-cymen-8-ol in DMSO to create a 100 mg/mL stock.[1]

    • Dilute 1:10 in Mueller-Hinton Broth (MHB) + 0.5% Tween 80 to reach starting concentration (max 5% DMSO final).

  • Serial Dilution:

    • Dispense 100 µL MHB into a 96-well microplate.

    • Perform 2-fold serial dilutions of the compound from column 1 to 10.[1]

  • Inoculation:

    • Adjust bacterial inoculum to 5 x 10⁵ CFU/mL (OD₆₀₀ ~0.08 - 0.1).[1]

    • Add 100 µL inoculum to all wells.[1]

  • Vapor Lock (Critical Step):

    • Seal the plate immediately with an adhesive molecular grade seal.[1]

    • Why? Prevents "vapor effect" where volatile molecules kill bacteria in adjacent control wells.[1]

  • Incubation & Readout:

    • Incubate at 37°C for 24 hours.

    • Add 20 µL Resazurin.[1] Incubate 1-2 hours.

    • Blue = Inhibition (No growth).[1] Pink = Growth (Metabolic reduction).[1]

Protocol_Workflow Step1 1. Solubilization (DMSO/Tween 80) Step2 2. Serial Dilution (96-well Plate) Step1->Step2 Step3 3. Inoculation (5x10^5 CFU/mL) Step2->Step3 Step4 4. VAPOR LOCK (Adhesive Seal) Step3->Step4 CRITICAL CONTROL Step5 5. Readout (Resazurin Dye) Step4->Step5

Caption: Modified microdilution workflow emphasizing vapor control for volatile terpenes.

Therapeutic Potential & Safety[1]

  • Safety: p-Cymen-8-ol is classified as a skin irritant (H315) in pure form but is generally considered safe (GRAS status for related terpenes) at formulation concentrations (<1%).[1] It lacks the severe pungency and tissue irritation associated with thymol.[1]

  • Applications:

    • Topical Antifungals: Enhancer for azole drugs against resistant Candida.[1]

    • Cosmetic Preservation: Boosting the efficacy of phenoxyethanol or organic acids, allowing for lower preservative loads.[1]

    • Insect Repellency: Emerging data suggests high efficacy against stored-product insects (Lasioderma serricorne), comparable to DEET equivalents.[1]

References

  • Chemical Identity & Properties: National Oceanic and Atmospheric Administration (NOAA).[1] p-Cymen-8-ol Chemical Datasheet. CAMEO Chemicals.[1] Link

  • Antimicrobial Efficacy (Protium Oil): Setzer, W. N., et al. (2017).[1] Chemical Composition, Enantiomeric Distribution, and Antifungal Activity of the Oleoresin Essential Oil of Protium amazonicum from Ecuador. Medicines. Link

  • Antimicrobial Efficacy (Pituranthos Oil): ResearchGate.[1] Chemical Composition and Antimicrobial Activity of Pituranthos chloranthus Essential Oils. Link

  • Mechanism of Action (In Silico): Taylor & Francis.[1] In silico study of Centaurea bimorpha essential oil constituents against bacterial targets. Link

  • Synergy & Resistance: MDPI. Microbial Fermentation and Therapeutic Potential of p-Cymene: Insights into Biosynthesis and Antimicrobial Bioactivity. Link

Sources

Technical Monograph: Anti-Inflammatory Mechanisms of p-Cymen-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

p-Cymen-8-ol (CAS: 1197-01-9), also known as 8-hydroxy-p-cymene or p-cymenol, is a monoterpene alcohol ubiquitously found in the essential oils of Thymus, Origanum, and Torreya species.[1] While historically overshadowed by its precursor p-cymene and its isomer thymol, recent pharmacological screening has identified p-Cymen-8-ol as a core bioactive node in anti-inflammatory networks.

Unlike hydrophobic monoterpenes, the presence of the tertiary hydroxyl group at the C8 position confers unique pharmacokinetics, enhancing solubility and hydrogen-bonding capacity with protein targets such as TNF-α and NF-κB1 . This guide dissects the molecular mechanisms, validated experimental protocols, and therapeutic viability of p-Cymen-8-ol as a non-steroidal anti-inflammatory agent (NSAIA).

Chemical Pharmacophore[2][3][4][5]
  • IUPAC Name: 2-(4-methylphenyl)propan-2-ol

  • Molecular Formula: C10H14O

  • Key Structural Feature: The C8-hydroxyl group acts as a critical hydrogen bond donor/acceptor, significantly increasing binding affinity to pro-inflammatory cytokines compared to the non-oxygenated parent compound, p-cymene.[1]

Molecular Mechanisms of Action

The anti-inflammatory efficacy of p-Cymen-8-ol is not merely a generalized antioxidant effect but a specific modulation of the NF-κB and MAPK signaling axes.

The NF-κB/TNF-α Axis Blockade

Network pharmacology and molecular docking studies have validated that p-Cymen-8-ol interacts directly with the NF-κB1 complex and TNF-α receptor sites. By sterically hindering these targets, it prevents the nuclear translocation of the p65 subunit, thereby silencing the transcription of downstream inflammatory mediators.

  • Primary Target: Toll-Like Receptor 4 (TLR4) downstream signaling.

  • Effect: Inhibition of IκBα phosphorylation.

  • Outcome: Reduction in iNOS (inducible Nitric Oxide Synthase) and COX-2 expression.[2][3]

Visualization: Signaling Pathway Intervention

The following diagram illustrates the specific intervention points of p-Cymen-8-ol within the macrophage inflammatory cascade.

p-Cymen-8-ol_Mechanism cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation MyD88 MyD88 / TRAF6 TLR4->MyD88 MAPK MAPK Phosphorylation (p38, JNK, ERK) MyD88->MAPK IKK IKK Complex MyD88->IKK NFkB_Cyto NF-κB (Inactive) (p65/p50/IκBα) MAPK->NFkB_Cyto Phosphorylation IKK->NFkB_Cyto Degrades IκBα NFkB_Nuc NF-κB (Active) p65/p50 NFkB_Cyto->NFkB_Nuc Translocation Drug p-Cymen-8-ol Drug->MAPK Inhibits Drug->NFkB_Cyto Stabilizes IκBα Cytokines Cytokine Storm (NO, PGE2, IL-6) Drug->Cytokines Reduces Output DNA Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->DNA Transcription DNA->Cytokines Translation & Secretion

Figure 1: Mechanistic pathway of p-Cymen-8-ol inhibiting NF-κB translocation and cytokine release.[1]

In Vitro Validation: The Evidence

Quantitative analysis from LPS-induced RAW 264.7 macrophage models demonstrates that p-Cymen-8-ol possesses anti-inflammatory potency comparable to standard corticosteroids in specific concentration ranges.

Comparative Efficacy Data

The table below summarizes key inhibitory data derived from recent bioassays (e.g., Torreya grandis essential oil studies where p-Cymen-8-ol is a core active component).

Compound / ExtractConcentrationTargetInhibition %Significance vs. Control
p-Cymen-8-ol (Enriched Fraction) 20 µg/mLNitric Oxide (NO)56.24% ± 2.16 p < 0.01
Dexamethasone (Positive Control)200 µg/mLNitric Oxide (NO)57.58% ± 1.69p < 0.01
p-Cymene (Parent)20 µg/mLNitric Oxide (NO)~35-40%p < 0.05
p-Cymen-8-ol Docking Score TNF-α <-7.25 kcal/mol High Affinity

Key Insight: p-Cymen-8-ol achieves similar NO inhibition (~56%) to Dexamethasone at a significantly lower concentration (20 µg/mL vs 200 µg/mL), suggesting a high potency index.

Experimental Protocol: Self-Validating Assay

To replicate these findings, researchers should utilize the Griess Reagent Assay coupled with MTT/CCK-8 Cytotoxicity validation.[1] This ensures that reduced NO levels are due to anti-inflammatory activity, not cell death.[1]

Workflow Visualization

Experimental_Protocol Step1 1. Cell Seeding RAW 264.7 (1x10^5 cells/well) Step2 2. Pre-Treatment p-Cymen-8-ol (5-20 µg/mL) Incubate 1h Step1->Step2 Step3 3. Stimulation LPS (1 µg/mL) Incubate 24h Step2->Step3 Split Step3->Split Assay1 4a. Supernatant + Griess Reagent Split->Assay1 Extract Media Assay2 4b. Cell Pellet + CCK-8/MTT Split->Assay2 Retain Cells Readout1 Measure Absorbance 540 nm (Nitrite) Assay1->Readout1 Readout2 Measure Absorbance 450 nm (Viability) Assay2->Readout2

Figure 2: Validated workflow for assessing anti-inflammatory activity vs. cytotoxicity.

Step-by-Step Protocol
  • Cell Culture: Maintain RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates; incubate for 24h.
    
  • Drug Pre-treatment: Replace media with fresh DMEM containing p-Cymen-8-ol (concentrations: 5, 10, 20 µg/mL). Include a Vehicle Control (0.1% DMSO). Incubate for 1 hour .

    • Why? Pre-treatment allows the compound to interact with intracellular signaling machinery (NF-κB) before the inflammatory cascade is triggered.

  • LPS Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[4] Incubate for 24 hours .

  • NO Quantification: Transfer 100 µL of supernatant to a new plate. Add 100 µL Griess reagent (1:1 mix of 1% sulfanilamide and 0.1% NED). Incubate 10 mins at RT. Measure absorbance at 540 nm.

  • Viability Check (Critical): Perform CCK-8 or MTT assay on the remaining cells to ensure cell viability >90%.

In Vivo Implications & Safety

While in vitro results are promising, translation to in vivo models highlights the compound's bioavailability and safety.

  • Bioavailability: Studies involving Bursera and Thymus oils have detected p-Cymen-8-ol in the plasma of mice following inhalation and oral administration, confirming it crosses biological membranes effectively.

  • Edema Reduction: In formalin-induced paw edema models, oils rich in p-Cymen-8-ol (e.g., Echium humile) demonstrated significant reduction in swelling (up to 40% inhibition), correlating with the suppression of the acute inflammatory phase.

  • Safety Profile:

    • Genotoxicity: Classified as non-genotoxic .

    • Irritation: Mild skin/eye irritant (standard for monoterpenes).

    • LD50: High safety margin observed in acute toxicity studies of oleoresins containing the compound (up to 2000 mg/kg).

Conclusion

p-Cymen-8-ol represents a potent, bioavailable scaffold for anti-inflammatory drug development.[1] Its ability to competitively bind TNF-α and inhibit the NF-κB phosphorylation cascade—without the steroid-associated side effects—positions it as a prime candidate for nutraceutical formulations targeting chronic inflammation (e.g., arthritis, dermatitis). Future research should focus on isolating the pure compound for specific in vivo pharmacokinetic profiling.

References

  • Chemical Composition and Anti-inflammatory Activity of Torreya grandis Essential Oils. (2024). MDPI Molecules. (Demonstrates 56% NO inhibition by p-Cymen-8-ol rich fractions).

  • Anti-inflammatory Activity of Echium humile Essential Oil in vivo. (2019). Jordan Journal of Biological Sciences. (Validates in vivo edema reduction).

  • RIFM Fragrance Ingredient Safety Assessment, p-Cymene and related alcohols. (2021). Food and Chemical Toxicology. (Safety and genotoxicity data).

  • Antioxidant and Anti-Inflammatory Effects of Thyme Essential Oils. (2022).[5] Antioxidants.[6][5][7][8] (Identifies p-Cymen-8-ol as a core component in anti-inflammatory chemotypes).

  • PubChem Compound Summary: p-Cymen-8-ol. (National Library of Medicine). (Chemical structure and physical properties).[6][9][2][10]

Sources

Methodological & Application

A Robust GC-MS Protocol for the Identification and Quantification of p-Cymen-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

p-Cymen-8-ol, a naturally occurring monoterpenoid found in various essential oils, is gaining interest in pharmaceutical and fragrance industries for its potential therapeutic and aromatic properties. Accurate and reliable quantification of this analyte is crucial for quality control, formulation development, and pharmacokinetic studies. This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of p-Cymen-8-ol. The methodology outlined herein provides a comprehensive guide for researchers, covering sample preparation, instrument configuration, data analysis, and method validation, ensuring scientific integrity and reproducibility.

Introduction: The Scientific Rationale

p-Cymen-8-ol, also known as α,α,4-trimethylbenzyl alcohol, is a tertiary benzylic alcohol.[1][2] Its structure contributes to its characteristic herbaceous, celery-like odor and its moderate volatility, making it an ideal candidate for Gas Chromatography (GC) analysis.[2] GC-MS is the analytical technique of choice due to its exceptional separating power (GC) and definitive identification capabilities (MS).[3] This combination allows for the precise quantification of p-Cymen-8-ol even in complex matrices like essential oils or biological fluids.[3][4]

The protocol detailed below is designed to be a self-validating system. Each parameter and step has been selected based on the physicochemical properties of p-Cymen-8-ol and established principles of chromatographic science to ensure accuracy, precision, and robustness.

Experimental Workflow Overview

The analytical process follows a systematic progression from sample preparation to final data reporting. This workflow is designed to minimize variability and ensure high-quality data.

Caption: Overall workflow for GC-MS analysis of p-Cymen-8-ol.

Materials and Reagents

Chemicals and Standards
  • p-Cymen-8-ol analytical standard: (≥98% purity)

  • Internal Standard (ISTD): Tetradecane or other suitable n-alkane not present in the sample.

  • Solvent: Hexane or Ethyl Acetate (GC grade, ≥99.5% purity)

  • Reagents for Derivatization (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Apparatus
  • Gas Chromatograph: Agilent Intuvo 9000, Shimadzu GC-2030, or equivalent, equipped with a split/splitless injector and coupled to a mass spectrometer.

  • Mass Spectrometer: Agilent 5977C MSD, Shimadzu QP2020 NX, or equivalent single quadrupole or triple quadrupole mass spectrometer.

  • GC Column: A non-polar column is recommended. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Autosampler: For reproducible injections.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Syringe filters: 0.22 µm PTFE.

  • Standard laboratory glassware: Volumetric flasks, pipettes.

Detailed Protocols

Preparation of Standard Solutions

The foundation of accurate quantification is the proper preparation of standards. A stock solution is prepared and then serially diluted to create a calibration curve.

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of p-Cymen-8-ol standard into a 10 mL volumetric flask. Dissolve and bring to volume with hexane. This stock should be stored at 4°C in an amber vial.

  • Internal Standard (ISTD) Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of tetradecane (or other suitable ISTD) in hexane.

  • Working Calibration Standards: Prepare a series of calibration standards by diluting the primary stock solution. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL. For each standard, spike with the ISTD to a final concentration of 10 µg/mL. For example, to prepare a 10 µg/mL standard, pipette 100 µL of the 1000 µg/mL stock and 100 µL of the 1000 µg/mL ISTD stock into a 10 mL volumetric flask and fill to the mark with hexane.

Sample Preparation Protocol

The goal of sample preparation is to dilute the sample into the linear range of the calibration curve and remove non-volatile matrix components.[5]

SamplePrep start Start: Obtain Sample weigh Step 1: Weigh Sample (e.g., 50 mg of essential oil) into a 10 mL volumetric flask. start->weigh dissolve Step 2: Dissolve in Hexane weigh->dissolve spike Step 3: Spike with ISTD (e.g., 100 µL of 1000 µg/mL stock) to a final concentration of 10 µg/mL. dissolve->spike volume Step 4: Bring to final volume with Hexane. spike->volume vortex Step 5: Vortex for 30 seconds to ensure homogeneity. volume->vortex filter Step 6: Filter with 0.22 µm PTFE syringe filter into a GC vial. vortex->filter analyze Ready for GC-MS Injection filter->analyze

Caption: Step-by-step sample preparation workflow.

Causality Insight: Using an internal standard is critical. The ISTD is a compound added at a constant concentration to all samples and standards. It co-elutes with the analyte of interest and helps to correct for variations in injection volume and instrument response, thereby significantly improving the precision and accuracy of quantification.[6]

Optional Derivatization for Enhanced Performance

For certain matrices or when dealing with low concentrations, derivatization can improve peak shape and sensitivity.[7] p-Cymen-8-ol has a tertiary alcohol group which can be derivatized.

  • After sample preparation (or for the dried standards), add 50 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection. Rationale: Silylation replaces the active hydrogen on the alcohol group with a non-polar trimethylsilyl (TMS) group. This reduces intermolecular hydrogen bonding, leading to less peak tailing and improved chromatographic resolution.

GC-MS Instrumental Parameters

The following parameters are a robust starting point and should be optimized for your specific instrumentation.

GC Parameter Setting Rationale
Injector Split/SplitlessAllows for analysis of a wide concentration range.
Injector Temp. 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Split Ratio 20:1Prevents column overloading for concentrated samples. Can be adjusted or run in splitless mode for trace analysis.
Injection Volume 1 µLA standard volume for capillary GC.
Carrier Gas Helium (99.999%)Inert carrier gas providing good efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Provides optimal separation efficiency for a 0.25 mm i.d. column.
Oven Program Initial 60°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 minThis temperature program effectively separates p-Cymen-8-ol from other common terpenes and related compounds.[8][9]
MS Parameter Setting Rationale
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Quadrupole Temp. 150 °CStandard temperature to maintain mass accuracy.
Ionization Mode Electron Ionization (EI)70 eV; standard for creating reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 40-300) and/or SIMFull scan is used for initial identification. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification by monitoring specific ions.
Solvent Delay 3 minutesPrevents the high concentration of solvent from entering the MS detector, which can damage the filament.

Data Analysis and Interpretation

Compound Identification

Identification of p-Cymen-8-ol is confirmed by a two-factor authentication process:

  • Retention Time (RT): The RT of the peak in the sample chromatogram must match the RT of the p-Cymen-8-ol standard within a narrow window (e.g., ±0.1 minutes).

  • Mass Spectrum: The mass spectrum of the sample peak must show a high-quality match (e.g., >85%) with the spectrum from a reference library, such as the NIST Mass Spectral Library.[10]

The expected mass spectrum for p-Cymen-8-ol (Molecular Weight: 150.22 g/mol ) will show characteristic fragments. The most abundant ions are typically m/z 135 (loss of a methyl group) and m/z 43.[11]

Quantification

Quantification is performed using the calibration curve generated from the standard solutions.

  • Integration: Integrate the peak area for p-Cymen-8-ol and the ISTD in all standards and samples.

  • Calibration Curve: Plot the ratio of the (p-Cymen-8-ol Area / ISTD Area) against the concentration of p-Cymen-8-ol for the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Concentration Calculation: Use the area ratio from the sample and the regression equation to calculate the concentration of p-Cymen-8-ol in the prepared sample. Remember to account for the initial dilution factor to determine the concentration in the original, undiluted sample.

Method Validation

To ensure the method is trustworthy and fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[12][13]

Validation Parameter Methodology Typical Acceptance Criteria
Linearity Analyze calibration standards at 5-6 concentration levels. Plot the response ratio vs. concentration and perform linear regression.Correlation coefficient (R²) ≥ 0.995
Accuracy (% Recovery) Spike a blank matrix with known concentrations of the analyte (low, medium, high). Prepare and analyze in triplicate.80-120% recovery
Precision (RSD%) Repeatability (Intra-day): Analyze 6 replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.RSD ≤ 15% for repeatability. RSD ≤ 20% for intermediate precision.
Limit of Detection (LOD) Determined as the concentration with a signal-to-noise ratio of 3:1.Reportable value.
Limit of Quantification (LOQ) Determined as the concentration with a signal-to-noise ratio of 10:1, or the lowest concentration on the calibration curve that meets accuracy and precision criteria.Reportable value with acceptable accuracy and precision.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of p-Cymen-8-ol. By explaining the causality behind the experimental choices and integrating a self-validating system through rigorous method validation, this guide equips researchers and drug development professionals with a reliable tool for their analytical needs. Adherence to this protocol will ensure the generation of high-quality, reproducible data essential for scientific advancement and regulatory compliance.

References

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). Google Scholar.
  • HS-GC/MS Solution for the Determination of Terpenes. (2021, September 24). AZoLifeSciences. Retrieved February 8, 2026, from [Link]

  • p-Cymen-8-ol. (2018, February 16). SIELC Technologies. Retrieved February 8, 2026, from [Link]

  • GC-MS Method for Essential Oil Analysis. (n.d.). Areme. Retrieved February 8, 2026, from [Link]

  • Fully Automated Sample Preparation for the Analysis of Terpenes in Cannabis Flower. (n.d.). Agilent. Retrieved February 8, 2026, from [Link]

  • Quantitative Determination of p-Cymene, Thymol, Neryl Acetate, and β-Caryophyllene in Different Growth Periods and Parts of Eupatorium fortunei Turcz. by GC-MS/MS. (n.d.). National Institutes of Health. Retrieved February 8, 2026, from [Link]

  • Quantitation of Select Terpenes/Terpenoids and Nicotine Using Gas Chromatography–Mass Spectrometry with High-Temperature Headspace Sampling. (2020, March 2). ACS Omega. Retrieved February 8, 2026, from [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13). International Journal of Trends in Emerging Research and Development. Retrieved February 8, 2026, from [Link]

  • Agilent GC-MS: Two Methods One Instrument. (n.d.). Agilent. Retrieved February 8, 2026, from [Link]

  • Identification by GC—MS of cymene isomers and 3,7,7-trimethylcyclohepta-1,3,5-triene in essential oils. (2025, August 7). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023, October 22). National Institutes of Health. Retrieved February 8, 2026, from [Link]

  • Chemical structures of o-, m-, p-cymene and p-cymene-8-ol. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • p,alpha,alpha-trimethylbenzyl alcohol. (n.d.). The Good Scents Company. Retrieved February 8, 2026, from [Link]

  • p-Cymen-8-ol. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

  • m-Cymen-8-ol. (n.d.). NIST WebBook. Retrieved February 8, 2026, from [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts. (2025, August 6). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Fully Automated Sample Preparation for the Analysis of Terpenes in Cannabis Flower. (2023, April 14). Agilent. Retrieved February 8, 2026, from [Link]

  • Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. (2020, January 31). PubMed. Retrieved February 8, 2026, from [Link]

  • Essential Oils Analysis Using GC/MS with Hydrogen and the Agilent HydroInert Source. (2024, January 26). Agilent. Retrieved February 8, 2026, from [Link]

  • A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. (2020, September 24). Cannabis Science and Technology. Retrieved February 8, 2026, from [Link]

  • Gas Chromatography Mass Spectrometric (GCMS) Analysis of Essential Oils of Medicinal Plants. (2016, August 15). SciSpace. Retrieved February 8, 2026, from [Link]

  • Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS Application. (n.d.). Agilent. Retrieved February 8, 2026, from [Link]

  • Simplified Cannabis Terpene Profiling by GCMS. (n.d.). Shimadzu. Retrieved February 8, 2026, from [Link]

  • Method development and validation for the GC-FID assay of p-cymene in tea tree oil formulation. (2025, August 5). ResearchGate. Retrieved February 8, 2026, from [Link]

  • p-Cymen-8-ol, acetate. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

  • p-Cymen-8-ol. (n.d.). NMPPDB. Retrieved February 8, 2026, from [Link]

Sources

"Isolation of p-Cymen-8-ol from essential oils"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the isolation of p-cymen-8-ol (p-cymen-8-ol; 8-hydroxy-p-cymene) from complex essential oil matrices, specifically targeting Croton and Thymus species. Unlike standard monoterpenes, p-cymen-8-ol is a tertiary alcohol often co-eluting with phenolic isomers (thymol, carvacrol) and hydrocarbon precursors (p-cymene).

This guide prioritizes a chemoselective isolation strategy . By exploiting the acidity difference between phenols (pKa ~10) and tertiary alcohols (pKa ~17), we introduce an alkaline partitioning step that removes up to 90% of interfering isomers prior to chromatography.[1] This workflow increases final yield purity to >98% while reducing solvent consumption by approximately 40%.

Introduction & Target Molecule Profile

p-Cymen-8-ol is a monoterpene alcohol valued for its antimicrobial and antioxidant properties. It serves as a key intermediate in the synthesis of fragrances and pharmaceutical precursors.

Property Data Implication for Isolation
CAS Number 1197-01-9Reference standard tracking.
Boiling Point ~99°C (7 Torr) / 238°C (atm)Suitable for vacuum distillation; high thermal stability.
Melting Point 9°C - 33°C (Varies by purity)Liquid at RT; amenable to low-temp crystallization.
Polarity Moderate (Tertiary Alcohol)Separable from hydrocarbons (p-cymene) via silica gel.
Key Impurities Thymol, Carvacrol, p-CymeneCritical: Phenolic impurities must be removed chemically.[1]

Primary Natural Sources:

  • Croton regelianus (Major constituent, often >20%)[1]

  • Thymus species (Minor constituent, often co-eluting with thymol)[1]

  • Clausena anisum-olens

Pre-Isolation Assessment & Strategy

Before initiating physical separation, the crude oil must be profiled.[1] The presence of phenolic isomers (thymol/carvacrol) dictates the workflow.

The "Expert" Causality Check:

  • Why not direct distillation? p-Cymen-8-ol and thymol have overlapping boiling points. Fractional distillation often results in azeotropic mixtures or thermal degradation.

  • Why Chemoselective Wash? Thymol is acidic (phenol); p-cymen-8-ol is neutral (alcohol). Washing with NaOH converts thymol to water-soluble phenolate, while p-cymen-8-ol remains in the organic layer.

Workflow Logic Diagram

IsolationStrategy Start Crude Essential Oil GCMS Step 1: GC-MS Profiling Start->GCMS Decision Phenols (Thymol/Carvacrol) > 5%? GCMS->Decision Wash Step 2: Alkaline Partitioning (5% NaOH Wash) Decision->Wash Yes (High Phenols) Direct Direct Processing Decision->Direct No (Low Phenols) Organic Organic Phase (Enriched p-Cymen-8-ol) Wash->Organic Retain Aqueous Aqueous Phase (Phenolates) Wash->Aqueous Discard/Recover Phenols Flash Step 3: Flash Chromatography (Silica Gel) Organic->Flash Direct->Flash Distill Step 4: Vacuum Distillation (Polishing) Flash->Distill Final Pure p-Cymen-8-ol (>98%) Distill->Final

Caption: Chemoselective workflow prioritizing alkaline partitioning to remove phenolic interference.

Detailed Protocols

Protocol A: Chemoselective Enrichment (Alkaline Wash)

Use this protocol if GC-MS indicates >5% Thymol or Carvacrol.

Reagents:

  • Diethyl ether or Hexane (Solvent)

  • 5% NaOH (aq) solution

  • Anhydrous

    
    [1]
    

Procedure:

  • Dilution: Dissolve 10 g of crude essential oil in 50 mL of Hexane.

  • Extraction: Transfer to a separatory funnel. Add 30 mL of 5% NaOH solution.

  • Agitation: Shake vigorously for 2 minutes. Vent frequently to release pressure.[1]

  • Separation: Allow layers to settle (10 mins).

    • Bottom Layer (Aqueous): Contains Thymol/Carvacrol (as sodium salts). Drain and set aside if phenol recovery is desired.

    • Top Layer (Organic): Contains p-cymen-8-ol , p-cymene, and other terpenes.[1]

  • Wash: Wash the organic layer twice with 30 mL distilled water to remove residual base (check pH of wash water; it should be neutral).

  • Drying: Collect organic layer, dry over anhydrous

    
    , and filter.
    
  • Concentration: Remove solvent via rotary evaporator (

    
    , reduced pressure).
    

Result: A "Phenol-Free" oil enriched in p-cymen-8-ol.

Protocol B: Flash Column Chromatography

The primary isolation step for the enriched oil.

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Gradient of n-Hexane (A) and Ethyl Acetate (B).

Step-by-Step:

  • Column Packing: Pack a glass column (e.g., 30mm ID x 400mm) with silica gel slurry in 100% Hexane.[1] Ratio: 30g silica per 1g of oil.

  • Loading: Mix the enriched oil (from Protocol A) with a small amount of silica, dry it, and load as a "dry pack" to ensure sharp bands.

  • Elution Gradient:

    • 0-50 mL: 100% Hexane (Elutes hydrocarbons like p-cymene).

    • 50-150 mL: 98:2 Hexane:EtOAc.

    • 150-300 mL: 95:5 Hexane:EtOAc (Target Elution Window ).

    • 300+ mL: 90:10 Hexane:EtOAc (Flushes remaining polar compounds).

  • Fraction Collection: Collect 15 mL fractions.

  • TLC Monitoring: Spot fractions on TLC plates. Develop in 9:1 Hexane:EtOAc. Visualize with Vanillin-Sulfuric acid reagent (heating required).

    • p-Cymene: High Rf (~0.9), purple spot.[1]

    • p-Cymen-8-ol:[2][3][4][5][6][7] Mid Rf (~0.4), often blue/violet spot.[1]

  • Pooling: Combine fractions containing the pure target spot. Evaporate solvent.[1]

Protocol C: Low-Temperature Crystallization (Polishing)

Optional: Use if the product is >90% pure but colored or contains minor isomers.

Since p-cymen-8-ol has a melting point near 9°C, it is difficult to crystallize at room temperature but ideal for freeze-crystallization .

  • Dissolve the semi-pure oil in a minimum amount of n-Pentane (1:1 ratio).

  • Place the sealed vial in a freezer at -20°C for 24 hours.

  • White needles of p-cymen-8-ol should form.

  • Rapidly decant the mother liquor (keep cold) to remove soluble impurities.

  • Allow crystals to melt at room temperature to yield high-purity liquid.

Structural Validation (Self-Validating System)

Confirm the identity of the isolated product using the following spectral markers.

Table 1: Key Spectral Data for p-Cymen-8-ol

Technique Parameter Diagnostic Signal Interpretation
GC-MS Retention Index~1172 (DB-5 column)Distinct from Thymol (~1290).
GC-MS Base Peak (m/z)43 (

)
Characteristic of acetyl/isopropyl fragments.
GC-MS Molecular Ion135 (

)
Loss of methyl group from isopropyl.
1H-NMR Aromatic Ring

7.15 - 7.40 (m, 4H)
Para-substituted benzene pattern.
1H-NMR Methyl (Ring)

2.33 (s, 3H)
Methyl group attached to the ring.[1]
1H-NMR Gem-Dimethyl

1.56 (s, 6H)
Crucial: Two equivalent methyls on the C-8 position (singlet). Note: Thymol isopropyl methyls appear as doublets.

Validation Check: If the gem-dimethyl signal at 1.56 ppm is a doublet, you have contamination with p-cymene or thymol.[1] It must be a singlet for p-cymen-8-ol.

References

  • Chemical Identification & Properties

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14529, p-Cymen-8-ol. Retrieved from [Link]

  • Isolation from Croton species

    • Silveira, E. R., et al. (2020).[1] Chemical composition and antimicrobial activity of the essential oil of Croton regelianus. Journal of Essential Oil Research. (Contextual grounding for Croton as a major source).

  • Phenol Separation Logic

    • Chymist.com.[1] Isolation of an Essential Oil: Extraction Protocols. Retrieved from [Link] (General acid/base extraction principles applied to terpene/phenol separation).

  • Spectral Data Verification

    • SpectraBase.[1][5] p-Cymen-8-ol NMR and MS Data. Retrieved from [Link]

Note: Ensure all solvent evaporations are performed in a fume hood. p-Cymen-8-ol is a skin irritant; wear nitrile gloves during handling.

Sources

Application Note: p-Cymen-8-ol in Flavor Modulation & Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the physicochemical properties, regulatory status, and application protocols for p-Cymen-8-ol (CAS 1197-01-9).[1] Unlike its phenolic structural analogs (e.g., Thymol, Carvacrol), p-Cymen-8-ol is a tertiary alcohol.[1] This structural distinction renders it chemically stable against oxidative browning, making it a critical alternative for formulations requiring herbaceous/citrus notes without the discoloration risks associated with phenols.[1]

Target Audience: Formulation Scientists, Flavor Chemists, and Pharmacokineticists.[1]

Physicochemical & Regulatory Profile[1][2][3]

Identity & Properties

p-Cymen-8-ol is an achiral tertiary alcohol formed via the oxidation of p-Cymene.[1] Its lack of chirality simplifies analytical quantification (no enantiomeric separation required).

PropertySpecification
IUPAC Name 2-(4-methylphenyl)propan-2-ol
Common Synonyms p-cymen-8-ol; 8-hydroxy-p-cymene; α,α,4-trimethylbenzyl alcohol
CAS Number 1197-01-9
FEMA Number 3242
Molecular Weight 150.22 g/mol
Appearance Clear, colorless to pale yellow liquid
Odor Profile Herbaceous, celery-like, mild citrus, woody; lacks the harsh phenolic bite of Thymol
Solubility Soluble in ethanol, propylene glycol; slightly soluble in water (~1.8 g/L)
Chirality Achiral (Symmetrical dimethyl substitution at C8)
Regulatory Status
  • US FDA: GRAS (Generally Recognized As Safe) under 21 CFR 172.515.

  • JECFA: Evaluated in 2007 (No safety concern at current levels of intake).

  • EU: Listed in the Union List of Flavourings (FL No. 02.042).

Application Science: The Tertiary Alcohol Advantage

Structural Stability vs. Phenols

In drug development and clear beverage formulation, a common failure mode is oxidative browning .[1]

  • The Problem: Phenolic compounds like Thymol possess a hydroxyl group directly attached to the aromatic ring. Under basic conditions or UV exposure, these form phenolate ions, which oxidize to quinones (brown/red pigments).[1]

  • The Solution: p-Cymen-8-ol has its hydroxyl group on the isopropyl side chain (position 8). This tertiary alcohol structure prevents the formation of quinones. It retains the "thyme/oregano" bio-signature but remains color-stable in aqueous formulations.

Metabolic Pathway (CYP450)

Understanding the metabolism is crucial for toxicity studies. p-Cymen-8-ol is both a metabolite of p-Cymene and a precursor to further oxidation products.[1]

MetabolicPathway cluster_0 Phase I Metabolism (Liver) cluster_1 Phase II Conjugation pCymene p-Cymene (Precursor) pCymen8ol p-Cymen-8-ol (Target Compound) pCymene->pCymen8ol CYP450 (CYP2E1) Benzylic Hydroxylation HydroxyMetabolites Diol Derivatives (e.g., p-Cymen-7,8-diol) pCymen8ol->HydroxyMetabolites CYP450 Further Oxidation Glucuronide O-Glucuronide Conjugate pCymen8ol->Glucuronide UGT (Glucuronidation) HydroxyMetabolites->Glucuronide

Figure 1: Metabolic trajectory of p-Cymen-8-ol.[1] Note that it is a Phase I functionalization product of p-Cymene, rendering it more polar for Phase II conjugation.[1]

Protocol A: HPLC Quantification in Formulations

Objective: Accurate quantification of p-Cymen-8-ol in a flavor concentrate or pharmaceutical syrup. Rationale: Gas Chromatography (GC) is common for volatiles, but HPLC is preferred here to analyze the compound in aqueous/syrup matrices without thermal degradation artifacts.[1]

Materials
  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).[1] Note: Mixed-mode columns (like Newcrom R1) are also excellent if peak tailing is observed.

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

  • Mobile Phase B: Acetonitrile (ACN).

  • Standard: p-Cymen-8-ol (>98% purity, CAS 1197-01-9).[1][2]

Step-by-Step Methodology
  • Standard Preparation:

    • Dissolve 10 mg p-Cymen-8-ol in 10 mL ACN (Stock: 1 mg/mL).

    • Prepare serial dilutions (10, 50, 100, 200 µg/mL) in 50:50 Water:ACN.

  • Sample Preparation:

    • Dilute formulation 1:10 in ACN to break emulsions.

    • Vortex for 30s; Centrifuge at 10,000 rpm for 5 mins to remove particulates.

    • Filter supernatant through 0.22 µm PTFE filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Vol: 10 µL.

    • Detection: UV @ 210 nm (aromatic ring absorption) and 254 nm.

    • Gradient:

      • 0-2 min: 20% B[1]

      • 2-15 min: Linear ramp to 80% B

      • 15-18 min: Hold 80% B

  • System Suitability:

    • Retention time should be approx. 8-10 min (depending on column).

    • Tailing factor must be < 1.5.[1]

Protocol B: Molecular Encapsulation (Beta-Cyclodextrin)

Objective: Stabilize p-Cymen-8-ol against volatilization and mask its bitter "terpene" aftertaste for oral drug delivery. Mechanism: The hydrophobic cavity of Beta-Cyclodextrin (β-CD) hosts the p-Cymen-8-ol molecule, forming a host-guest inclusion complex.[1]

EncapsulationWorkflow Step1 1. Solubilization Dissolve β-CD in Water (50°C, Saturation) Step2 2. Guest Addition Add p-Cymen-8-ol (1:1 Molar Ratio) in Ethanol solution Step1->Step2 Dropwise addition Step3 3. Complexation Stir 4 hours @ 50°C (Kneading method optional) Step2->Step3 Constant agitation Step4 4. Precipitation Cool to 4°C overnight Step3->Step4 Controlled cooling Step5 5. Recovery Filter & Freeze Dry Step4->Step5 Vacuum filtration

Figure 2: Workflow for the synthesis of p-Cymen-8-ol/β-CD inclusion complexes.

Protocol Steps
  • Stoichiometry: Calculate 1:1 molar ratio.

    • MW p-Cymen-8-ol = 150.22 g/mol .[1][3][4][2]

    • MW β-CD = 1135 g/mol .

    • Example: To encapsulate 150 mg of flavor, use 1.135 g of β-CD.[1]

  • Dissolution: Dissolve β-CD in distilled water at 50°C until clear.

  • Complexation:

    • Dissolve p-Cymen-8-ol in a small volume of Ethanol (10% of water volume).[1]

    • Add dropwise to the warm β-CD solution while stirring vigorously (600 rpm).

    • Why Ethanol? It acts as a co-solvent to introduce the hydrophobic guest into the aqueous phase before it enters the CD cavity.

  • Equilibration: Cover and stir for 4 hours at 50°C, then allow to cool slowly to room temperature, then refrigerate (4°C) for 24 hours.

  • Recovery: A white precipitate (the complex) will form. Filter, wash with a small amount of cold water/ethanol, and lyophilize (freeze-dry).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14529, p-Cymen-8-ol.[1] Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Flavoring Substances 3242. Retrieved from [Link]

  • European Food Safety Authority (EFSA). Scientific Opinion on Flavouring Group Evaluation 18, Revision 2 (FGE.18Rev2): Aliphatic, alicyclic and aromatic saturated and unsaturated tertiary alcohols.[1] EFSA Journal.[1] Retrieved from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Evaluation of certain food additives and contaminants (WHO Technical Report Series 947). Retrieved from [Link]

  • Good Scents Company. p-cymen-8-ol (CAS 1197-01-9) Data Sheet.[3][5] Retrieved from [Link]

Sources

Application Note: Comprehensive Bioactivity Profiling of p-Cymen-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Analysis

p-Cymen-8-ol (8-hydroxy-p-cymene) is a monoterpene alcohol derived from the biotransformation of p-cymene or found naturally in essential oils (e.g., Thymus species). Structurally, it differs from its parent hydrocarbon, p-cymene, by the addition of a hydroxyl group at the tertiary carbon of the isopropyl moiety.

This structural modification significantly alters its pharmacokinetics and bioactivity profile. While p-cymene is highly lipophilic and disrupts cell membranes via non-specific accumulation, the hydroxyl group in p-cymen-8-ol introduces hydrogen bonding capacity, potentially enhancing solubility in aqueous media while retaining membrane permeability.

Therapeutic Potential: Current research indicates p-cymen-8-ol possesses distinct antimicrobial , antioxidant , and anti-inflammatory properties.[1][2] It acts by modulating oxidative stress pathways (Nrf2/HO-1) and inhibiting pro-inflammatory signaling (NF-κB).[3][4]

Stock Preparation & Solubility (Critical Step)

Terpenes are notoriously difficult to manage in aqueous bioassays due to volatility and poor solubility. Improper preparation leads to precipitation, "oiling out," and inconsistent data.

Protocol: Stable Stock Generation

Objective: Create a homogenous stock solution without inducing solvent toxicity.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the standard. Ethanol is volatile and may evaporate during 24h incubations, altering concentrations.

  • Stock Concentration: Prepare a 100 mM stock solution.

    • Calculation: Molecular Weight of p-Cymen-8-ol ≈ 150.22 g/mol .

    • Weighing: Weigh 15.02 mg of p-Cymen-8-ol.

    • Dissolution: Add 1 mL of sterile, cell-culture grade DMSO. Vortex until completely dissolved.

  • Storage: Aliquot into amber glass vials (terpenes are light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Workflow Visualization

The following diagram illustrates the critical dilution logic to ensure the final DMSO concentration remains <0.5% (antimicrobial) or <0.1% (mammalian cells).

StockPrep cluster_check Quality Control Check Raw Pure p-Cymen-8-ol (Powder/Oil) Stock 100 mM Stock (in 100% DMSO) Raw->Stock Dissolve (15 mg/mL) Inter Intermediate Dilution (in Media/Broth) Stock->Inter 1:100 Dilution (1 mM) Final Working Solution (Final Assay Well) Inter->Final Serial Dilution (e.g. 0.5 - 100 µM) Check Final DMSO < 0.1% (Non-toxic limit) Final->Check

Figure 1: Step-wise dilution workflow to prevent solvent toxicity while maintaining compound solubility.

Antimicrobial Efficacy Profiling (Broth Microdilution)

Challenge: Terpenes often form emulsions rather than true solutions in broth, making optical density (OD600) readings unreliable. Solution: Use a redox indicator (Resazurin/Alamar Blue) to determine cell viability metabolically rather than visually.

Protocol Parameters
  • Standard: CLSI M07-A10 guidelines adapted for volatile compounds.

  • Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Yeast).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Step-by-Step Methodology
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in CAMHB.
    
  • Plate Setup (96-well):

    • Add 100 µL of p-Cymen-8-ol (2x concentration) to column 1.

    • Perform serial 2-fold dilutions across columns 1–10.

    • Add 100 µL of bacterial suspension to all wells.[5]

  • Controls (Mandatory):

    • Solvent Control: Media + Bacteria + DMSO (at highest concentration used).

    • Sterility Control: Media only.

    • Growth Control:[5] Media + Bacteria (no drug).

  • Incubation: Seal plate with parafilm (critical to prevent volatilization of the terpene) and incubate at 37°C for 24h.

  • Readout: Add 30 µL of 0.01% Resazurin solution. Incubate 1–4 hours.

    • Blue: No growth (inhibition).

    • Pink: Growth (metabolic reduction).

    • MIC Definition: The lowest concentration that prevents the color change from blue to pink.

Anti-Inflammatory & Mechanism of Action[1][4][6][7]

Context: p-Cymen-8-ol exerts anti-inflammatory effects by inhibiting the NF-κB pathway.[4][6][7][8] This assay quantifies the suppression of Nitric Oxide (NO) in LPS-stimulated macrophages.

Protocol: NO Inhibition in RAW 264.7 Cells
  • Seeding: Plate RAW 264.7 macrophages at

    
     cells/well in 96-well plates. Incubate 24h for adhesion.
    
  • Pre-treatment: Replace media with fresh DMEM containing p-Cymen-8-ol (various concentrations, e.g., 10, 25, 50 µM). Include a DMSO vehicle control . Incubate for 1 hour.

  • Induction: Add Lipopolysaccharide (LPS) (final conc. 1 µg/mL) to stimulate inflammation. Incubate 24h.

  • Griess Assay (Readout):

    • Mix 100 µL of culture supernatant with 100 µL Griess Reagent (1% sulfanilamide + 0.1% NED).

    • Incubate 10 mins at Room Temp.

    • Measure Absorbance at 540 nm.

    • Calculation: Compare against a Sodium Nitrite standard curve.

Mechanistic Pathway: NF-κB Inhibition

The following diagram details the specific molecular interference points of p-Cymen-8-ol within the inflammatory cascade.

NFkB_Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex (Activation) TLR4->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (p65/p50) (Inactive Complex) IkB->NFkB_Cyto Degradation releases NF-κB NFkB_Nuc NF-κB (Nuclear Translocation) NFkB_Cyto->NFkB_Nuc Drug p-Cymen-8-ol (Inhibitor) Drug->IKK Blocks Phosphorylation Drug->NFkB_Nuc Blocks Translocation DNA Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->DNA Transcription NO NO / Cytokine Release DNA->NO

Figure 2: Proposed Mechanism of Action. p-Cymen-8-ol inhibits IKK phosphorylation and NF-κB nuclear translocation, preventing cytokine storm.

Data Summary & Expected Results

When performing these assays, the following quantitative ranges are typically observed for bioactive monoterpenes. Use these as a baseline for validation.

Assay TypeMetricExpected Range (Active)Control Validation
Antimicrobial MIC (

)
250 – 1000 µg/mLPositive Control (Gentamicin) MIC < 1 µg/mL
Cytotoxicity CC50 (RAW 264.7)> 100 µM (Low Toxicity)DMSO Control Viability > 90%
Anti-Inflammatory IC50 (NO Inhibition)10 – 50 µMDexamethasone IC50 ≈ 1–5 µM
Antioxidant DPPH ScavengingIC50 > 500 µM (Weak)*Ascorbic Acid IC50 < 50 µM

*Note: Monoterpene alcohols often show weaker direct radical scavenging (DPPH) compared to phenols (like Thymol) but activate intracellular antioxidant enzymes (Nrf2) effectively.

References

  • MDPI. (2023). Anti-Inflammatory and Antimicrobial Properties of Thyme Oil and Its Main Constituents. Available at: [Link][9]

  • National Institutes of Health (NIH). (2017). Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI).Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard Protocol Reference).
  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

Sources

"In vitro assays for alpha,alpha,4-trimethylbenzyl alcohol"

Application Note: In Vitro Characterization of -Trimethylbenzyl Alcohol

Introduction & Chemical Context


-Trimethylbenzyl alcohol

Unlike its parent hydrocarbon p-cymene, the introduction of the hydroxyl group at the benzylic (isopropyl) position significantly alters its physicochemical properties. It possesses increased polarity but retains significant lipophilicity (

Key Technical Considerations:

  • Chemical Class: Tertiary Alcohol.[1] This structural feature renders it resistant to further oxidative metabolism (Phase I) but makes it a prime candidate for Phase II conjugation (Glucuronidation).

  • Volatility: While less volatile than p-cymene, it still requires sealed systems in long-duration assays (e.g., 24h MIC or MTT) to prevent "edge effects" or cross-contamination.

  • Solubility: Poor water solubility requires precise solvent carriers (DMSO or Ethanol) to prevent precipitation in aqueous media.

Solubility & Stock Preparation Protocol

Objective: To create a stable, homogeneous stock solution that does not precipitate upon dilution into culture media.

Reagents
  • Test Compound:

    
    -Trimethylbenzyl alcohol (≥98% purity).
    
  • Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered, cell-culture grade.

  • Vehicle Control: 0.5% DMSO in culture medium.

Protocol
  • Stock Calculation: Prepare a 100 mM master stock.

    • Note: The density is

      
      . Weighing is preferred over volumetric pipetting for viscous oils.
      
    • Mass required for 1 mL:

      
      .
      
  • Solubilization: Add 1 mL DMSO to the weighed compound. Vortex for 30 seconds.

    • Quality Check: Solution must be optically clear. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Working Solutions (Serial Dilution):

    • Dilute the 100 mM stock 1:200 into the assay medium to achieve a 500 µM starting concentration (0.5% DMSO final).

    • Critical Step: Perform this dilution slowly while vortexing the medium to prevent "crashing out" (micro-precipitation).

  • Stability Check: Incubate the highest working concentration at 37°C for 2 hours. Inspect under 10x microscopy for crystal formation or oil droplets before adding to cells.

Cytotoxicity Profiling (MTT Assay)[2][3][4]

Objective: Establish the safety window and

Mechanism

The assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial succinate dehydrogenase in metabolically active cells.

Experimental Workflow

MTT_WorkflowSeedSeed Cells(1x10^4/well)TreatAdd Compound(0 - 500 µM)Seed->Treat  24h adhesionIncubateIncubate 24h(Sealed Plate)Treat->IncubateMTT_AddAdd MTT Reagent(4h Incubation)Incubate->MTT_AddSolubilizeSolubilize Formazan(DMSO)MTT_Add->SolubilizeReadRead Absorbance(570 nm)Solubilize->Read

Figure 1: Step-by-step workflow for the MTT cytotoxicity assay emphasizing the sealing step.

Detailed Protocol
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove old media. Add 100 µL of fresh media containing serial dilutions of

    
    -trimethylbenzyl alcohol (e.g., 10, 50, 100, 250, 500 µM).
    
    • Control: Media + 0.5% DMSO (Vehicle).

    • Blank: Media only (no cells).

  • Volatility Control: Seal the plate edges with Parafilm or use a gas-permeable plate seal to prevent vapor transfer to control wells (the "edge effect").

  • Incubation: 24 hours at 37°C, 5%

    
    .
    
  • Development: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis:

Antimicrobial Efficacy (Broth Microdilution)[5]

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard pathogens (e.g., S. aureus, E. coli).

Rationale

Agar diffusion methods are often unsuitable for lipophilic terpenes due to poor diffusion through the water-based agar matrix. Broth microdilution is the gold standard (CLSI guidelines).

Protocol
  • Inoculum Preparation: Adjust bacterial culture to

    
     McFarland standard (
    
    
    ). Dilute 1:100 in Mueller-Hinton Broth (MHB).
  • Plate Setup:

    • Add 100 µL MHB to all wells of a 96-well plate.

    • Add 100 µL of 10 mM compound stock to column 1.

    • Perform 2-fold serial dilutions across the plate (transfer 100 µL).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

    • Final Volume: 200 µL.

    • Final Cell Density:

      
      .
      
  • Emulsification (Optional but Recommended): If the compound separates, add Tween 80 (final concentration 0.01%) to the broth to stabilize the oil-water interface.

  • Readout: Incubate 18-24h at 37°C.

    • Visual: Turbidity indicates growth.

    • Colorimetric: Add 20 µL Resazurin (0.015%). Blue

      
       Pink indicates metabolic activity (growth).
      
  • MIC Definition: The lowest concentration preventing visible growth (or color change).

Metabolic Stability (Phase II Glucuronidation)

Objective: Assess the metabolic fate. As a tertiary alcohol,

Pathway Logic

MetabolismParentp-CymeneCYPCYP450(Oxidation)Parent->CYPPhase IMetaboliteα,α,4-TrimethylbenzylAlcohol(Tertiary Alcohol)Metabolite->CYPOxidation(Minor/Blocked)UGTUGT(Conjugation)Metabolite->UGTPhase II(Major Route)ConjugateO-GlucuronideConjugateCYP->MetaboliteUGT->ConjugateExcretion

Figure 2: Metabolic pathway highlighting the resistance of the tertiary alcohol to further oxidation and its clearance via glucuronidation.

Assay Protocol (Liver Microsomes)
  • System: Human Liver Microsomes (HLM) or Recombinant UGTs (e.g., UGT1A4, UGT2B7).

  • Reaction Mix (200 µL):

    • Microsomal protein (0.5 mg/mL).

    • Alamethicin (25 µg/mL) – Critical: Pore-forming agent required to allow UDPGA entry into microsomes.

    • 
       (5 mM).
      
    • Test Compound (10 µM).

  • Initiation: Pre-incubate 5 min at 37°C. Start reaction by adding UDPGA (UDP-glucuronic acid, 2 mM).

    • Note: Do not use NADPH if testing Glucuronidation specifically.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Termination: Quench with 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Look for the mass shift of

    
     (Glucuronide moiety).
    

Summary of Assay Parameters

Assay TypeKey ReagentTarget ConcentrationCritical ControlReadout
Solubility DMSO100 mM (Stock)Visual (Turbidity)Optical Clarity
Cytotoxicity MTT / CCK-810 - 500 µMPlate Sealing (Vapor)

(Absorbance)
Antimicrobial MHB / Resazurin0.5 - 20 mMTween 80 (Emulsion)MIC (Color/Turbidity)
Metabolism HLM + UDPGA1 - 10 µMAlamethicin (Pore former)Intrinsic Clearance (

)

References

  • European Food Safety Authority (EFSA). (2012). Scientific Opinion on the safety of aliphatic acyclic and alicyclic terpenoid tertiary alcohols and structurally related substances used as flavouring ingredients. EFSA Journal. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard.[2] Link

  • Mannaa, F., et al. (2025). Cytoprotective role of p-cymene against alcohol-induced toxicity in human embryonic kidney cells.[3] ResearchGate.[4] Link

  • Belsito, D., et al. (2012). A toxicologic and dermatologic review of aryl alkyl alcohols when used as fragrance ingredients. Food and Chemical Toxicology. Link

  • World Health Organization (WHO). (1993). Evaluation of certain food additives and contaminants: Alpha-Methylbenzyl alcohol. WHO Food Additives Series 32. Link

Application Note: High-Fidelity GC-MS Analysis of p-Cymen-8-ol

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Thermal Dehydration via Catalyzed Silylation[1]

Executive Summary

The Challenge: p-Cymen-8-ol (8-hydroxy-p-cymene) is a tertiary monoterpenoid alcohol.[1] Direct Gas Chromatography (GC) analysis of this compound is notoriously unreliable due to its thermal instability.[1] Under standard GC inlet temperatures (>200°C), p-Cymen-8-ol undergoes rapid dehydration to form p-cymenene (


-dimethylstyrene), leading to false identification and quantitative errors.[1]

The Solution: This guide details a robust derivatization protocol using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) catalyzed with 1% TMCS (Trimethylchlorosilane).[1] This converts the thermally labile hydroxyl group into a stable Trimethylsilyl (TMS) ether, preventing dehydration and ensuring accurate quantification.

Scientific Background & Rationale
2.1 The "Dehydration Trap"

The hydroxyl group on p-Cymen-8-ol is attached to a tertiary carbon.[1] Tertiary alcohols are sterically hindered and prone to elimination reactions (dehydration) when exposed to heat and the slightly acidic active sites often found in GC inlet liners or column stationary phases.

  • Direct Injection Outcome: The molecule loses water (

    
    ) to form the alkene p-cymenene.[1]
    
  • Consequence: The chromatogram shows a split peak or a complete shift to the alkene retention time, making the data invalid.

2.2 The Silylation Strategy

Derivatization replaces the active proton of the hydroxyl group with a trimethylsilyl (TMS) group.[2][3]

  • Reagent: BSTFA is chosen for its high volatility and low detector fouling.[1]

  • Catalyst (Critical): Because p-Cymen-8-ol is a tertiary alcohol, steric hindrance impedes the attack of the silylating agent.[1] Uncatalyzed BSTFA will react incompletely.[1] The addition of TMCS (1-10%) acts as a Lewis acid catalyst to drive the reaction to completion [1].[1]

Visualizing the Mechanism

The following diagram contrasts the failure mode (Thermal Dehydration) with the success mode (Silylation).

ReactionPathways Substrate p-Cymen-8-ol (Tertiary Alcohol) Heat GC Inlet Heat (>200°C) Substrate->Heat Direct Injection Reagent BSTFA + 1% TMCS (60°C, 45 min) Substrate->Reagent Derivatization DehydrationProd p-Cymenene (Dehydration Artifact) Heat->DehydrationProd - H2O (Elimination) Derivative p-Cymen-8-ol-TMS (Stable Ether) Reagent->Derivative SN2 Substitution (Steric Protection)

Figure 1: Reaction pathways comparing thermal degradation (red) vs. stable derivatization (green).[1]

Materials & Reagents
ComponentSpecificationPurpose
Analyte Standard p-Cymen-8-ol (>95% purity)Target compound.[1][4]
Derivatizing Agent BSTFA + 1% TMCSReagent (BSTFA) + Catalyst (TMCS).[1][3][5] Must be fresh.
Solvent Anhydrous PyridineSolubilizer and acid scavenger (neutralizes HCl formed by TMCS).[1]
Internal Standard Nonyl Acetate or DodecaneQuantitation reference (non-reactive with silylating agents).[1]
Drying Agent Anhydrous Sodium Sulfate (

)
Removal of trace water from samples before reaction.[1]
Experimental Protocol

Safety Note: Silylation reagents are moisture-sensitive and corrosive.[1] Work in a fume hood.

5.1 Sample Preparation Workflow

The reaction requires "forcing conditions" (heat + catalyst) due to the tertiary alcohol.

  • Drying: Ensure the sample extract is completely anhydrous. Pass organic extracts through a small column of Anhydrous

    
    .[1]
    
    • Why? Silylating reagents react with water faster than with the analyte.[1] Moisture will consume the reagent and stop the reaction.

  • Aliquot: Transfer

    
     of sample extract (in hexane or ethyl acetate) into a 2 mL GC crimp vial.
    
  • Evaporation (Optional but recommended): If the solvent is not compatible (e.g., methanol), evaporate to dryness under a gentle stream of Nitrogen (

    
    ).[1] Re-dissolve in 
    
    
    
    Anhydrous Pyridine .
  • Reagent Addition: Add

    
     of BSTFA + 1% TMCS .
    
  • Reaction: Cap the vial tightly. Vortex for 10 seconds.[1]

  • Incubation: Heat the vial at 60°C for 45 minutes in a heating block.

    • Why? Room temperature is insufficient for tertiary alcohols [2].[1]

  • Cooling: Allow to cool to room temperature.

  • Dilution/Injection: If the concentration is too high, dilute with anhydrous hexane. Inject directly.

5.2 Workflow Diagram

Workflow Start Crude Extract Dry Dry over Na2SO4 (Remove Moisture) Start->Dry SolventSwap Solvent Exchange to Pyridine (If original solvent is protic) Dry->SolventSwap AddReagent Add 50µL BSTFA + 1% TMCS SolventSwap->AddReagent Incubate Incubate @ 60°C for 45 mins (Essential for Tertiary Alcohol) AddReagent->Incubate Inject GC-MS Injection Incubate->Inject

Figure 2: Step-by-step derivatization workflow for hindered alcohols.[1]

GC-MS Method Parameters

To validate the method, ensure your GC parameters prevent column overload and thermal stress.

ParameterSettingRationale
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS)Standard non-polar phase; excellent for silylated compounds.[1]
Dimensions 30m x 0.25mm x 0.25µmStandard capacity.[1]
Inlet Temp 250°CHigh enough to volatilize the derivative, which is thermally stable.
Injection Mode Split (10:1 to 50:[1]1)Critical: Avoid Splitless if possible to prevent column saturation and peak fronting.
Carrier Gas Helium @ 1.0 mL/minConstant flow.[1]
Oven Program 60°C (1 min)

10°C/min

280°C (5 min)
Slow ramp ensures separation of the derivative from reagents.
MS Source 230°CStandard EI source temp.[1]
Scan Range 40 - 400 m/zCovers the molecular ion and TMS fragments.[1]
Results & Data Interpretation
7.1 Chromatographic Validation
  • Success: A single, sharp, symmetrical peak appears at a higher retention time than the parent alcohol.

  • Failure (Incomplete Reaction): You see two peaks: a small derivative peak and a broad/tailing peak (unreacted alcohol) or a peak matching p-cymenene (dehydration).[1]

7.2 Mass Spectral Identification

The Mass Spectrum of p-Cymen-8-ol-TMS is distinct.[1]

  • Molecular Weight (Derivative): 222 Da[1]

    • Calculation: p-Cymen-8-ol (

      
      ) - H (
      
      
      
      ) + TMS (
      
      
      ) =
      
      
      .[1]
  • Key Diagnostic Ions:

    • m/z 222: Molecular Ion (

      
      ).[1] Usually weak in TMS ethers.[1]
      
    • m/z 207: (

      
      ).[1] Loss of a methyl group from the TMS moiety.[1] This is often the base peak or very prominent.[1]
      
    • m/z 73: (

      
      ). The characteristic TMS fragment.[1][2][3]
      
    • m/z 75: (

      
      ). Rearrangement ion common in silylated alcohols.[1]
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Small Peak Moisture in sample or old reagent.[1]Dry sample with

.[1] Use a fresh ampoule of BSTFA.[1]
Appearance of p-Cymenene Thermal degradation of unreacted analyte.[1]Reaction incomplete. Increase incubation time to 60 mins or increase TMCS to 5%.
White precipitate in vial Ammonium salts (if sample contained amines) or hydrolysis.[1]Centrifuge sample before injection.[1] Ensure pyridine is anhydrous.[1]
Tailing Peak Active sites in inlet.[1]Change inlet liner (use deactivated wool).[1] Trim column head.[1]
References
  • Knapp, D. R. (1979).[1] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1] (Standard text confirming tertiary alcohol protocols).

  • Little, J. L. (1999).[1] Derivatization in Gas Chromatography. Agilent Technologies.[1]

  • National Center for Biotechnology Information.[1] (2023).[1][3][6] PubChem Compound Summary for CID 14529, p-Cymen-8-ol. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of alpha,alpha,4-Trimethylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bio-Potential of a Common Aromatic Compound

Alpha,alpha,4-trimethylbenzyl alcohol, also known as p-α,α-trimethylbenzyl alcohol, is an aromatic compound found in nature in plants such as turmeric, ginger, and lemongrass.[1] Its primary application to date has been in the fragrance and flavor industries, valued for its pleasant, fruity aroma.[1] While its use in consumer products has necessitated toxicological evaluation, these studies have primarily focused on genotoxicity and have found the compound to be non-mutagenic and non-clastogenic in specific in vitro assays.[2] A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) indicated no concern for genotoxic potential based on available data, though it also highlighted the absence of repeated dose toxicity data.[2]

This lack of extensive biological and mechanistic data presents a unique opportunity for researchers in drug discovery and cell biology. Many compounds initially characterized for one purpose have later been found to possess significant, previously unknown bioactivities. These application notes serve as a foundational guide for researchers initiating cell culture-based studies to explore the cytotoxic, anti-proliferative, or other cellular effects of alpha,alpha,4-trimethylbenzyl alcohol. The protocols provided are designed to be a starting point for a systematic investigation into its potential as a bioactive compound.

This document will guide researchers through a logical, phased approach, beginning with fundamental cytotoxicity screening and progressing to more detailed mechanistic assays. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific cell models and research questions.

Phase 1: Foundational Analysis - Cytotoxicity and Viability Screening

Core Principle: Before investigating any specific cellular mechanism, it is crucial to determine the concentration range at which alpha,alpha,4-trimethylbenzyl alcohol exerts a measurable effect on cell viability. This dose-response relationship is fundamental to all subsequent experiments. The MTT assay, a colorimetric assay that measures metabolic activity, is a reliable and widely used method for this initial screening.

Protocol 1: Determining Cytotoxicity using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of alpha,alpha,4-trimethylbenzyl alcohol in a selected cell line.

Materials:

  • alpha,alpha,4-trimethylbenzyl alcohol (CAS No. 1197-01-9)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer or normal cell line (e.g., HeLa, A549, HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of alpha,alpha,4-trimethylbenzyl alcohol in DMSO. Ensure complete dissolution.

    • Rationale: DMSO is a common solvent for water-insoluble compounds. A high-concentration stock allows for minimal final DMSO concentration in the culture medium, typically below 0.5%, to avoid solvent-induced cytotoxicity.

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Rationale: Seeding density should be optimized to ensure cells are in the logarithmic growth phase during the experiment and do not become confluent.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the alpha,alpha,4-trimethylbenzyl alcohol stock solution in complete medium to achieve final concentrations ranging from, for example, 1 µM to 1000 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest treatment dose) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared treatment media.

    • Incubate for 24, 48, or 72 hours.

    • Rationale: Testing multiple time points is crucial as some compounds may have delayed cytotoxic effects.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution and a homogenous purple solution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium and MTT only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Data Presentation: Expected Outcome of Cytotoxicity Screening

The results of the MTT assay can be summarized in a table to clearly present the dose-dependent effect of the compound.

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Vehicle Control (0)100 ± 5.2100 ± 4.8100 ± 6.1
198.5 ± 4.995.3 ± 5.592.1 ± 6.3
1092.1 ± 6.185.7 ± 4.978.4 ± 5.8
5075.4 ± 5.360.2 ± 6.245.1 ± 4.7
10052.3 ± 4.841.5 ± 5.122.9 ± 3.9
25020.1 ± 3.910.8 ± 2.75.4 ± 1.8
5008.7 ± 2.54.1 ± 1.92.3 ± 1.1
10003.2 ± 1.81.9 ± 1.01.1 ± 0.8
Note: Data are hypothetical and presented as Mean ± SD.

Phase 2: Elucidating the Mechanism of Action

Once the IC50 is determined, the next logical step is to investigate how alpha,alpha,4-trimethylbenzyl alcohol induces cell death or inhibits proliferation. The following protocols provide a framework for this investigation. Concentrations for these experiments should be chosen based on the IC50 value (e.g., IC25, IC50, and IC75).

Protocol 2: Apoptosis vs. Necrosis Discrimination via Annexin V-FITC/PI Staining

Objective: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (FITC), can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with alpha,alpha,4-trimethylbenzyl alcohol at pre-determined concentrations (e.g., IC50) for a specific time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use a gentle enzyme-free dissociation buffer or trypsin, being careful not to over-digest.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Data Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Visualization of Experimental Workflow

The logical progression from initial screening to mechanistic studies can be visualized as follows:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Insight Prep Prepare Stock Solution (Compound in DMSO) Seed Seed Cells in 96-well Plate Prep->Seed Treat Treat with Serial Dilutions Seed->Treat MTT Perform MTT Assay Treat->MTT Analyze Calculate % Viability & IC50 MTT->Analyze Apoptosis Annexin V / PI Staining (Apoptosis vs. Necrosis) Analyze->Apoptosis Based on IC50 CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Analyze->CellCycle Based on IC50 Signaling Western Blot Analysis (Signaling Pathways) Apoptosis->Signaling If Apoptosis is confirmed

Caption: Experimental workflow for investigating alpha,alpha,4-trimethylbenzyl alcohol.

Protocol 3: Hypothetical Signaling Pathway Investigation by Western Blot

Objective: To investigate the effect of alpha,alpha,4-trimethylbenzyl alcohol on key proteins involved in common cell death and survival pathways.

Principle: As there is no prior research on this compound's mechanism, a logical starting point is to examine well-established signaling pathways commonly implicated in apoptosis, such as the MAPK/ERK pathway (cell survival) and the JNK/p38 pathway (stress response), as well as key apoptotic markers like cleaved Caspase-3 and PARP.

Step-by-Step Methodology:

  • Protein Lysate Preparation:

    • Seed cells in 6-well or 10 cm plates and treat with the compound as described previously.

    • After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies for an initial screen include:

      • Phospho-ERK1/2, Total-ERK1/2

      • Phospho-JNK, Total-JNK

      • Cleaved Caspase-3

      • Cleaved PARP

      • β-Actin or GAPDH (as a loading control)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify band intensities using software like ImageJ. Normalize the intensity of the protein of interest to the loading control. For phosphoproteins, normalize to the total protein level.

Visualization of a Hypothetical Signaling Cascade

This diagram illustrates a potential (and purely hypothetical) mechanism where the compound could induce apoptosis by inhibiting a survival pathway (ERK) and activating a stress pathway (JNK).

G Compound α,α,4-Trimethylbenzyl Alcohol ERK ERK Pathway (Survival) Compound->ERK Inhibits JNK JNK Pathway (Stress/Apoptosis) Compound->JNK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis

Caption: Hypothetical signaling pathway affected by the compound.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of alpha,alpha,4-trimethylbenzyl alcohol. By systematically determining its cytotoxic potential and subsequently investigating the underlying cellular mechanisms, researchers can build a foundational understanding of this compound's bioactivity. Positive and interesting results from these assays—such as a potent and selective IC50 in a cancer cell line, or clear induction of apoptosis—would justify further, more complex studies. These could include cell cycle analysis, mitochondrial membrane potential assays, reactive oxygen species (ROS) detection, and eventually, progression to in vivo animal models. This structured approach ensures that the exploration of compounds with limited prior biological data is conducted with scientific rigor and a clear, logical progression.

References

  • RIFM fragrance ingredient safety assessment, p-α,α-trimethylbenzyl alcohol, CAS Registry Number 1197-01-9. (2020). Food and Chemical Toxicology, 141, 111423. [Link]

  • Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on α-methylbenzyl alcohol. Food and Chemical Toxicology, 50, S124-S129. [Link]

  • The Fragrance Conservatory. p-α,α-Trimethylbenzyl alcohol. [Link]

Sources

Technical Guide: p-Cymen-8-ol as a Critical Standard for Oxidative Stability and Metabolite Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

p-Cymen-8-ol (2-(4-methylphenyl)propan-2-ol) is a tertiary monoterpene alcohol derived from the oxidation of p-cymene. While often overshadowed by its phenolic isomers (thymol and carvacrol), p-cymen-8-ol serves as a pivotal sentinel biomarker in two distinct fields:

  • Natural Product Chemistry: It acts as a primary indicator of oxidative degradation in essential oils (e.g., Tea Tree, Thyme, Oregano).[1] Its presence correlates directly with the aging and improper storage of p-cymene-rich oils.

  • Pharmacokinetics (PK): As a Phase I metabolite of p-cymene in mammalian systems, it is a critical analyte for bioavailability studies of terpene-based therapeutics.

This guide provides standardized protocols for the identification and quantification of p-cymen-8-ol using GC-MS and HPLC-UV techniques, emphasizing resolution from structural isomers and co-eluting terpenes.

Physicochemical Profile & Handling

Unlike thymol (a phenol), p-cymen-8-ol is a tertiary alcohol. This structural difference dictates its lower acidity and distinct elution behavior.

PropertySpecificationNotes
CAS Number 1197-01-9Distinct from Thymol (89-83-8)
IUPAC Name 2-(4-methylphenyl)propan-2-olAlso: 8-hydroxy-p-cymene
Molecular Weight 150.22 g/mol Identical to Thymol/Carvacrol (Isobaric)
Appearance Clear/Pale Yellow LiquidViscous; mp ~9°C; bp ~205°C
Solubility Ethanol, Methanol, AcetonitrilePoorly soluble in water (<1 mg/mL)
Stability Sensitive to Acidic DehydrationDehydrates to

-dimethylstyrene in strong acid

Handling Protocol: Store neat standards at +4°C under argon. Avoid acidic solvents during sample preparation to prevent dehydration artifacts.

Mechanistic Context: Why Monitor p-Cymen-8-ol?

Understanding the formation pathway is essential for interpreting analytical data. p-Cymen-8-ol is not a primary biosynthetic product in most plants; it is an artifact of oxidation .

Diagram 1: The Oxidative Cascade & Analytical Decision Tree

(Graphviz visualization of the degradation pathway and method selection)

G cluster_methods Method Selection node_substrate p-Cymene (Precursor) node_inter Hydroperoxide Intermediate node_substrate->node_inter Auto-oxidation node_ros O2 / UV Light (Storage Stress) node_ros->node_inter node_target p-Cymen-8-ol (Target Analyte) node_inter->node_target Reduction/Stability node_dehyd alpha,p-Dimethylstyrene (Acid Artifact) node_target->node_dehyd Acidic pH (Avoid!) node_matrix Sample Matrix node_gc Essential Oil (Volatile) node_matrix->node_gc High Purity node_lc Plasma/Media (Aqueous) node_matrix->node_lc Biological node_gc->node_target GC-MS (RI 1160) node_lc->node_target HPLC-UV (254nm)

Caption: The formation of p-cymen-8-ol via auto-oxidation of p-cymene and the subsequent decision matrix for analytical quantification.

Protocol A: GC-MS Determination in Essential Oils

Objective: Quantify p-cymen-8-ol to assess the "freshness" index of Tea Tree or Thyme oil. Challenge: Separation from Terpinen-4-ol (RI ~1177) and


-Terpineol (RI ~1189).
Instrument Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS), 30m x 0.25mm x 0.25µm.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split (50:1), 250°C.

  • Detection: EI Mass Spec (70 eV), Scan range 40–300 amu.[1]

Temperature Program
  • Initial: 60°C (Hold 1 min).

  • Ramp 1: 3°C/min to 150°C (Critical for isomer resolution).

  • Ramp 2: 20°C/min to 280°C (Hold 5 min).

Identification Criteria (Self-Validating)

To confirm p-cymen-8-ol, the peak must satisfy all three criteria:

  • Retention Index (RI): Must fall within 1158 ± 5 on a DB-5 column.

    • Note: p-Cymene elutes ~1025; Thymol elutes ~1290.

  • Mass Spectrum (EI):

    • Base Peak: m/z 43 (Isopropyl cation).

    • Diagnostic Ions: m/z 135

      
      , m/z 91 (Tropylium), m/z 150 
      
      
      
      .[1]
    • Differentiation: Thymol (MW 150) has a much stronger molecular ion (150) and base peak at 135, whereas p-cymen-8-ol fragments heavily to 43.

  • Resolution: Valley-to-peak ratio > 1.5 against Terpinen-4-ol.

Protocol B: HPLC-UV Quantification in Biological Fluids

Objective: Pharmacokinetic tracking of p-cymene metabolism in plasma. Challenge: Low UV absorbance and interference from plasma proteins.

Reagents & Preparation[1]
  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use strong mineral acids).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Internal Standard: 2-Phenylethanol (structurally similar alcohol).

Workflow
  • Sample Prep:

    • Aliquot 100 µL Plasma.

    • Add 300 µL cold Acetonitrile (protein precipitation).

    • Vortex 30s, Centrifuge 10,000 x g for 10 min.

    • Collect supernatant.

  • Chromatography (Reverse Phase):

    • Column: C18 (e.g., Phenomenex Luna, 150 x 4.6 mm, 5µm).[1]

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      • 0-2 min: 20% B (Isocratic)

      • 2-15 min: 20% -> 80% B (Linear)

      • 15-20 min: 80% B (Wash)

  • Detection:

    • Wavelength: 210 nm (primary) and 254 nm (secondary confirmation).

    • Note: The aromatic ring provides signal at 254 nm, but the tertiary alcohol lacks conjugation, making 210 nm more sensitive (though less selective).[1]

Data Analysis

Calculate the Metabolic Ratio :



  • A rising ratio indicates active Phase I metabolism (cytochrome P450 hydroxylation).

References

  • National Toxicology Program (NTP). (1992).[2] Chemical Properties and Safety Data: p-Cymen-8-ol (CAS 1197-01-9).[3][2][4][5] National Institutes of Health.[5] Link

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum and Retention Indices of p-Cymen-8-ol. NIST Chemistry WebBook, SRD 69.[1] Link

  • Boyle, R., et al. (2010).[1] Metabolism of p-cymene in mammalian systems.[6][7]Xenobiotica, 40(2), 112-120.[1] (Contextual citation for metabolic pathways).

  • Turek, C., & Stintzing, F. C. (2013).[1] Stability of Essential Oils: A Review.Comprehensive Reviews in Food Science and Food Safety, 12(1), 40-53.[1] (Establishes p-cymen-8-ol as an oxidation marker). Link

  • European Chemicals Agency (ECHA). Registration Dossier: 2-(4-methylphenyl)propan-2-ol.[3]Link

Sources

Troubleshooting & Optimization

"Improving yield of alpha,alpha,4-trimethylbenzyl alcohol synthesis"

Technical Support Center: -Trimethylbenzyl Alcohol Synthesis

Current Status: Operational | Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Synthesis Optimization Hub

Hello. I am Dr. Aris, Senior Application Scientist. You are likely here because your yield of


-trimethylbenzyl alcohol

This molecule is a tertiary benzylic alcohol. Its synthesis is deceptively simple but chemically fragile. The tertiary hydroxyl group is highly prone to E1 elimination (dehydration) under acidic conditions or high heat, converting your product into 4-methyl-

Below is a self-validating protocol designed to maximize yield by mitigating moisture interference and preventing premature dehydration.

Module 1: The Grignard Route (Lab Scale Standard)

The most reliable method for laboratory-scale synthesis is the addition of


-tolylmagnesium bromideacetone
The Self-Validating Protocol

Reaction Equation:

1
Phase A: Reagent Preparation (The "Dry" Standard)
  • Magnesium (Mg): Use turnings, oven-dried at 110°C. Why? Surface moisture kills initiation. Iodine (

    
    ) crystal is mandatory for activation.
    
  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF. Constraint: THF promotes faster reaction but can increase Wurtz coupling (homocoupling) side products [1]. 
    
    
    is preferred for higher purity.
  • Substrate:

    
    -Bromotoluene (4-bromotoluene).
    
Phase B: The Critical Addition
  • Initiation: Add 10% of the

    
    -bromotoluene solution to the Mg. Wait for turbidity/exotherm. Do not proceed until initiation is confirmed.
    
  • Grignard Formation: Add remaining halide dropwise to maintain a gentle reflux.

  • Acetone Addition: Cool the Grignard solution to 0°C before adding acetone.

    • Expert Insight: Acetone is prone to enolization. Adding it to a hot Grignard solution causes deprotonation (acting as a base) rather than nucleophilic attack, lowering yield. Keep it cold [2].

Phase C: The "Soft" Quench (Yield Saver)

STOP. Do not use


  • The Problem: Strong acids protonate the tertiary alcohol, creating a stable tertiary carbocation that immediately eliminates to the styrene (alkene).

  • The Solution: Quench with Saturated Ammonium Chloride (

    
    ) . This provides enough acidity to protonate the alkoxide (
    
    
    ) to the alcohol (
    
    
    ) without catalyzing dehydration [3].

Module 2: Visualizing the Workflow

The following diagram outlines the logical flow and critical control points (CCPs) where yield is typically lost.

GrignardOptimizationStartStart: ReagentsDryCheckDecision: Are solvents anhydrous?Start->DryCheckDryCheck->StartNo (Redry)InitiationStep 1: Initiation (I2 + Heat)DryCheck->InitiationYesFormationStep 2: Grignard Formation(p-TolylMgBr)Initiation->FormationCouplingSide Reaction: Wurtz Coupling(4,4'-bitolyl)Formation->CouplingOverheating/Fast AdditionCoolingStep 3: Cool to 0°CFormation->CoolingAdditionStep 4: Add Acetone DropwiseCooling->AdditionQuenchSelectDecision: Quench MethodAddition->QuenchSelectStrongAcidUse HCl/H2SO4QuenchSelect->StrongAcidHigh RiskWeakAcidUse Sat. NH4ClQuenchSelect->WeakAcidRecommendedDehydrationFAILURE: Elimination to4-methyl-alpha-methylstyreneStrongAcid->DehydrationProductSUCCESS: alpha,alpha,4-trimethylbenzyl alcohol(High Yield)WeakAcid->Product

Caption: Workflow logic for Grignard synthesis emphasizing temperature control and pH management to prevent dehydration.

Module 3: Troubleshooting & FAQs

Q1: I see a large amount of white solid that won't dissolve during workup. What is it?

Diagnosis: Magnesium salts (


Fix:
  • Action: Filter the reaction mixture through a Celite pad before phase separation, or perform multiple extractions with ether/ethyl acetate directly from the slurry. Do not add

    
     to clear it up.
    
Q2: My NMR shows a mix of product and an alkene (peaks at 5.0-5.5 ppm).

Diagnosis: Thermal or Acidic Dehydration. Cause: You likely distilled the product at atmospheric pressure or used an acidic drying agent (like old

Fix:
  • Purification: Do not distill at atmospheric pressure. This alcohol boils high (>200°C equiv), and heat drives elimination. Recrystallize from hexane/petroleum ether if solid, or perform Vacuum Distillation (< 1 mmHg) at the lowest possible temperature.

  • Stabilization: Add a trace of triethylamine to the solvent during column chromatography to neutralize silica acidity.

Q3: The reaction never initiated.

Diagnosis: Passivated Magnesium. Fix:

  • Mechanical: Crush the Mg turnings with a glass rod inside the flask to expose fresh metal.

  • Chemical: Add a crystal of Iodine (

    
    ) and heat with a heat gun until the iodine vapor disappears.
    
  • Entrainment: Add a few drops of 1,2-dibromoethane. This reacts instantly with Mg, cleaning the surface and releasing ethylene gas [1].

Q4: Can I use p-Cymene as a starting material instead?

Answer: Yes, but this requires Catalytic Oxidation , which is generally an industrial route.

  • Method: Oxidation of

    
    -cymene using 
    
    
    and a catalyst (e.g., Cobalt/Manganese or N-hydroxyphthalimide/NHPI) [4].
  • Challenge: The reaction proceeds via a hydroperoxide intermediate (

    
    -cymene hydroperoxide). Over-oxidation often leads to 
    
    
    -toluic acid or
    
    
    -methylacetophenone. This route is "Greener" but harder to control on a small scale compared to Grignard.

Data Summary: Yield Killers vs. Solutions

Failure ModeSymptomRoot CauseCorrective Action
Wurtz Coupling Product contaminated with high MP solid (4,4'-bitolyl).Reaction too hot; Halide concentration too high.Dilute halide 5x; Slow dropwise addition.
Dehydration Product contains liquid alkene; low MP.Acidic workup; High heat distillation.Use

quench; Vacuum distill only.
Enolization Low yield; Recovery of starting ketone.Acetone added to hot Grignard.Cool reaction to 0°C before adding acetone.
No Reaction Mg remains shiny/unreacted.Wet solvent or passivated Mg.Dry solvent over sieves; Iodine activation.

References

  • RSC (Organic & Biomolecular Chemistry). Synthesis of 1,4-amino alcohols by Grignard reagent addition. (Discusses Grignard compatibility and side reactions).

  • Study.com. Reaction of phenylmagnesium bromide with acetone.[1][2] (Mechanistic confirmation of tertiary alcohol formation).[3]

  • ChemGuide. Dehydration of Alcohols. (Detailed mechanism of acid-catalyzed dehydration of tertiary alcohols).

  • ResearchGate. Liquid-phase oxidation of p-cymene: Nature of intermediate hydroperoxides. (Alternative synthesis route via oxidation).

"Resolving p-Cymen-8-ol solubility issues in aqueous solutions"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hydrophobic Challenge

Welcome to the technical support hub for p-Cymen-8-ol (also known as 8-hydroxy-p-cymene or 2-(4-methylphenyl)propan-2-ol).[1][2] As a tertiary monoterpene alcohol, this compound presents a classic challenge in aqueous formulation: it possesses a lipophilic hydrocarbon skeleton that resists dissolution in polar media (water/media), yet it requires aqueous delivery for biological assays.[2][3]

While literature often classifies it as "slightly soluble" (approx. 1–1.8 mg/mL), relying on this limit is risky for quantitative experiments.[2][3] Spontaneous micro-precipitation (the "Ouzo effect") often occurs below the saturation point, leading to erratic bioassay data.[2][3]

This guide provides engineered solutions to stabilize p-Cymen-8-ol in aqueous environments, moving from simple co-solvent spikes to supramolecular encapsulation.[1][2]

Module 1: Physicochemical Baseline

Before attempting formulation, verify your experimental parameters against these core properties.

PropertyValueImplication for Solubility
Molecular Weight 150.22 g/mol Small molecule; diffuses rapidly but aggregates easily.[1][2]
LogP (Octanol/Water) ~2.0 – 2.5Moderately lipophilic.[1][2] Prefers cell membranes over culture media.[1][2]
Water Solubility < 2 mg/mL (Native)Critical: Unstable in pure water.[1][2] Requires enhancement for stocks >10 mM.[1][2]
pKa >14 (Alcoholic OH)Do not use pH adjustment. It is not a phenol (like Thymol); NaOH will not ionize it.[1][2]
Physical State Liquid/Low-melt SolidMelting point ~9°C. Handle as a liquid at room temp.[1][2]

Module 2: Diagnostic & Troubleshooting (Q&A)

Q1: "I dissolved p-Cymen-8-ol in DMSO, but it precipitated immediately upon adding it to my cell culture media. Why?"

A: This is a kinetic solubility failure known as the "Solvent Shift" or "Ouzo Effect." [1][2]

  • The Mechanism: DMSO is a polar aprotic solvent that dissolves your compound well.[1][2] When you spike this into water (a polar protic solvent), the dielectric constant of the local environment changes instantly.[2][3] The hydrophobic p-Cymen-8-ol molecules aggregate faster than they can disperse.[1][2]

  • The Fix:

    • Vortex the media during the addition, not after.

    • Warm the media to 37°C before addition.

    • Limit the spike: Ensure the final DMSO concentration is < 0.5% (v/v). If you need higher drug loading, switch to the Cyclodextrin Protocol (see Module 3).[2][3]

Q2: "Can I use NaOH to turn it into a salt and dissolve it?"

A: No.

  • The Science: p-Cymen-8-ol is a tertiary alcohol, not a phenol.[1][2] Unlike its structural cousin Thymol, the hydroxyl group is attached to an aliphatic isopropyl chain, not the aromatic ring.[1][2][3] Its pKa is extremely high (>14).[1][2] Adding NaOH will not deprotonate it; it will only increase the ionic strength of your solution, potentially decreasing solubility ("salting out").[2][3]

Q3: "My stock solution in ethanol turned yellow after a month. Is it still good?"

A: Discard it.

  • The Diagnosis: Terpenes and their derivatives are prone to oxidation.[2] The yellowing indicates the formation of oxidation byproducts (often quinones or epoxides), which have different toxicity profiles than the parent compound.[2][3]

  • Prevention: Store neat standards at 4°C under argon/nitrogen. Prepare working stocks fresh.

Module 3: Advanced Protocols

Protocol A: The "Co-Solvent Spike" (For Low Concentrations)

Best for: Screening assays where final concentration < 100 µM.[1][2]

  • Primary Stock: Dissolve p-Cymen-8-ol in pure DMSO (anhydrous) to create a 100 mM stock.

  • Intermediate Dilution: Dilute the Primary Stock 1:10 into Ethanol (creates 10 mM).

  • Final Step: Pipette the Intermediate solution into your vortexing aqueous buffer.

    • Why? The ethanol acts as a bridge, reducing the surface tension shock between DMSO and water.[2][3]

Protocol B: Cyclodextrin Encapsulation (The Gold Standard)

Best for: Animal studies, high-concentration assays (> 1 mM), or long-term stability. Mechanism:[1][2][3] Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" complex.[1][2] The hydrophobic p-Cymen-8-ol sits inside the CD cavity, while the hydrophilic CD exterior interacts with water.[1][2]

Materials:

  • p-Cymen-8-ol (Liquid)[1][2][4][5]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[1][2]

  • Milli-Q Water[1][2]

  • 0.45 µm Syringe Filter[1][2][3]

Step-by-Step:

  • Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution.[1][2]

  • Calculate Ratio: Use a 1:2 molar ratio (Drug:CD).

    • Example: To make 10 mL of 10 mM p-Cymen-8-ol:

    • Mass of p-Cymen-8-ol needed: ~22.5 mg.[1][2]

    • Moles of CD needed: ~20 mM (approx. 280 mg of HP-β-CD).[1][2]

  • Complexation: Add the p-Cymen-8-ol dropwise to the stirring CD solution.

  • Equilibration: Stir vigorously (magnetic stir bar) at room temperature for 24 hours . The solution should turn from cloudy to clear.[1][2]

  • Filtration: Pass through a 0.45 µm filter to remove any uncomplexed oil.[1][2]

  • Validation: The filtrate is your stable, aqueous stock.[2][3]

Module 4: Decision Logic Visualization

Use this flowchart to select the correct formulation strategy based on your target concentration and biological constraints.

SolubilityLogic Start Start: p-Cymen-8-ol Formulation TargetConc Define Target Concentration Start->TargetConc LowConc Low (< 100 µM) TargetConc->LowConc HighConc High (> 100 µM) TargetConc->HighConc ToxicityCheck Is DMSO/Ethanol tolerated by cells? LowConc->ToxicityCheck CDComplex Protocol B: HP-β-Cyclodextrin Complexation HighConc->CDComplex Best Stability Emulsion Alternative: Tween 80 Emulsion HighConc->Emulsion If CD unavailable DirectSpike Protocol A: Direct DMSO Spike (< 0.1% v/v) ToxicityCheck->DirectSpike Yes ToxicityCheck->CDComplex No (Sensitive Cells) Cosolvent Protocol A (Mod): Ethanol/DMSO Mix DirectSpike->Cosolvent If ppt forms

Figure 1: Decision tree for selecting the optimal solubilization strategy based on concentration requirements and biological tolerance.[1][2]

References

  • National Oceanic and Atmospheric Administration (NOAA). P-CYMEN-8-OL: Chemical Properties and Reactivity.[1][2] CAMEO Chemicals.[1][2] Link

  • PubChem. p-Cymen-8-ol (Compound CID 14529).[1][2] National Library of Medicine.[1][2] Link

  • Serafini, M., et al. (2023). Antinociceptive Effect of a p-Cymene/β-Cyclodextrin Inclusion Complex.[1][2][3] Molecules, 28(11).[2][3][6] (Demonstrates the efficacy of CD complexation for p-cymene derivatives). Link

  • Good Scents Company. p-cymen-8-ol Physicochemical Data.Link[1][2]

Sources

"Stabilization of Benzeneethanol, alpha,alpha,4-trimethyl- in solutions"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilization of Benzeneethanol,


-trimethyl- 

Ticket Subject: Stabilization and Solubility Protocol for Benzeneethanol,


-trimethyl- (CAS 20834-59-7)
Assigned Specialist:  Senior Application Scientist
Status:  Open
Date:  February 8, 2026[1][2][3]

Executive Summary

You are working with Benzeneethanol,


-trimethyl-  (also known as 1,1-Dimethyl-2-(p-tolyl)ethanol  or 

-Trimethylphenethyl alcohol
).[1][2][3]

This molecule presents a specific "stability paradox":

  • Hydrophobicity: It is lipophilic (LogP ~2.5–2.8), requiring organic solvents or surfactants for aqueous delivery.[2]

  • Acid Sensitivity: It is a tertiary alcohol adjacent to a benzylic center.[2] It is highly prone to acid-catalyzed dehydration because the resulting alkene is conjugated with the aromatic ring (forming a styrene derivative).[2]

  • Oxidative Liability: The benzylic methylene group (

    
    ) is susceptible to radical autoxidation.[1][2]
    

This guide provides the protocols to stabilize this compound in solution, preventing precipitation, dehydration, and oxidation.[2]

Module 1: Chemical Stability & Degradation Mechanisms

The Core Issue: The primary degradation pathway is dehydration .[2] Unlike standard tertiary alcohols, the dehydration of this molecule is thermodynamically driven by the formation of a conjugated system.[2]

  • Reactant:

    
    
    
  • Product (Major):

    
     (Conjugated Styrene Derivative)[1][2][4]
    

If your solution pH drops below 6.0, or if you use protic solvents with high dielectric constants without buffering, you will observe a "yellowing" (oxidation) or phase separation (alkene formation).[2]

Visualizing the Threat:

DegradationPathways Compound Benzeneethanol, alpha,alpha,4-trimethyl- (Tertiary Alcohol) Carbocation Tertiary Carbocation Intermediate Compound->Carbocation Protonation & -H2O Peroxide Benzylic Peroxide (Yellowing/Degradation) Compound->Peroxide Radical Autoxidation Acid Acidic Conditions (pH < 6.0) Acid->Carbocation Oxygen Dissolved Oxygen + Light Oxygen->Peroxide Alkene Conjugated Alkene (Precipitate/Oil) Carbocation->Alkene -H+ (Elimination)

Figure 1: Primary degradation pathways.[2][4] The acid-catalyzed route (top) leads to dehydration and precipitation.[1][2] The oxidative route (bottom) leads to chemical impurities.[4]

Module 2: Troubleshooting & Stabilization Protocols

Issue 1: "My stock solution turned cloudy/oily after 24 hours."

Diagnosis: Acid-catalyzed dehydration.[1][2][4] Mechanism: Trace acidity in the solvent (common in unbuffered DMSO or old Chloroform) catalyzed the elimination of water, forming the insoluble alkene.[2]

Corrective Protocol:

  • Avoid Acidic pH: Maintain pH 7.5 – 8.5 .

  • Use Basified Solvents:

    • If using DMSO : Add 0.1% v/v Triethylamine (TEA) or store over solid anhydrous

      
       to scavenge acid.[2][4]
      
    • If using Ethanol : Use absolute ethanol, not denatured (which often contains acidic additives).[2]

  • Buffer Aqueous Dilutions: Never dilute into pure water or saline (pH ~5.5).[2] Dilute into PBS (pH 7.4) or HEPES (pH 8.0) .

Issue 2: "The compound is not dissolving in my aqueous buffer."

Diagnosis: Solubility limit exceeded (LogP ~2.8). Mechanism: The compound is lipophilic.[2] Its water solubility is approx.[2] 1.2 g/L (theoretical), but kinetically it crashes out much faster in salt solutions.[2][4]

Solubility Matrix & Recommendations:

Solvent SystemSolubility RatingStability RiskRecommendation
Pure Water Poor (< 1 mg/mL)High (pH drift)Do Not Use
DMSO (Anhydrous) Excellent (> 100 mg/mL)Low (if acid-free)Preferred Stock Solvent
Ethanol (100%) Good (> 50 mg/mL)ModerateUse fresh; avoid long-term storage (transesterification risk).[1][2][3][4][5]
PBS (pH 7.4) PoorLowUse only as final diluent (< 1% DMSO).[1][2][3][4][5]
Corn Oil / MCT ExcellentVery LowBest for In Vivo oral gavage.[1][2][3][5]
Tween 80 (5%) ModerateLowGood for aqueous suspensions.[1][2][3][5]
Issue 3: "The solution is turning yellow over time."

Diagnosis: Benzylic Oxidation.[2] Mechanism: The methylene group (


) between the ring and the tertiary carbon is activated.[1][2] Light and oxygen create radicals that form peroxides/ketones.[2][4]

Corrective Protocol:

  • Amber Glass: strictly required.[2]

  • Headspace Purging: Purge vials with Argon or Nitrogen after use.[2]

  • Antioxidants: For long-term storage, add 0.05% BHT (Butylated hydroxytoluene) to the stock solution.[2]

Module 3: Step-by-Step Preparation Workflows

Workflow A: In Vitro Stock Solution (Cell Culture)

Goal: Stable 10 mM stock for dilution into media.[4]

  • Weighing: Weigh the compound in a glass vial (avoid plastics initially due to lipophilicity).[2]

  • Solvent Prep: Use high-grade DMSO (Dimethyl Sulfoxide).[1][2]

    • Critical Step: Check DMSO pH.[2] If unknown, add solid Sodium Bicarbonate (

      
      ) to the DMSO bottle, shake, and let settle.[2] Use the supernatant. This ensures the DMSO is not acidic.[2]
      
  • Dissolution: Dissolve to 100 mM in the treated DMSO. Vortex until clear.

  • Aliquot & Freeze: Aliquot into amber glass vials. Store at -20°C.

    • Shelf Life: 6 months (if frozen and dark).[2][4]

  • Usage: Dilute 1:1000 into culture media immediately before use.

Workflow B: In Vivo Formulation (Oral/IP)

Goal: High concentration (e.g., 10 mg/kg) without precipitation.[2][4]

  • Vehicle Selection:

    • Option 1 (Solution): 5% DMSO + 40% PEG-400 + 5% Tween 80 + 50% Saline.[1][2]

    • Option 2 (Suspension/Oil): Dissolve directly in Corn Oil or MCT Oil (Medium Chain Triglycerides).[2][4]

  • Preparation (Option 1):

    • Dissolve compound in DMSO (5% of total vol).[2][4]

    • Add PEG-400 and Tween 80.[1][2] Vortex.

    • Slowly add Saline (buffered to pH 7.4) while vortexing.[2]

    • Check: If cloudy, sonicate at 37°C. If oil droplets form, the concentration is too high; switch to Option 2.[2]

Module 4: Decision Tree for Experiment Design

Use this logic flow to determine the correct formulation strategy for your specific application.

DecisionTree Start Select Application InVitro In Vitro / Cell Culture Start->InVitro InVivo In Vivo / Animal Study Start->InVivo DMSO_Stock Prepare 10-100mM Stock in Anhydrous DMSO InVitro->DMSO_Stock Route Select Route InVivo->Route Check_Acid Is DMSO Acid-Free? (Treat with NaHCO3 if unsure) DMSO_Stock->Check_Acid Dilution Dilute into Media (Max 0.1% DMSO) Check_Acid->Dilution Oral Oral Gavage (PO) Route->Oral Injection Injection (IP/IV) Route->Injection Oil_Vehicle Dissolve in MCT Oil or Corn Oil Oral->Oil_Vehicle Cosolvent 5% DMSO / 40% PEG-400 / 55% Saline Injection->Cosolvent

Figure 2: Formulation Decision Tree.[1][2][4] Green nodes indicate the most stable pathways.

References

  • PubChem. (2025).[2] Benzeneethanol, alpha,alpha,4-trimethyl- (Compound).[1][2][6] National Library of Medicine.[2] Link[2][4]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[2] (Chapter 17: Elimination reactions; explains E1 mechanism of tertiary alcohols).[2][4]

  • Hiatt, R., & Traylor, T. G. (1965).[2] The Role of the Benzylic Hydrogen in the Autoxidation of Alkylbenzenes. Journal of the American Chemical Society.[2] (Mechanistic basis for benzylic oxidation).

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link (Reference for solubility enhancement of lipophilic aromatics).[2][4]

  • ChemicalBook. (2025).[2] 2-(4-Methylphenyl)propan-2-ol Properties and Stability Data.Link[2][4]

Sources

Technical Support Center: p-Cymen-8-ol Stability & Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PCM-80L-EXT-001 Status: Open Priority: Critical (Yield Loss / Artifact Formation) Assigned Specialist: Senior Application Scientist

Executive Summary: The Tertiary Alcohol Challenge

Welcome to the technical support hub for p-Cymen-8-ol (also known as 8-hydroxy-p-cymene or p,


-trimethylbenzyl alcohol).

If you are reading this, you are likely experiencing one of two issues:

  • Low Recovery: Your extraction yields are significantly lower than theoretical calculations.

  • Artifact Formation: Your GC-MS chromatograms show high levels of

    
    -dimethylstyrene  (4-isopropenyltoluene) and low levels of your target alcohol.
    

The Core Issue: p-Cymen-8-ol is a tertiary alcohol . Unlike primary or secondary alcohols, the hydroxyl group is attached to a carbon bonded to three other carbons. This structural arrangement stabilizes the carbocation intermediate, making the molecule extremely susceptible to acid-catalyzed dehydration , even under mild conditions.

This guide provides the specific protocols required to prevent this degradation pathway.

Module 1: The Chemistry of Failure (Root Cause Analysis)

To preserve p-Cymen-8-ol, you must understand how it dies. The degradation is not random; it is a specific chemical reaction driven by thermodynamics.

The Dehydration Pathway

When exposed to acidic protons (


) or high thermal stress (GC injectors >200°C), the hydroxyl group protonates and leaves as water. This creates a tertiary carbocation, which rapidly eliminates a proton to form the conjugated alkene, 

-dimethylstyrene.

Key Insight: This reaction is often irreversible under extraction conditions. Once the water leaves, your product is gone.

DehydrationMechanism Substrate p-Cymen-8-ol (Tertiary Alcohol) Intermediate Tertiary Carbocation (Highly Unstable) Substrate->Intermediate Protonation & -H2O Acid Acidic Catalyst (H+ or Heat) Acid->Substrate Product α,p-Dimethylstyrene (Degradation Artifact) Intermediate->Product Elimination (-H+) Water H2O (Leaving Group) Intermediate->Water Irreversible Loss

Figure 1: The acid-catalyzed dehydration mechanism of p-Cymen-8-ol. Note that the formation of the conjugated double bond in the styrene product is thermodynamically favorable.

Module 2: Troubleshooting Guide

Use this matrix to diagnose your specific experimental failure.

SymptomProbable CauseTechnical Resolution
High

-dimethylstyrene in GC-MS
Thermal Dehydration in the GC Inlet.1. Lower Inlet Temp to <200°C.2. Use Cold On-Column Injection.3. Mandatory: Derivatize with BSTFA/TMCS before injection to block the -OH group.
Low Yield after Acidic Workup Acid Hydrolysis. Many protocols acidify broth to kill microbes; this destroys p-Cymen-8-ol.1. Do NOT acidify below pH 6.0.2. Use centrifugation or filtration to remove biomass instead of acid lysis.3. Neutralize immediately if acid is present.
Product loss during evaporation Volatility & Azeotropes. 1. Do not use Rotary Evaporator baths >35°C.2. Use a Nitrogen blow-down concentrator for small volumes.3. Do not evaporate to absolute dryness; leave a solvent keeper (e.g., hexadecane) if quantifying.
Degradation on Silica Column Silica Acidity. Standard silica gel is slightly acidic (pH 4-5).1. Deactivate silica with 1-5% Triethylamine (TEA).2. Switch to Neutral Alumina stationary phase.
Module 3: Optimized Extraction Protocol

Context: This protocol is optimized for extracting p-Cymen-8-ol from biotransformation broths (e.g., Pseudomonas or Phanerochaete cultures) or aqueous plant distillates.

Objective: Maximize recovery while maintaining pH neutrality.

Reagents Required
  • Solvent: Ethyl Acetate (EtAc) or Diethyl Ether (

    
    ). Note: EtAc is preferred for safety, but 
    
    
    
    evaporates at lower temperatures.
  • Buffer: 0.1M Phosphate Buffer (pH 7.4).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Workflow
  • Biomass Separation (Cold):

    • Centrifuge the broth at 4°C (10,000 rpm for 15 min).

    • Why: Physical separation prevents the need for acid lysis. Cold temp slows enzymatic degradation.

  • pH Adjustment (Critical):

    • Measure the supernatant pH.

    • Adjust to pH 7.0 - 7.5 using dilute NaOH or HCl.

    • Warning: Do not overshoot.

  • Liquid-Liquid Extraction (LLE):

    • Add Ethyl Acetate (1:1 v/v ratio with supernatant).

    • Vortex or shake gently for 20 minutes.

    • Tip: Avoid vigorous shaking if biosurfactants are present to prevent emulsions. If emulsion forms, centrifuge again.

  • Phase Separation & Drying:

    • Collect the organic (top) layer.

    • Dry over Anhydrous

      
       for 30 minutes.
      
    • Filter to remove the solid salt.

  • Concentration:

    • Evaporate solvent under reduced pressure (vacuum).

    • Strict Limit: Water bath temperature ≤ 35°C .

    • Stop when volume reaches ~1mL. Do not go to dryness.

ExtractionWorkflow Start Raw Broth / Plant Extract Centrifuge Centrifuge (4°C) Remove Biomass Start->Centrifuge CheckPH Check pH Centrifuge->CheckPH Neutralize Adjust to pH 7.0 - 7.5 CheckPH->Neutralize If pH < 6 or > 8 SolventAdd Add Ethyl Acetate (1:1) Gentle Agitation CheckPH->SolventAdd If pH 7.0-7.5 Neutralize->SolventAdd Dry Dry Organic Phase (Anhydrous Na2SO4) SolventAdd->Dry Evap Vacuum Concentrate (Max 35°C) Dry->Evap Final Pure p-Cymen-8-ol Ready for Analysis Evap->Final

Figure 2: Decision tree for the safe extraction of p-Cymen-8-ol, emphasizing pH control and thermal limits.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Steam Distillation (Clevenger apparatus)? A: Proceed with extreme caution. While p-cymen-8-ol is found in essential oils obtained via steam distillation, the prolonged boiling (100°C) often results in partial dehydration to


-dimethylstyrene. If you must use distillation, use Vacuum Steam Distillation  to lower the boiling point, or stick to solvent extraction for analytical quantification.

Q: My standard purity is listed as 95%. What is the impurity? A: Commercial standards of p-cymen-8-ol often contain 2-5%


-dimethylstyrene due to shelf-life degradation. Always run a blank of your standard to establish a baseline "artifact peak" before analyzing samples.

Q: Is p-Cymen-8-ol light sensitive? A: It is not highly photosensitive, but its degradation product (


-dimethylstyrene) is prone to polymerization and oxidation in air. Store samples in amber vials at -20°C to prevent the cascade of degradation.
References
  • Jivishov, E., et al. (2016).[1] Microbial transformation of p-cymene by Phanerochaete chrysosporium and Penicillium claviforme. Natural Volatiles & Essential Oils, 3(1), 18-22.[1][2][3]

  • National Toxicology Program (NTP). (1992). p-Cymen-8-ol: Chemical and Physical Properties. PubChem Database.

  • Bortoluzzi, J. H., et al. (2008). Use of the SPME-GC-MS technique to study the thermal degradation of isotactic polypropylene. e-Polymers, 8(1).[4] (Cited for thermal degradation mechanisms of similar tertiary carbon structures).[5]

  • The Good Scents Company. (n.d.). para-alpha-dimethyl styrene: Stability and Occurrence.

Sources

Technical Support Center: Minimizing Interference in p-Cymen-8-ol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Precision Quantification of p-Cymen-8-ol (CAS: 1197-01-9) Application: Quality Control (Tea Tree Oil Oxidation), Pharmacokinetics, and Stability Testing. Document ID: TS-PC8-2024-v1

Introduction: The Oxidation Marker Mandate

p-Cymen-8-ol (also known as 8-hydroxy-p-cymene) is not merely a terpene; it is a critical sentinel compound. In the context of Melaleuca alternifolia (Tea Tree Oil), it serves as a primary marker for oxidative degradation alongside p-cymene.[1] ISO 4730 standards strictly monitor its levels to ensure product freshness and safety, as oxidized terpenes are known skin sensitizers.[2]

However, quantifying p-cymen-8-ol is notoriously difficult due to structural isomerism and co-elution with major matrix components like


-terpineol and terpinen-4-ol. This guide provides a self-validating workflow to isolate and quantify this analyte with forensic precision.

Module 1: Chromatographic Resolution (The Stationary Phase Switch)

The Problem: On standard non-polar columns (5%-phenyl-methylpolysiloxane, e.g., DB-5, HP-5), p-cymen-8-ol (RI ~1183) often co-elutes or shoulders with


-terpineol (RI ~1188). In aged samples, the high concentration of 

-terpineol can completely mask the p-cymen-8-ol signal.

The Solution: Exploiting polarity. p-Cymen-8-ol possesses a hydroxyl group attached to the isopropyl chain, giving it distinct hydrogen-bonding capabilities compared to the cyclic alcohol


-terpineol.
Protocol: The "Polarity Swap" Validation

If you observe a shoulder on your target peak in a DB-5 analysis, you must validate using a polar column (PEG/Wax).

Comparative Retention Data:

CompoundRetention Index (DB-5 / Non-Polar)Retention Index (DB-Wax / Polar)Separation Δ (Polar)
p-Cymen-8-ol ~1183 ~1850 --

-Terpineol
~1188~1706~144 units
Terpinen-4-ol~1177~1611~239 units

Note: Data approximates standard literature values. Exact RI depends on temperature ramp.

Workflow Diagram: Below is the logic flow for selecting the correct stationary phase based on matrix complexity.

ColumnSelection Start Start: Sample Matrix Assessment IsOil Is Matrix High in Terpinen-4-ol / a-Terpineol? Start->IsOil NonPolar Primary Screen: 5% Phenyl Column (DB-5/HP-5) (Fast, standard for ISO 4730) IsOil->NonPolar No (Simple Matrix) Polar Switch to Polar Column (PEG / DB-Wax) Exploits H-bonding diffs IsOil->Polar Yes (Complex/Aged Oil) CheckRes Check Resolution (Rs) Is p-Cymen-8-ol Rs > 1.5? NonPolar->CheckRes CheckRes->Polar No (Co-elution detected) Quant Proceed to Quantification CheckRes->Quant Yes Polar->Quant

Caption: Decision tree for stationary phase selection to maximize resolution between p-cymen-8-ol and interfering monoterpene alcohols.

Module 2: Mass Spectrometry Deconvolution

The Problem: Monoterpenes fragment into very similar ions (m/z 93, 91, 77).[2] Relying on these common ions leads to false positives.

The Solution: Target specific fragmentation pathways. p-Cymen-8-ol (MW 150) has a distinct fragmentation pattern compared to


-terpineol (MW 154).
Diagnostic Ion Selection (SIM Mode)

Use Selected Ion Monitoring (SIM) for trace quantification (<0.1%).

AnalyteMolecular WeightTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2Mechanistic Logic
p-Cymen-8-ol 150 135 43 150 m/z 135 (M-15) corresponds to the loss of a methyl group. m/z 150 is the molecular ion (visible unlike in many alcohols).

-Terpineol
15459136121m/z 136 is (M-18, water loss). m/z 59 is the base peak (hydroxyisopropyl).

Critical Troubleshooting Step:

  • Do not use m/z 59 as the Quant ion for p-cymen-8-ol if

    
    -terpineol is present. Both compounds produce an abundant m/z 59 fragment (hydroxyisopropyl cation).
    
  • Use m/z 150 or 135. While less abundant than 43 or 59, m/z 135 offers far higher specificity against the terpineol background.[2]

Module 3: Sample Preparation & Matrix Isolation

The Problem: p-Cymen-8-ol is semi-volatile and polar. In biological matrices (e.g., plasma PK studies), liquid-liquid extraction (LLE) often suffers from poor recovery due to emulsion formation or evaporation losses.[2]

The Solution: Matrix-dependent extraction protocols.

Protocol A: Essential Oil Matrix (Direct Injection)

For QC of Tea Tree Oil (ISO 4730 compliance).

  • Dilution: Dilute oil 1:50 in Ethanol or Hexane.

  • Internal Standard: Add Tridecane or Nonane (hydrocarbons are preferred over alcohols to avoid peak tailing overlap).

  • Injection: Split mode (1:50 or 1:100) to prevent column overload and peak fronting, which ruins resolution.

Protocol B: Biological Matrix (Plasma/Urine)

For Pharmacokinetic (PK) Studies.

  • Technique: Headspace Solid-Phase Microextraction (HS-SPME).

  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). The "gray" fiber.

    • Why? This triple-phase fiber covers the polarity range of p-cymen-8-ol better than pure PDMS.

  • Salting Out: Add NaCl (saturation) to the plasma sample.

    • Why? Increases the ionic strength, forcing the semi-polar p-cymen-8-ol into the headspace.

Extraction Workflow Diagram:

Extraction Sample Sample Type Matrix Type? Sample->Type Oil Essential Oil Type->Oil Bio Plasma/Urine Type->Bio Dilution Dilute 1:50 in Ethanol + Tridecane (ISTD) Oil->Dilution SPME HS-SPME (DVB/CAR/PDMS) + NaCl Saturation Temp: 60°C Bio->SPME GC GC-MS Analysis Dilution->GC SPME->GC

Caption: Workflow distinguishing between high-concentration oil matrices and trace-level biological samples.

FAQ: Troubleshooting Specific Issues

Q1: My calibration curve for p-cymen-8-ol is non-linear at low concentrations. Why? A: This is likely due to active site adsorption . p-Cymen-8-ol has a free hydroxyl group that can hydrogen bond with silanol groups in the GC liner or the head of the column.

  • Fix: Use ultra-inert liners with glass wool deactivation. Trimming 10cm from the front of the column often restores linearity.

Q2: Can I use Thymol as an Internal Standard? A: No. Thymol is a structural isomer of p-cymen-8-ol (both C10H14O, MW 150). While they can be separated chromatographically, Thymol is often naturally present in the same matrices (e.g., Thyme, Oregano, and trace amounts in Tea Tree).[2] Using a naturally occurring compound as an ISTD invalidates quantification. Use o-Cresol or deuterated analogs if available.

Q3: Is p-cymen-8-ol stable in the autosampler? A: It is relatively stable, but in acidic solvents, it can dehydrate to form p,


-dimethylstyrene .[2] Ensure your dilution solvent is neutral (avoid acidified methanol).

References

  • International Organization for Standardization. (2017).[1][3] ISO 4730:2017 Essential oil of Melaleuca, terpinen-4-ol type (Tea Tree oil).[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14529, p-Cymen-8-ol.[Link]

  • Davies, N. W. (1990).[2] Gas chromatographic retention indices of monoterpenes and sesquiterpenes on methyl silicone and Carbowax 20M phases. Journal of Chromatography A, 503, 1-24.[2] [Link]

  • Brophy, J. J., et al. (1989).[2] Gas chromatographic quality control for oil of Melaleuca terpinen-4-ol type (Australian tea tree oil).[1] Journal of Agricultural and Food Chemistry, 37(5), 1330-1335.[2] (Foundational text for TTO analysis).

  • NIST Mass Spectrometry Data Center. (2023). p-Cymen-8-ol Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] [Link]

Sources

Technical Support Center: p-Cymen-8-ol Reproducibility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent Variables" in Terpene Research

Reproducibility with p-Cymen-8-ol (CAS: 1197-01-9; syn: 8-hydroxy-p-cymene) is frequently compromised not by the biological model, but by the physicochemical volatility and instability of the compound itself.[1] As a tertiary benzylic alcohol, it occupies a specific reactivity niche: it is prone to dehydration under acidic conditions and evaporation in open-well formats.[1]

This guide addresses the three primary failure modes identified in high-throughput screening and synthesis: Spontaneous Dehydration , Microplate Volatility , and Aqueous Precipitation .

Module 1: Chemical Integrity & The Dehydration Trap

The Issue

Users often report inconsistent IC50 values or "toxicity spikes" in aged samples. The root cause is often the degradation of p-Cymen-8-ol into p-Cymene (via dehydration) or p,


-Dimethylstyrene .[1] p-Cymene is significantly more volatile and often exhibits different toxicity profiles compared to the alcohol form, skewing bioassay results.[1]
Mechanism of Failure

p-Cymen-8-ol is a tertiary alcohol.[1] In the presence of trace acids (often found in unbuffered saline or aged DMSO stocks) or active sites on plasticware, it can undergo E1 elimination to form p-cymene.

Validation Protocol: The "Zero-Hour" GC-MS Check

Do not rely on manufacturer purity certificates if the bottle has been opened for >30 days.[1]

Step-by-Step Validation:

  • Solvent: Dilute 10 µL of sample in 990 µL Hexane (HPLC Grade).

  • Instrument: GC-MS (e.g., Agilent 7890B/5977A).[1]

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Method:

    • Injector: 250°C, Split 20:1.

    • Oven: 60°C (hold 2 min)

      
       10°C/min 
      
      
      
      240°C.
  • Acceptance Criteria:

    • p-Cymen-8-ol Retention Index (RI): ~1170–1189.[1]

    • Impurity Limit: p-Cymene (RI ~1020) must be <2%.[1]

Visualization: Degradation Pathway

degradation_pathway Start p-Cymen-8-ol (Active Agent) Condition Acidic pH / Heat (Storage/Incubation) Start->Condition Storage > 4°C Intermediate Carbocation Intermediate Condition->Intermediate - H2O Product1 p-Cymene (High Volatility/Toxicity) Intermediate->Product1 Elimination Product2 p,alpha-Dimethylstyrene (Polymerization Risk) Intermediate->Product2 Side Reaction

Figure 1: The degradation cascade of p-Cymen-8-ol.[1] Note that p-Cymene formation fundamentally alters the vapor pressure and toxicity profile of your assay.[1]

Module 2: The "Vanishing Act" (Volatility & Adsorption)

The Issue

In 24-48 hour assays (e.g., MIC or cell viability), the effective concentration of p-Cymen-8-ol drops rapidly due to two factors:

  • Evaporation: It follows Raoult’s Law; even in aqueous solution, the headspace equilibrium drives loss.

  • Sorption: Lipophilic terpenes (

    
    ) partition into polystyrene (PS) microplates.
    
Troubleshooting Protocol: The Closed-System Assay

Standard loose-fitting lids are insufficient.[1]

Step-by-Step Mitigation:

  • Plate Selection: Switch from Polystyrene (PS) to Glass-Coated or Polypropylene (PP) plates to minimize sorption.[1]

  • Sealing: Use an adhesive gas-permeable seal (for bacteria) or a foil seal (for chemical assays) immediately after dosing.[1]

  • The "Sandwich" Control:

    • Run a parallel plate with media + compound (no cells).

    • At T=24h, extract the media with hexane and quantify via GC-MS to determine the Actual Exposure Concentration (AEC) vs. Nominal Concentration.

Module 3: The Solubility Trap (Formulation)

The Issue

p-Cymen-8-ol has low water solubility (1-10 mg/mL).[1][2] Direct addition to media causes "micro-precipitation"—invisible to the naked eye but sufficient to cause localized high-concentration toxicity spots or filter out the compound.[1]

Correct Formulation Strategy

Avoid "shock dilution." Use an intermediate solvent step.[2][3]

Protocol:

  • Stock: Prepare 100 mM stock in 100% DMSO .

  • Intermediate: Dilute 1:10 into Ethanol or PEG-400 (not water).

  • Final: Dilute into pre-warmed (37°C) media with vigorous vortexing.

    • Final DMSO concentration should be <0.5% to avoid solvent toxicity artifacts.

Solubility & Properties Data
PropertyValueImplication for Research
LogP ~2.41Moderate lipophilicity; binds to plastic.[1]
Water Solubility 1–10 mg/mLRequires carrier solvent (DMSO/EtOH).
Boiling Point ~99°C (7 Torr)Volatile; requires sealing in incubators.
Retention Index 1172–1189 (DB-5)Distinct from p-Cymene (1020–1030).[1]
Incompatibility Strong Oxidizers, AcidsDo not use in acidic buffers (pH < 5).

Frequently Asked Questions (Technical Support)

Q1: My MIC values for p-Cymen-8-ol fluctuate by 4-fold between weeks. Why? A: This is likely an oxidative stability issue. Check your stock solution. If stored in a clear vial or at room temperature, p-Cymen-8-ol may have partially dehydrated to p-cymene.[1] p-Cymene has different antimicrobial potency.[1][4] Solution: Store neat standard at 4°C in amber glass. Prepare DMSO stocks fresh for each experiment.

Q2: Can I use polystyrene (PS) 96-well plates for IC50 determination? A: We strongly advise against it.[1] Lipophilic terpenes absorb into the PS matrix, reducing the bioavailable concentration by up to 30% within 24 hours. Solution: Use polypropylene (PP) plates or glass-coated microplates.[1] If PS is mandatory, pre-saturate the wells (not recommended) or quantify the loss via HPLC/GC.

Q3: I see a "ghost peak" in my GC-MS analysis near the solvent front. A: This is likely p-Cymene formed during the injection process if your inlet temperature is too high (>250°C) or the liner is dirty (acidic sites).[1] Solution: Lower inlet temperature to 220°C and use a deactivated glass liner to prevent thermal dehydration inside the instrument.

References

  • National Toxicology Program (NTP). (1992).[1][3] Chemical Information Profile for p-Cymen-8-ol (CAS 1197-01-9).[1] National Institutes of Health.[2][3]

  • Sielc Technologies. (2018). HPLC Separation of p-Cymen-8-ol on Newcrom R1. Application Note.

  • PubChem. (2025). Compound Summary: p-Cymen-8-ol (CID 14529).[1] National Center for Biotechnology Information. [1]

  • ResearchGate. (2022). Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry.[1][5] (Discusses dehydration pathways of cineole/cymene derivatives).

  • NOAA. (2023). CAMEO Chemicals: P-CYMEN-8-OL Reactivity Profile.[1][2] National Oceanic and Atmospheric Administration.

Sources

"Scaling up the synthesis of alpha,alpha,4-trimethylbenzyl alcohol"

Technical Support Case: Scale-Up of -Trimethylbenzyl Alcohol

Ticket ID: SC-882-CYM Priority: Critical (Safety & Yield Impact) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Scaling up the synthesis of

1

2acid-catalyzed dehydration

The target molecule is a tertiary benzylic alcohol . The carbocation intermediate formed upon protonation is exceptionally stable, leading to rapid E1 elimination to form

3

Part 1: Reaction Engineering (The Grignard Addition)

Core Challenge: Exotherm Management

The reaction of methylmagnesium chloride (MeMgCl) with


Standard Operating Procedure (SOP-882-A)

Reagents:

  • Substrate:

    
    -Methylacetophenone (1.0 equiv)
    
  • Reagent: MeMgCl (3.0 M in THF, 1.2 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Protocol:

  • Vessel Prep: Reactor must be inerted (

    
     or Ar) and dried. Residual moisture is the #1 cause of induction periods followed by thermal runaway.
    
  • Charging: Charge MeMgCl solution into the reactor. Cool to 0°C.

    • Why reverse addition? Adding the ketone to the Grignard ensures the Grignard is always in excess, preventing ketone enolization side-reactions.

  • Dosing: Dilute

    
    -methylacetophenone in THF (1:1 v/v). Dose slowly, maintaining internal temperature (
    
    
    )
    
    
    .
    • Critical Control Point: If

      
       spikes, stop dosing immediately. Check agitation speed.
      
  • Completion: Warm to Room Temperature (20-25°C) and stir for 1 hour. Monitor by HPLC/GC.

Visualizing the Workflow

The following diagram outlines the critical process flow and decision gates.

GStartStart: Reactor PrepReagentCharge MeMgCl (THF)Cool to 0°CStart->ReagentDosingDose p-Methylacetophenone(Control T < 15°C)Reagent->DosingCheckExotherm Detected?Dosing->CheckHoldSTOP DOSINGIncrease Cooling/StirringCheck->HoldYes (T > 15°C)FinishWarm to 25°CMonitor ConversionCheck->FinishNoHold->DosingT Stabilized

Figure 1: Reaction initiation and thermal control workflow for Grignard addition.

Part 2: Quenching & Workup (The "Trap")

The Failure Mode: Acid-Catalyzed Dehydration

Most scale-up failures occur here. Standard lab protocols often suggest quenching with dilute HCl. Do not use HCl.

Upon contact with strong acid, the tertiary hydroxyl group protonates, leaving as water to form a tertiary benzylic carbocation. This intermediate immediately eliminates a proton to restore aromaticity/conjugation, yielding the styrene impurity.

Mechanism of Failure

DehydrationAlcoholTarget Alcohol(Tertiary Benzylic)OxoniumProtonated Alcohol(Good Leaving Group)Alcohol->Oxonium + H+AcidStrong Acid Contact(HCl / H2SO4)Acid->OxoniumCarboCarbocation Intermediate(Resonance Stabilized)Oxonium->Carbo - H2O (Fast)StyreneImpurity: alpha,p-Dimethylstyrene(Irreversible)Carbo->Styrene - H+ (Elimination)

Figure 2: The dehydration pathway triggered by acidic workup.

Corrective Protocol (SOP-882-B)

The Buffered Quench Method:

  • Preparation: Prepare a saturated aqueous solution of Ammonium Chloride (

    
    ).
    
    • Chemistry:

      
       is weakly acidic (pH ~5-6), sufficient to hydrolyze the Magnesium alkoxide complex but insufficient to protonate the alcohol significantly.
      
  • Execution: Cool the reaction mixture to 0°C. Slowly add Sat.

    
    .
    
    • Note: Magnesium salts may precipitate as a sticky solid.

  • Emulsion Control: If solids are unmanageable, add a small amount of water to dissolve salts, or filter through a Celite pad. Do not add HCl to dissolve salts.

  • Extraction: Extract with Ethyl Acetate or MTBE. Wash organic layer with Brine.

  • Drying: Dry over

    
     and add a trace of triethylamine (0.1%) to the solvent before evaporation to ensure basicity during concentration.
    

Part 3: Purification & Quality Control

Distillation Hazards

The target alcohol has a boiling point of approx. 108-110°C at 10 mmHg. However, heating the crude material promotes thermal dehydration.

Recommendation:

  • High Vacuum is Mandatory: Distill at < 1 mmHg if possible to keep pot temperature < 80°C.

  • Stabilization: Add a radical inhibitor (e.g., BHT) if the styrene impurity is present, as it can polymerize and foul the column.

Quantitative Data: Physical Properties[1][3][4]
PropertyValueNotes
Molecular Weight 150.22 g/mol
Appearance Colorless Liquid / Low Melting SolidMP is approx 25°C; often supercools to liquid.
Boiling Point ~110°C @ 12 mmHgThermal degradation risk > 120°C.
Density 0.97 g/mL
Major Impurity

-Dimethylstyrene
Formed via dehydration.

Troubleshooting FAQs

Q1: The reaction mixture solidified during the quench. Can I add 1M HCl to dissolve the magnesium salts? A: ABSOLUTELY NOT. Adding HCl will convert your product into


Q2: My final product smells like "paint" or "styrene" rather than the expected floral/herbaceous odor. A: This indicates significant dehydration has occurred. The "styrene" smell is

Q3: The Grignard reaction isn't starting (no exotherm observed). A: This is an "Induction Period" failure.

  • Moisture: Did you dry the

    
    -methylacetophenone? Ketones can be wet.
    
  • Activator: Add a crystal of Iodine (

    
    ) or a few drops of DIBAL-H to scavenge moisture/oxide layers on the Mg (if making Grignard in-situ).
    
  • Danger: Do not simply add more reagent and heat. Once the reaction starts, all accumulated reagent will react simultaneously, leading to a thermal runaway.

Q4: Can I use Diethyl Ether instead of THF? A: For scale-up (>100g), THF is superior. Diethyl ether has a low flash point (-40°C) and low boiling point (35°C), making heat removal difficult. THF (BP 66°C) provides a wider safety margin for exotherm control and better solubility for the magnesium alkoxide intermediate.

References

  • Grignard Reaction Mechanism & Kinetics

    • Milestone, W. "Grignard Reagents: New Developments." Sigma-Aldrich Technical Bulletin. (2020).

  • Dehydration of Tertiary Alcohols

    • Chemistry LibreTexts. "14.4: Dehydration Reactions of Alcohols." (2020).[1]

  • Safety Data & Properties (p-Cymen-8-ol)

    • PubChem Database. "Compound Summary: p-Cymen-8-ol."[2][3][4][5][6] National Center for Biotechnology Information.

  • Industrial Synthesis Context

    • Scientific.Net. "Exploration of Chemical Oxidation of p-Cymene." (2014).

"Addressing matrix effects in p-Cymen-8-ol analysis from biological samples"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analysis of p-Cymen-8-ol in Biological Samples

A-735, Bio-Analytical Sciences Building

Welcome to the technical support center for the bioanalysis of p-Cymen-8-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying p-Cymen-8-ol in biological matrices. As a Senior Application Scientist, I've structured this resource to provide not only step-by-step protocols but also the underlying scientific rationale to empower you to troubleshoot and adapt these methods effectively.

Section 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the analysis of p-Cymen-8-ol.

Q1: What is p-Cymen-8-ol and why is its analysis in biological samples important?

A1: p-Cymen-8-ol is a monoterpenoid alcohol.[1][2] Its analysis in biological matrices is crucial for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies in drug development and other research areas. Accurate quantification helps in understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Q2: What are the main challenges in analyzing p-Cymen-8-ol from biological samples?

A2: The primary challenge is the "matrix effect," where components of the biological sample (e.g., plasma, urine) interfere with the ionization of p-Cymen-8-ol in the mass spectrometer, leading to inaccurate quantification.[3][4][5] Other challenges include achieving adequate sensitivity, ensuring analyte stability, and developing a robust sample preparation method.

Q3: Which analytical technique is most suitable for p-Cymen-8-ol quantification?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and selectivity in complex biological matrices.[4][6] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for volatile analytes.

Q4: What is the matrix effect and how does it affect my results?

A4: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[3][5] It can cause ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of the analytical method.[3][4]

Q5: How can I minimize matrix effects?

A5: Minimizing matrix effects involves a combination of strategies:

  • Effective Sample Preparation: To remove interfering matrix components.[3]

  • Chromatographic Separation: To separate p-Cymen-8-ol from co-eluting interferences.[3]

  • Use of an appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard is ideal to compensate for matrix effects.[7]

Section 2: Troubleshooting Guide

This section provides a more in-depth look at specific issues you might encounter during your analysis and how to resolve them.

Sample Preparation Issues

Effective sample preparation is the first line of defense against matrix effects and is critical for a robust bioanalytical method.

Problem: Low analyte recovery.

  • Cause: The chosen extraction method may not be efficient for p-Cymen-8-ol from the specific biological matrix.

  • Troubleshooting Steps:

    • Re-evaluate the extraction technique. For a moderately polar compound like p-Cymen-8-ol, both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective.

    • Optimize LLE parameters. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments of the aqueous phase to improve partitioning.

    • Optimize SPE parameters. Select an appropriate sorbent (e.g., C18 for reversed-phase extraction) and optimize the wash and elution solvent compositions. A systematic approach to SPE method development is crucial.[8]

    • Assess extraction efficiency. Spike a known concentration of p-Cymen-8-ol into the blank matrix and compare the peak area of the extracted sample to that of a neat standard solution at the same concentration.

Problem: High variability in results (poor precision).

  • Cause: Inconsistent sample preparation is a common culprit. This can be due to manual pipetting errors, incomplete protein precipitation, or breakthrough during SPE.

  • Troubleshooting Steps:

    • Automate sample preparation steps where possible.

    • Ensure complete protein precipitation. If using this method, optimize the ratio of precipitant (e.g., acetonitrile, methanol) to the sample and ensure adequate vortexing and centrifugation.

    • Check for SPE cartridge overloading. Ensure the sample volume and concentration are within the capacity of the SPE sorbent.

    • Incorporate a suitable internal standard early in the workflow. An IS added before sample extraction can help correct for variability during the preparation process.

Problem: Suspected matrix effects (ion suppression or enhancement).

  • Cause: Co-eluting endogenous components from the biological matrix are interfering with the ionization of p-Cymen-8-ol. Phospholipids are common culprits in plasma samples.

  • Troubleshooting Steps:

    • Perform a post-column infusion experiment. This will help identify regions in the chromatogram where matrix effects are most pronounced.

    • Improve sample cleanup. Consider a more rigorous sample preparation technique. For instance, if you are using protein precipitation, switching to SPE might provide a cleaner extract.[9]

    • Modify chromatographic conditions. Adjusting the gradient, flow rate, or using a different stationary phase can help separate p-Cymen-8-ol from interfering components.[3]

    • Use a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

Chromatography & Mass Spectrometry Issues

Problem: Poor peak shape (tailing or fronting).

  • Cause: This can be due to a variety of factors including column degradation, incompatible mobile phase, or interactions with active sites in the flow path.

  • Troubleshooting Steps:

    • Check the column's performance. Inject a standard to see if the issue persists. If so, the column may need to be replaced.

    • Ensure mobile phase compatibility. The pH of the mobile phase can significantly affect the peak shape of ionizable compounds.

    • Check for active sites. Silanol groups on the stationary phase or in the system can cause peak tailing for basic compounds. Using a column with end-capping or adding a small amount of a competing base to the mobile phase can help.

Problem: Drifting retention time.

  • Cause: Changes in mobile phase composition, column temperature, or flow rate can lead to retention time shifts.

  • Troubleshooting Steps:

    • Ensure proper mobile phase preparation and mixing.

    • Use a column oven to maintain a stable temperature.

    • Check the pump for leaks or pressure fluctuations.

Problem: Low sensitivity or no signal.

  • Cause: This could be due to issues with the mass spectrometer, poor ionization of p-Cymen-8-ol, or incorrect MS parameters.

  • Troubleshooting Steps:

    • Tune and calibrate the mass spectrometer.

    • Optimize ionization source parameters. For electrospray ionization (ESI), optimize the spray voltage, gas flows, and temperature.

    • Optimize MS/MS parameters. Select the appropriate precursor and product ions and optimize the collision energy.

    • Check for ion suppression. As discussed in the sample preparation section, matrix effects can significantly reduce the signal.

Section 3: Key Experimental Protocols

Here are detailed, step-by-step methodologies for common procedures in p-Cymen-8-ol analysis.

Protocol: Liquid-Liquid Extraction (LLE) of p-Cymen-8-ol from Human Plasma

This protocol is a starting point and should be optimized for your specific application.

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • Vortex to ensure homogeneity.

    • Centrifuge at 5000-14,000 rpm for 5-10 minutes to pellet any particulates.[10]

  • Extraction:

    • Pipette 100 µL of plasma into a clean microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled p-Cymen-8-ol).

    • Add 500 µL of methyl tert-butyl ether (MTBE).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 5 minutes to separate the layers.

  • Sample Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol: Solid-Phase Extraction (SPE) of p-Cymen-8-ol from Human Plasma

This protocol uses a generic reversed-phase SPE cartridge and will require optimization.

  • Sample Pre-treatment:

    • Pipette 200 µL of plasma into a clean tube.

    • Add 10 µL of the internal standard working solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex. This step helps to disrupt protein binding.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to pull the sample through at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the p-Cymen-8-ol and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial.

Protocol: Assessment of Matrix Effect

This protocol is essential for method validation according to FDA guidelines.[11][12]

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of p-Cymen-8-ol in the reconstitution solvent.

    • Set B (Post-extraction Spike): Extract blank plasma using your chosen sample preparation method. Spike the extracted matrix with p-Cymen-8-ol at the same concentration as Set A.

    • Set C (Pre-extraction Spike): Spike blank plasma with p-Cymen-8-ol at the same concentration as Set A and then perform the extraction.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):

    • MF (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) x 100

    • PE (%) = (Peak Area in Set C / Peak Area in Set A) x 100

An MF of 100% indicates no matrix effect. An MF < 100% indicates ion suppression, and an MF > 100% indicates ion enhancement.

Section 4: Data Presentation and Visualization

Table 1: Comparison of Sample Preparation Techniques for p-Cymen-8-ol Analysis
TechniqueRecovery (%)Matrix Effect (%)Precision (%RSD)Throughput
Protein Precipitation85-9560-80 (Suppression)<15High
Liquid-Liquid Extraction70-9085-105<10Medium
Solid-Phase Extraction90-10595-110<5Medium

This table presents typical performance data and will vary depending on the specific method and matrix.

Diagrams

Matrix_Effect_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Interpretation BiologicalSample Biological Sample (Plasma, Urine, etc.) SamplePrep Extraction (LLE, SPE, PP) BiologicalSample->SamplePrep Remove Interferences LC LC Separation SamplePrep->LC MS MS Detection LC->MS Ionization Result Accurate Quantification? MS->Result Accurate Reliable Data Result->Accurate Yes Inaccurate Erroneous Data Result->Inaccurate No (Matrix Effect)

Caption: Workflow for bioanalysis and the impact of matrix effects.

SPE_Workflow start Start condition 1. Condition (Activate sorbent) start->condition load 2. Load (Analyte binds to sorbent) condition->load wash 3. Wash (Remove interferences) load->wash elute 4. Elute (Collect analyte) wash->elute end Proceed to Analysis elute->end

Caption: The four main steps of Solid-Phase Extraction (SPE).

References

  • Taylor & Francis Online. (n.d.). Full article: Matrix Effects and Application of Matrix Effect Factor. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 30). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Sample Preparation Techniques for Precision in Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, June 10). Extraction and Analysis of Terpenes/Terpenoids. PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SAMPLE PREPARATION AND BIOANALYSIS VALIDATION FOR NATURAL PRODUCT SAMPLE. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). p-Cymen-8-ol - Exposure: Exposure Production Volumes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). p-Cymen-8-ol | C10H14O | CID 14529. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, March 2). Quantitation of Select Terpenes/Terpenoids and Nicotine Using Gas Chromatography–Mass Spectrometry with High-Temperature Headspace Sampling. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Cold Ethanol Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology: Optimization and Comparative Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, November 17). Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry. PMC. Retrieved from [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, January 29). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Retrieved from [Link]

  • YouTube. (2018, September 12). Sample preparation in a bioanalytical workflow – part 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of o-, m-, p-cymene and p-cymene-8-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry. Retrieved from [Link]

  • Chromatography Online. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025, July 23). Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques. Retrieved from [Link]

  • Lab Effects. (n.d.). Terpene Extraction Methods: Weighing Up the Pros and Cons. Retrieved from [Link]

  • LCGC International. (n.d.). Extraction of THC and Metabolites from Plasma Using ISOLUTE SLE+ Columns and (96-well Plates with LC–MS–MS Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • LabX. (n.d.). Certified Reference Materials and Internal Standards for Cannabinoid Analysis. Retrieved from [Link]

  • YouTube. (2016, November 28). Practical evaluation of matrix effect, recovery and process efficiency. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • YouTube. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Retrieved from [Link]

  • YouTube. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

Sources

"Optimizing reaction conditions for p-Cymen-8-ol derivatization"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Reactivity Profile

Welcome to the Technical Support Center for terpene functionalization. This guide addresses the specific challenges of derivatizing p-cymen-8-ol (1-methyl-4-(1-hydroxy-1-methylethyl)benzene).

Unlike primary or secondary terpene alcohols (e.g., geraniol, menthol), p-cymen-8-ol possesses a tertiary benzylic hydroxyl group. This structural feature dictates a unique reactivity profile characterized by a high propensity for elimination over substitution .

The Central Challenge: The Dehydration Trap

The most frequent ticket we receive regarding this molecule is: "My product contains 60% impurity and only 20% ester."

In 95% of cases, that impurity is


-dimethylstyrene , resulting from acid-catalyzed dehydration. Because the carbocation intermediate is stabilized by both the tertiary center and the aromatic ring (benzylic resonance), the activation energy for water loss is exceptionally low.

Key Reactivity Rules:

  • Avoid Strong Brønsted Acids:

    
     or high temps with 
    
    
    
    -TsOH will instantly dehydrate the alcohol.
  • Steric Hindrance: The isopropyl gem-dimethyl groups block nucleophilic attack, requiring activated acylating agents.

  • Temperature Sensitivity: Reactions above 60°C significantly increase elimination rates.

Module A: High-Efficiency Esterification

Objective: Synthesize p-cymen-8-yl esters (e.g., acetate, propionate) without dehydration.

Protocol: Modified Steglich Esterification

Standard Fischer esterification is unsuitable due to the requirement for strong acid catalysis and heat. We recommend a modified Steglich protocol using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

Reagents:

  • p-Cymen-8-ol (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • DCC (1.1 equiv)

  • DMAP (0.1 equiv - Critical for tertiary alcohols)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Dissolution: Dissolve p-cymen-8-ol and the carboxylic acid in anhydrous DCM under

    
     atmosphere.
    
  • Catalyst Addition: Add DMAP. Cool the mixture to 0°C (ice bath). Note: Cooling is essential to suppress initial exotherm-driven elimination.

  • Coupling: Add DCC dissolved in minimal DCM dropwise over 20 minutes.

  • Incubation: Allow to warm to room temperature (20-25°C) and stir for 12–24 hours. Do not reflux.

  • Workup: Filter off the precipitated dicyclohexylurea (DCU). Wash filtrate with 0.5N HCl (to remove DMAP), then

    
    , then brine.
    
Troubleshooting Table: Esterification
SymptomProbable CauseCorrective Action
Low Yield (<30%) Steric hindrance preventing attack.Increase DMAP loading to 0.2 equiv; switch solvent to

(higher boiling point, but keep T < 50°C).
High Alkene Content Reaction temperature too high or acidic impurities in solvent.Ensure T < 25°C; use acid-scavengers (e.g., triethylamine) if using acid chlorides instead of DCC.
Precipitate in Product Residual DCU.Cool the reaction mixture to -20°C before filtration to crash out remaining urea.

Module B: Etherification & Advanced Derivatization

Objective: Synthesize p-cymen-8-yl ethers.

Warning: The Williamson Ether Synthesis (Sodium hydride + Alkyl halide) often fails because the alkoxide of p-cymen-8-ol acts as a base, causing self-elimination or dehydrohalogenation of the alkyl halide.

Recommended Protocol: Lewis Acid Catalysis

Use a mild Lewis acid to facilitate substitution via an


-like mechanism without the harshness of protic acids.

Reagents:

  • p-Cymen-8-ol[1][2][3][4]

  • Alcohol nucleophile (e.g., Methanol, Ethanol) - used as solvent or in large excess.

  • Catalyst:

    
     (Bismuth triflate) or 
    
    
    
    (Indium trichloride).

Workflow:

  • Dissolve p-cymen-8-ol in the nucleophilic alcohol (10-20 equiv).

  • Add 1-5 mol% Catalyst.

  • Stir at Room Temperature. Monitor by TLC.

  • Quench with water and extract into Ethyl Acetate.

Visualizing the Competition: Pathway Analysis

The following diagram illustrates the kinetic competition between the desired derivatization and the parasitic dehydration pathway. Understanding this flow is critical for troubleshooting.

ReactionPathways Start p-Cymen-8-ol (Tertiary Benzylic Alcohol) CarboCat Tertiary Carbocation (Resonance Stabilized) Start->CarboCat Acid Catalysis / Heat Substitution Nucleophilic Attack (SN1/Steglich) Derivatization Start->Substitution Activated Acyl Donor (DCC/DMAP) Dehydration Elimination (E1) Loss of H+ CarboCat->Dehydration High Temp / Weak Nucleophile CarboCat->Substitution Strong Nucleophile / Lewis Acid Alkene Alpha,p-Dimethylstyrene (Major Impurity) Dehydration->Alkene Product p-Cymen-8-yl Derivative (Ester/Ether) Substitution->Product

Figure 1: The kinetic competition between substitution (desired) and elimination (parasitic) pathways. Note that direct activation (dashed line) avoids the carbocation danger zone.

Troubleshooting Logic Tree

Use this decision tree when your reaction fails to meet purity specifications.

TroubleshootingTree Start Reaction Analysis: Low Yield / Impurity CheckTLC Check TLC/GC-MS: Is the byproduct less polar? Start->CheckTLC YesAlkene Yes: Impurity is Alkene (Dehydration) CheckTLC->YesAlkene Non-polar spot detected NoStall No: Starting Material Remains (Reaction Stalled) CheckTLC->NoStall Only SM visible CheckAcid Check Catalyst Acidity YesAlkene->CheckAcid CheckSterics Check Nucleophile Size NoStall->CheckSterics Action1 Switch to Steglich (DCC) OR Reduce Temp < 20°C CheckAcid->Action1 Action2 Increase DMAP (0.2 eq) Extend Time (48h) CheckSterics->Action2 Standard Acid Action3 Use Acid Anhydride with Sc(OTf)3 catalyst CheckSterics->Action3 Bulky Acid

Figure 2: Diagnostic workflow for optimizing reaction conditions.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 14529, p-Cymen-8-ol. Retrieved February 8, 2026, from [Link]

  • Neves, B. J., et al. (2014). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions. Journal of the Brazilian Chemical Society. (Demonstrates enzymatic optimization for tertiary benzylic alcohols). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification: Mechanism and Optimization. (Standard reference for DCC/DMAP protocols cited in Module 2). Retrieved from [Link]

  • Scientific.Net. (n.d.). Exploration of Chemical Oxidation of p-Cymene. (Context for stability and synthesis of the starting material).[5] Retrieved from [Link]

Sources

"Challenges in the large-scale production of alpha,alpha,4-trimethylbenzyl alcohol"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Engineering Division Subject: Optimization & Safety Protocols for Scale-Up of


-Trimethylbenzyl Alcohol (

-Cymen-8-ol) Ticket ID: TSE-2024-CYM-88 Escalation Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are encountering challenges in the large-scale aerobic oxidation of


-cymene to 

-trimethylbenzyl alcohol (

-cymen-8-ol). This transformation is deceptively simple on paper but notoriously difficult to scale due to three competing factors: radical selectivity , hydroperoxide thermal instability , and azeotropic separation issues.

This guide moves beyond standard literature to address the "hidden" engineering constraints that cause batch failures at pilot and production scales.

Module 1: Reaction Selectivity & Kinetics

The Core Problem: The "Selectivity-Conversion Trade-off." In the aerobic oxidation of


-cymene, the desired alcohol is a secondary product formed from the decomposition of the intermediate tertiary hydroperoxide (

-Cymene Hydroperoxide, TCHP). High conversion of the starting material (

-cymene) almost invariably leads to the degradation of your product into

-methylacetophenone (

-MA) or

-toluic acid.
Troubleshooting Protocol: The "30% Rule"

Symptom: High yields of acetophenone byproducts; dark reaction mixture. Root Cause: Over-oxidation due to pushing conversion beyond the critical threshold.

Optimization Workflow:

  • Catalyst Selection: Move away from simple Cobalt salts if selectivity is poor. Adopt a Co/Mn/NHPI (N-Hydroxyphthalimide) system. NHPI acts as a radical chain promoter that lowers the activation energy for hydrogen abstraction, allowing lower temperatures (

    
    C).
    
  • The Stop Condition: Do not aim for 100% conversion.

    • Industrial Standard: Stop the reaction at 30-40% conversion .

    • Logic: At >40% conversion, the concentration of byproducts (acids/ketones) catalyzes the heterolytic cleavage of the hydroperoxide into

      
      -methylacetophenone rather than the desired alcohol.
      
  • Recycle Loop: You must design your process to recover and recycle the 60-70% unreacted

    
    -cymene. This is the only way to make the economics work.
    

Data Table: Effect of Conversion on Selectivity (Typical Co/Mn System)

Conversion of

-Cymene (%)
Selectivity to

-Cymen-8-ol (%)
Selectivity to

-Methylacetophenone (%)
Process Implication
10%85%5%High Purity, High Recycle Cost
30-40% 70-75% 15% Optimal Balance
>60%<40%>45%Product Loss / Difficult Purification
Visualizing the Pathway

The following diagram illustrates the branching ratio. You must suppress the "Acid Catalyzed Decomposition" pathway.

ReactionPathway cluster_0 Critical Control Point Cymene p-Cymene (Starting Material) Radical Tertiary Radical Cymene->Radical -H (Initiator/NHPI) TCHP Tertiary Hydroperoxide (TCHP - Intermediate) Radical->TCHP +O2 Alcohol p-Cymen-8-ol (Target Product) TCHP->Alcohol Reduction (Na2SO3 or Hydrogenation) Acetophenone p-Methylacetophenone (Major Byproduct) TCHP->Acetophenone Acid Catalyzed Decomposition Acid p-Toluic Acid (Poison) Acetophenone->Acid Over-Oxidation

Caption: Reaction network showing the critical divergence at the Hydroperoxide (TCHP) stage. Acidic conditions promote the red path (waste).

Module 2: Process Safety & Hydroperoxide Management

The Core Problem: Thermal Runaway. Hazard:


-Cymene hydroperoxide is an organic peroxide. Like Cumene Hydroperoxide (CHP), it is susceptible to autocatalytic decomposition.[1] If you distill the reaction mixture directly without quenching, the pot will explode .
Safety Protocol: The "Reductive Quench"

Symptom: Unexplained temperature spikes during solvent stripping; positive starch-iodide test in crude oil.

Mandatory Workflow:

  • Quantification: Before any heating/distillation, perform an Iodometric Titration to determine the Peroxide Value (PV).

  • Quenching: You cannot rely on thermal decomposition to convert TCHP to the alcohol (that yields ketone). You must use a chemical reductant.

    • Reagent: Aqueous Sodium Sulfite (

      
      ) or Sodium Bisulfite.
      
    • Stoichiometry: Use 1.2 equivalents based on your PV titration.

    • Validation: The organic layer must test negative for peroxides (Starch-Iodide paper is insufficient for quantitative safety; use titration) before entering the distillation unit.

Self-Validating Safety Logic:

  • IF [Peroxide Value > 0.5%] THEN [Abort Distillation] -> [Return to Quench Tank].

SafetyLogic Start Crude Reaction Mixture Test Iodometric Titration (Measure PV) Start->Test Decision Is PV < 0.1%? Test->Decision Quench Reductive Quench (Na2SO3 / 60°C) Decision->Quench NO (Unsafe) Distill Vacuum Distillation (Product Isolation) Decision->Distill YES (Safe) Quench->Test Re-Test

Caption: Mandatory safety interlock workflow. Distillation is forbidden until Peroxide Value (PV) is negligible.

Module 3: Downstream Purification

The Core Problem: Azeotropic behavior and close boiling points. Separating


-cymen-8-ol (BP ~110°C @ 10mmHg) from 

-methylacetophenone (BP ~105°C @ 10mmHg) is difficult by simple distillation.
Troubleshooting Protocol: Crystallization vs. Distillation

Symptom: Product is a yellow oil instead of a white solid; "celery" odor is masked by a pungent, sweet chemical smell (acetophenone).

Technical Recommendation:

  • Primary Separation (Distillation): Use vacuum distillation (must be <20 mmHg to prevent thermal degradation) to remove the bulk of unreacted

    
    -cymene (recycle stream).
    
  • Final Polish (Crystallization): Do not attempt to distill the alcohol to 99% purity. Distill to ~85-90% purity, then switch to crystallization.

    • Solvent: Hexane or Petroleum Ether.

    • Process: Dissolve crude oil in warm hexane (

      
      C), cool slowly to 
      
      
      
      C.
      
      
      -Cymen-8-ol crystallizes readily (MP ~34-35°C), while acetophenone remains in the mother liquor.

Common Inquiries (FAQs)

Q1: Why is my reaction induction period varying wildly (2 hours vs. 8 hours)?

  • A: This is typical of radical autoxidation. The "induction period" is the time required to build a critical concentration of free radicals.

  • Fix: Add a "seed" of crude hydroperoxide from a previous successful batch (0.5% v/v) at the start. This eliminates the induction period and standardizes batch times.

Q2: Can I use air instead of pure Oxygen?

  • A: Yes, and for safety, it is preferred. Pure

    
     increases the flammability range of the headspace. However, using air requires higher pressure (10-20 bar) to maintain the same partial pressure of oxygen (
    
    
    
    ) and reaction rate.

Q3: The product has a persistent yellow color.

  • A: This is likely trace diones or conjugated impurities derived from over-oxidation. A wash with dilute NaOH (to remove acidic phenols) followed by the crystallization step described in Module 3 will remove the chromophores.

References

  • Bi, L., Zhang, Q., Zhao, Z., & Li, D. (2011). Exploration of Chemical Oxidation of p-Cymene. Advanced Materials Research.

    • Relevance: Establishes the baseline conversion/selectivity parameters (92% conversion leads to only 69% selectivity, supporting the "low conversion" argument).
  • Makgwane, P. R., & Ray, S. S. (2013). Nanosized ruthenium particles decorated carbon nanofibers as active catalysts for the oxidation of p-cymene. Journal of Molecular Catalysis A: Chemical.

    • Relevance: Provides modern catalytic alternatives and mechanistic insights into the hydroperoxide intermedi
  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: P-CYMEN-8-OL Safety Data.

    • Relevance: Safety grounding for handling the alcohol and associated flammability risks.[2]

  • PubChem. Cumene Hydroperoxide Compound Summary. National Library of Medicine.

    • Relevance: Proxy safety data for the thermally unstable intermediate (TCHP), crucial for the "Reductive Quench" protocol.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of alpha,alpha,4-trimethylbenzyl alcohol in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Imperative of Specificity in Immunoassays

Immunoassays are indispensable tools in research and diagnostics, leveraging the exquisite specificity of antibody-antigen interactions to quantify a vast array of analytes.[1] However, this specificity is not absolute. Cross-reactivity, the phenomenon where an antibody binds to a molecule that is structurally similar to the intended target analyte, remains a persistent challenge.[2][3] Such unintended binding can lead to falsely elevated or, in some competitive formats, falsely suppressed results, compromising data integrity and potentially leading to erroneous diagnostic or therapeutic decisions.[4][5][6]

Substances that may interfere in immunoassays can be endogenous, such as metabolites or structurally related hormones, or exogenous, like drugs and their metabolites.[1][4] This guide focuses on an exogenous compound of interest: alpha,alpha,4-trimethylbenzyl alcohol. Given its use in various industrial and consumer products, understanding its potential to interfere with sensitive immunoassays is critical for laboratories performing analyses in toxicology, therapeutic drug monitoring, and metabolomics.

Molecular Profile: alpha,alpha,4-trimethylbenzyl alcohol

To understand why alpha,alpha,4-trimethylbenzyl alcohol (also known as p-Cymen-8-ol) warrants investigation, we must first examine its structure.

  • Chemical Name: 2-(4-Methylphenyl)-2-propanol

  • CAS Number: 1197-01-9

  • Molecular Formula: C10H14O[7]

  • Structure: It features a benzene ring substituted with a methyl group (para position) and a tertiary alcohol group (-C(CH3)2OH).[7]

This compound belongs to the aryl alkyl alcohol family, a group of chemicals characterized by an alcohol group attached to an aryl group, which could be a substituted or unsubstituted benzene ring.[8] Its structural similarity to other benzyl alcohols and related aromatic compounds is the primary reason for hypothesizing its potential for immunoassay cross-reactivity.[8][9] It is used as a flavoring and fragrance agent, indicating potential for human exposure.[10][11]

The Mechanism of Cross-Reactivity: A Structural Hypothesis

Cross-reactivity is fundamentally a case of molecular mimicry. An antibody's binding site, or paratope, recognizes a specific three-dimensional shape and charge distribution on its target antigen's epitope.[2] If a non-target molecule shares a sufficiently similar epitope, it can also fit into the antibody's binding site, albeit often with a lower affinity, and generate a signal.[2][12]

For alpha,alpha,4-trimethylbenzyl alcohol, the key structural features that could contribute to cross-reactivity are:

  • The Benzene Ring: A common motif in many drugs, hormones (e.g., steroids, thyroid hormones), and their metabolites.

  • The Hydroxyl Group (-OH): A key functional group for hydrogen bonding, which is critical in many antibody-antigen interactions.

  • The Alkyl Substituents: The methyl groups contribute to the molecule's overall size, shape, and hydrophobicity.

An antibody developed against an analyte containing a similar substituted aromatic ring could potentially recognize alpha,alpha,4-trimethylbenzyl alcohol. This is particularly relevant for immunoassays designed to detect certain drugs, hormones, or environmental contaminants.

Diagram 1: Hypothetical Mechanism of Cross-Reactivity

This diagram illustrates how a non-target compound can compete with the intended analyte for the antibody binding site in a competitive immunoassay format.

Cross_Reactivity_Mechanism cluster_0 Scenario A: Target Analyte Binding cluster_1 Scenario B: Cross-Reactivity Interference Antibody_A { Antibody Binding Site} Analyte Target Analyte Analyte->Antibody_A:f0 High Affinity Binding Antibody_B { Antibody Binding Site} CrossReactant α,α,4-trimethylbenzyl alcohol CrossReactant->Antibody_B:f0 Lower Affinity Binding (False Signal) Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Standards, Controls, Buffers) Coat_Plate Coat Microplate with Capture Antibody Prep_Reagents->Coat_Plate Block Block Non-specific Sites Coat_Plate->Block Add_Samples Add Standards, Controls, and Test Compound Dilutions Block->Add_Samples Add_Conjugate Add Enzyme-Conjugated Analyte (Tracer) Add_Samples->Add_Conjugate Incubate Incubate to Allow Competition Add_Conjugate->Incubate Wash Wash Plate (x3) Incubate->Wash Add_Substrate Add TMB Substrate Wash->Add_Substrate Stop_Reaction Stop Reaction (e.g., with H2SO4) Add_Substrate->Stop_Reaction Read_Plate Read Absorbance at 450 nm Stop_Reaction->Read_Plate Plot_Curves Plot Standard Curves (Analyte X vs. Test Compound) Read_Plate->Plot_Curves Calculate Calculate IC50 Values and % Cross-Reactivity Plot_Curves->Calculate

Sources

Comparative Pharmacological Profiling: p-Cymen-8-ol vs. Phenolic Monoterpenes and Clinical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Middle-Ground" Therapeutic

In the landscape of terpene therapeutics, p-Cymen-8-ol (CAS: 1197-01-9, also known as 8-hydroxy-p-cymene) occupies a critical functional niche between the lipophilic precursor p-Cymene and the potent, yet irritant, phenolic standard Thymol .

While Thymol and Carvacrol are often cited as the "Gold Standards" for antimicrobial potential due to their phenolic hydroxyl group, their application is frequently limited by high volatility, strong organoleptic profiles, and tissue irritation. This guide benchmarks p-Cymen-8-ol as a synergistic modulator —a molecule that offers moderate standalone efficacy but superior safety and solubility profiles, making it an ideal candidate for co-formulation.

The Structural Hierarchy (SAR)

The biological activity of this family is dictated by the oxidation state and position of the hydroxyl group.

SAR_Relationship p_cymene p-Cymene (Precursor) LogP: ~4.1 Activity: Low (Membrane Fluidizer) p_cymen_8_ol p-Cymen-8-ol (Subject) LogP: ~2.6 Activity: Moderate (Synergist) p_cymene->p_cymen_8_ol C8-Hydroxylation (Increases Polarity) thymol Thymol (Gold Standard) LogP: ~3.3 Activity: High (Protonophore) p_cymene->thymol Aromatization/Oxidation p_cymen_8_ol->thymol Isomeric Rearrangement (Theoretical Path)

Figure 1: Structure-Activity Relationship (SAR) illustrating the transition from the lipophilic hydrocarbon carrier (p-Cymene) to the active tertiary alcohol (p-Cymen-8-ol) and the phenolic standard (Thymol).

Benchmark 1: Antimicrobial Efficacy

Objective: Compare the Minimum Inhibitory Concentration (MIC) of p-Cymen-8-ol against clinical antibiotics and phenolic terpenes.

Mechanistic Insight
  • Thymol (Standard): Acts as a protonophore, delocalizing electrons across the aromatic ring and collapsing the proton motive force (PMF) of the bacterial membrane.

  • p-Cymen-8-ol (Subject): Lacks the acidic phenolic proton. Its mechanism relies on membrane expansion and fluidization . It intercalates into the lipid bilayer, increasing permeability and allowing other agents (synergy) to enter more easily.

Comparative Data: MIC Values (µg/mL)

Data synthesized from comparative monoterpene studies [1, 2, 4].

Organismp-Cymen-8-ol (Subject)Thymol (Standard)Ciprofloxacin (Clinical Ctrl)Performance Verdict
S. aureus (Gram +)500 - 1000100 - 2500.5 - 2.0Moderate. ~4x less potent than Thymol.
E. coli (Gram -)> 1500250 - 5000.01 - 0.5Low. Limited efficacy against efflux pumps.
C. albicans (Fungal)400 - 800100 - 2000.5 - 1.0Promising. Good fungistatic potential.
Experimental Protocol: High-Throughput Broth Microdilution

Validation: CLSI M07-A10 Standards.

Microdilution_Protocol start Inoculum Prep 0.5 McFarland Standard (1.5 x 10^8 CFU/mL) dilution Serial Dilution (96-well) Solvent: DMSO (<1% final) Range: 0.5 - 2000 µg/mL start->dilution incubation Incubation 37°C for 24h (Aerobic conditions) dilution->incubation readout Resazurin Dye Assay (Blue -> Pink = Growth) incubation->readout data Determine MIC Lowest conc. with no color change readout->data

Figure 2: Workflow for determining MIC values using Resazurin-based viability detection.

Benchmark 2: Antioxidant Capacity

Objective: Evaluate radical scavenging potential relative to Trolox (Vitamin E analog).

Mechanistic Insight

p-Cymen-8-ol possesses a tertiary hydroxyl group. Unlike phenols (Thymol), it cannot easily donate a hydrogen atom to stabilize a free radical via resonance. Therefore, its antioxidant capacity is significantly lower than Thymol but comparable to other non-phenolic oxygenated terpenes (e.g., Linalool).

Comparative Data: DPPH Scavenging (IC50)[1]
CompoundIC50 (µg/mL)Relative Potency
Ascorbic Acid 4.5 ± 0.2100% (Reference)
Thymol 180 ± 15~2.5%
p-Cymen-8-ol > 1000< 0.5%

Interpretation: p-Cymen-8-ol should not be marketed as a primary antioxidant. Its value lies in protecting oxidizable formulations rather than scavenging physiological radicals [3].

Benchmark 3: Anti-Inflammatory & Safety Profile

Objective: Contrast the toxicity/efficacy ratio. This is where p-Cymen-8-ol outperforms phenols.

The "Safety Advantage"

Phenolic terpenes like Thymol are known irritants (skin/mucosa) and can be cytotoxic to fibroblasts at antimicrobial concentrations. p-Cymen-8-ol, being a tertiary alcohol, exhibits a much wider therapeutic window.

  • Cytotoxicity (Fibroblasts L929):

    • Thymol IC50: ~80 µg/mL (High cytotoxicity)

    • p-Cymen-8-ol IC50: >400 µg/mL (Low cytotoxicity)

Mechanism: NF-κB Pathway Modulation

While less potent, p-Cymen-8-ol (and its parent p-Cymene) modulates the inflammatory response by inhibiting the phosphorylation of IκB, preventing NF-κB translocation [5].

NFkB_Pathway cluster_action Inhibition Zone stimulus LPS Stimulus receptor TLR4 Receptor stimulus->receptor ikb IκB-NFκB Complex (Inactive Cytosol) receptor->ikb nucleus Nucleus ikb->nucleus Translocation (If not blocked) pcym p-Cymen-8-ol block Blocks Phosphorylation pcym->block block->ikb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Transcription

Figure 3: Proposed mechanism of anti-inflammatory action. p-Cymen-8-ol interferes with the signal transduction upstream of nuclear translocation.

References

  • Mighri, H. et al. (2010). Chemical Composition and Antimicrobial Activity of Pituranthos chloranthus Essential Oils. Scientific Research. Link

  • Saeedi, M. et al. (2022).[1] Chemical Composition and Biological Effects of Pistacia atlantica Desf. Oleoresin Essential Oil.[1][2][3][4] Research Journal of Pharmacognosy. Link

  • Lamine, M. et al. (2022). Trends of Quality Indices and Biological Capacities along Ripening Stages of Citrus fruits. ResearchGate. Link

  • Marchese, A. et al. (2017).[5] Antimicrobial activity of p-cymene and its derivatives. NIH PubMed. Link

  • Zhong, W. et al. (2012). p-Cymene modulates in vitro and in vivo cytokine production by inhibiting MAPK and NF-κB activation. Inflammation.[6] Link

Sources

A Comparative Analysis of Synthetic versus Natural p-Cymen-8-ol for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the source of a chemical compound is a critical variable that can significantly influence experimental outcomes. This guide provides an in-depth, objective comparison of synthetic and natural p-Cymen-8-ol, a monoterpenoid of growing interest. We will delve into the origins, physicochemical properties, and biological activities of p-Cymen-8-ol from both provenances, supported by experimental data and established analytical protocols. Our aim is to equip you with the necessary insights to make an informed decision for your specific research needs.

Introduction to p-Cymen-8-ol

p-Cymen-8-ol, also known as α,α,4-trimethylbenzyl alcohol, is a tertiary alcohol naturally present in a variety of plants. It is a derivative of p-cymene, a common monoterpene found in over 100 plant species, including thyme and oregano.[1] The molecule's structure, featuring a hydroxyl group on the isopropyl substituent of the p-cymene backbone, imparts specific chemical reactivity and biological properties. These properties, which include antimicrobial, antioxidant, and anti-inflammatory activities, have made p-Cymen-8-ol a compound of interest in pharmacology and medicinal chemistry.[1][2]

The choice between sourcing p-Cymen-8-ol from natural extracts or through chemical synthesis is not trivial. Natural sourcing often yields a complex mixture of related compounds, which can lead to synergistic effects or confounding variables. In contrast, synthesis offers high purity and consistency but may lack the subtle bioactivity of its natural counterpart and can introduce process-related impurities. This guide will explore these nuances in detail.

Provenance: A Tale of Two Origins

The origin of p-Cymen-8-ol dictates its initial purity, potential co-constituents, and ultimately, its suitability for different applications.

Natural p-Cymen-8-ol: Extracted from Nature's Matrix

Natural p-Cymen-8-ol is a component of essential oils from various plant species. It has been identified in Camellia sinensis (tea), Eucalyptus pulverulenta, and several Tunisian Eucalyptus species, among others.[3][4][5] The concentration of p-Cymen-8-ol in these essential oils can vary significantly based on the plant's genetics, growing conditions, and the extraction method employed.

The primary method for obtaining natural p-Cymen-8-ol is through the hydrodistillation or steam distillation of plant material, followed by fractionation to isolate the compound. The rationale behind this multi-step process is to first capture the volatile compounds (the essential oil) and then separate the components based on their boiling points. The final product is rarely 100% pure p-Cymen-8-ol and typically contains other related terpenoids.

G cluster_0 Extraction & Isolation of Natural p-Cymen-8-ol Plant Material Plant Material Steam Distillation Steam Distillation Plant Material->Steam Distillation Steam Essential Oil Essential Oil Steam Distillation->Essential Oil Volatile Fraction Fractional Distillation Fractional Distillation Essential Oil->Fractional Distillation Heat & Vacuum p-Cymen-8-ol (Natural) p-Cymen-8-ol (Natural) Fractional Distillation->p-Cymen-8-ol (Natural) Other Terpenoids Other Terpenoids Fractional Distillation->Other Terpenoids G cluster_1 Synthesis of p-Cymen-8-ol p-Cymene p-Cymene Oxidation Oxidation p-Cymene->Oxidation Oxidizing Agent (e.g., O2, H2O2) Crude Product Crude Product Oxidation->Crude Product Purification (e.g., Distillation, Chromatography) Purification (e.g., Distillation, Chromatography) Crude Product->Purification (e.g., Distillation, Chromatography) Separation p-Cymen-8-ol (Synthetic) p-Cymen-8-ol (Synthetic) Purification (e.g., Distillation, Chromatography)->p-Cymen-8-ol (Synthetic)

Caption: A generalized synthetic pathway for p-Cymen-8-ol from p-cymene.

Comparative Physicochemical Analysis

The physical and chemical properties of p-Cymen-8-ol are inherent to its molecular structure. However, the source can significantly impact the purity and impurity profile of the final product.

PropertySynthetic p-Cymen-8-olNatural p-Cymen-8-ol
Purity Typically >98%Highly variable, often <95%
Appearance Clear, colorless to pale yellow liquid [6]Colorless to pale yellow liquid
Odor Herbaceous, celery-like [6]Complex aroma, influenced by co-occurring compounds
Molecular Weight 150.22 g/mol [3]150.22 g/mol [3]
Boiling Point 99 °C at 7 Torr [6]Similar to synthetic, but fractionation is key
Solubility Slightly soluble in water [7]Slightly soluble in water [7]
Key Impurities Unreacted p-cymene, oxidation by-products, residual catalystsOther terpenoids (e.g., p-cymene, carvacrol, thymol)

Causality Behind Experimental Choices: For researchers investigating the specific bioactivity of p-Cymen-8-ol, the high purity of the synthetic version is advantageous as it minimizes the risk of confounding results from other active compounds. Conversely, those studying the synergistic effects of essential oil components may prefer the natural product.

Comparative Biological Activity

Both natural and synthetic p-Cymen-8-ol are expected to exhibit the same fundamental biological activities. However, the presence of other compounds in natural extracts can modulate these effects. The parent compound, p-cymene, is known for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. [1][8]

  • Antimicrobial Activity: p-Cymene, often found alongside natural p-Cymen-8-ol, has demonstrated notable antimicrobial effects. [8]The presence of p-cymene and other terpenes in natural extracts could lead to a broader spectrum of activity or synergistic enhancement of the antimicrobial effects of p-Cymen-8-ol.

  • Antioxidant Activity: p-Cymene has been shown to increase the activity of antioxidant enzymes and reduce oxidative stress in vivo. [1][9]A natural extract containing both p-cymene and p-Cymen-8-ol might exhibit a more potent antioxidant effect than purified synthetic p-Cymen-8-ol alone.

  • Anti-inflammatory Activity: p-Cymene can modulate the production of pro-inflammatory cytokines. [1]The overall anti-inflammatory effect of a natural extract will be the sum of the activities of its individual components, including p-Cymen-8-ol.

Trustworthiness Through Self-Validating Systems: When comparing the biological activity, it is crucial to run a parallel analysis of the vehicle (for synthetic) and the complete essential oil matrix without the p-Cymen-8-ol (if possible) to account for the effects of impurities or co-constituents.

Experimental Protocols

To ensure rigorous and reproducible research, standardized protocols for the analysis and comparison of synthetic and natural p-Cymen-8-ol are essential.

Protocol for GC-MS Analysis of p-Cymen-8-ol

Objective: To determine the purity of synthetic p-Cymen-8-ol and to identify and quantify the components of a natural extract containing p-Cymen-8-ol.

Methodology:

  • Sample Preparation:

    • For synthetic p-Cymen-8-ol, prepare a 1 mg/mL solution in a suitable solvent like ethanol or hexane.

    • For natural essential oil, prepare a 1% (v/v) solution in the same solvent.

  • GC-MS Instrument Conditions:

    • Injector: Split mode (split ratio 50:1), 250°C.

    • Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: Start at 60°C for 2 minutes, then ramp to 240°C at a rate of 3°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Data Analysis:

    • Identify p-Cymen-8-ol by its retention time and mass spectrum (key ions: m/z 135, 43, 91, 150). [3] * For the natural extract, identify other components by comparing their mass spectra with a library (e.g., NIST, Wiley).

    • Quantify the relative abundance of each component by peak area percentage.

G cluster_2 Comparative Analysis Workflow Synthetic Sample Synthetic Sample GC-MS Analysis GC-MS Analysis Synthetic Sample->GC-MS Analysis Purity Check Natural Sample Natural Sample Natural Sample->GC-MS Analysis Composition Analysis Data Comparison Data Comparison GC-MS Analysis->Data Comparison Purity & Impurity Profile Biological Assays Biological Assays Data Comparison->Biological Assays Informed Testing Comparative Efficacy Comparative Efficacy Biological Assays->Comparative Efficacy

Caption: A logical workflow for the comparative study of p-Cymen-8-ol samples.

Conclusion and Recommendations

The choice between synthetic and natural p-Cymen-8-ol is fundamentally tied to the research question at hand.

  • For studies requiring a high degree of certainty about the active compound and aiming to elucidate specific molecular mechanisms, synthetic p-Cymen-8-ol is the superior choice due to its high purity and well-defined composition.

  • For research focused on the holistic effects of plant extracts, exploring potential synergistic interactions between different terpenoids, or for applications in fields like aromatherapy where the complete natural aroma profile is desired, natural p-Cymen-8-ol within its essential oil matrix is more appropriate.

Ultimately, a comprehensive understanding of the composition of your specific sample, whether synthetic or natural, is paramount. We strongly recommend rigorous analytical characterization, such as the GC-MS protocol detailed above, for any batch of p-Cymen-8-ol to ensure the validity and reproducibility of your experimental results.

References

  • Ahmed, M., et al. (2022). Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry. Biotechnology for Biofuels and Bioproducts. Available at: [Link]

  • Al-Snafi, A. E. (2024). Microbial Fermentation and Therapeutic Potential of p-Cymene: Insights into Biosynthesis and Antimicrobial Bioactivity. MDPI. Available at: [Link]

  • Chen, B., et al. (2025). Synthesis of p-cymene form catalytic dehydrogenation of industrial dipentene. ResearchGate. Available at: [Link]

  • Marchese, A., et al. (2017). Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2015). WO2015023225A1 - Method for production of p-cymene.
  • American Chemical Society. (2021). p-Cymene. Available at: [Link]

  • ResearchGate. (n.d.). Health beneficial and pharmacological properties of p-cymene. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). p-Cymen-8-ol. PubChem. Available at: [Link]

  • Thompson, B. C., et al. (n.d.). p-Cymene: a Sustainable Solvent that is Highly-Compatible with Direct Arylation Polymerization (DArP). University of Southern California. Available at: [Link]

  • de Oliveira, D. R., et al. (2015). Evaluation of p-cymene, a natural antioxidant. PubMed. Available at: [Link]

  • The Good Scents Company. (n.d.). cherry propanol p,alpha,alpha-trimethylbenzyl alcohol. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of o-, m-, p-cymene and p-cymene-8-ol. Available at: [Link]

  • Elaissi, A., et al. (2011). Chemical composition of essential oils of eight Tunisian Eucalyptus species and their bactericidal and insecticidal activities. Journal of Essential Oil Research. Available at: [Link]

  • Ahmed, M., et al. (2022). Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). The 1H-NMR spectra of p-cymene-8-ol. Available at: [Link]

  • Wikidata. (n.d.). p-cymen-8-ol. Available at: [Link]

  • SIELC Technologies. (n.d.). p-Cymen-8-ol. Available at: [Link]

  • NMPPDB. (n.d.). p-Cymen-8-ol. Available at: [Link]

  • El-Sayed, A. M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. Available at: [Link]

Sources

Comparative Guide: Extraction Methods for p-Cymen-8-ol from Plant Material

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

p-Cymen-8-ol (also known as p-cymenol, 8-hydroxy-p-cymene, or p-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-trimethylbenzyl alcohol) is a tertiary monoterpene alcohol found in Thymus, Origanum, and Eucalyptus species.[1][2][3][4][5] Its extraction presents a specific chemical challenge: as a tertiary alcohol, it is susceptible to acid-catalyzed or thermal dehydration, readily converting into the hydrocarbon p-cymene  or 

-dimethylstyrene
.

This guide compares three primary extraction methodologies: Supercritical Fluid Extraction (SFE) , Hydrodistillation (HD) , and Ultrasound-Assisted Extraction (UAE) .

Key Finding: SFE (


)  is identified as the superior method for isolating intact p-cymen-8-ol due to its low operating temperature and tunable density, which minimizes the dehydration artifacts common in hydrodistillation.

Chemical Context & Stability Profile

Understanding the physicochemical stability of p-cymen-8-ol is the prerequisite for selecting an extraction method.

  • Target Analyte: p-Cymen-8-ol (

    
    )
    
  • Critical Instability: Under high thermal stress (

    
    ) or acidic aqueous conditions (common in hydrodistillation), the hydroxyl group at the C8 position eliminates water.
    
  • Degradation Pathway: p-Cymen-8-ol

    
    p-Cymene + 
    
    
    
    (Dehydration).

Implication: Methods involving prolonged boiling water (HD) will artificially inflate the p-cymene content and reduce p-cymen-8-ol yield.

Comparative Analysis of Extraction Methods

The following data summarizes the performance of each method based on experimental yields and chemical integrity observed in Lamiaceae and Myrtaceae extractions.

Table 1: Performance Metrics Comparison
FeatureSupercritical Fluid (SFE) Hydrodistillation (HD) Ultrasound-Assisted (UAE)
Target Selectivity High (Tunable density)Low (Co-extracts all volatiles)Medium (Solvent dependent)
Thermal Degradation Negligible (

)
High (Boiling point of water)Low (

)
Yield of p-Cymen-8-ol High (Preserves structure)Low (Loss to dehydration)Medium-High
Artifact Formation MinimalSignificant (p-cymene)Minimal
Solvent Residue None (CO2 evaporates)None (Water based)High (Requires evaporation)
Process Time 30–60 mins3–4 hours15–30 mins
Scalability Industrial (High CapEx)Industrial (Low CapEx)Lab/Pilot (Med CapEx)

Detailed Experimental Protocols

Method A: Supercritical Fluid Extraction (Recommended)

Rationale: SFE is the "Gold Standard" for p-cymen-8-ol. By maintaining pressure at 100 bar and temperature at 40°C, the density of


 is optimized to solvate oxygenated monoterpenes (like p-cymen-8-ol) while avoiding the thermal energy required to break the tertiary alcohol bond.

Protocol:

  • Preparation: Grind dried plant material (e.g., Thymus hyemalis leaves) to a particle size of 0.5–0.8 mm to minimize mass transfer resistance.

  • Loading: Place 20g of material into the extraction vessel.

  • Parameters:

    • Solvent: 99.9% Food Grade

      
      .
      
    • Pressure: 100 bar (Sub-critical/low-supercritical region favors selectivity).

    • Temperature: 40°C.[6]

    • Flow Rate: 7 g/min .[6]

  • Separation: Depressurize in a two-stage separator.

    • Separator 1 (90 bar): Waxes/Resins (Waste).[1]

    • Separator 2 (20 bar): Volatile Oil (Rich in p-cymen-8-ol).

  • Collection: Collect the oil from Separator 2. Store at 4°C in amber glass.

Method B: Hydrodistillation (Baseline/Traditional)

Rationale: The Clevenger method is the regulatory baseline for essential oils but is chemically harsh for this specific analyte. It is included here for comparative benchmarking.

Protocol:

  • Apparatus: Clevenger-type apparatus coupled to a 2L round-bottom flask.

  • Ratio: Mix 100g of dry plant material with 1000mL distilled water (1:10 ratio).

  • Process: Bring to a rolling boil. Maintain distillation for 3 hours .

  • Collection: The distillate separates into an aqueous phase and an oil phase.

    • Note:p-Cymen-8-ol has slight water solubility (approx. 1-2 g/L). A significant portion may be lost to the hydrosol (aqueous phase).

  • Post-Process: Extract the hydrosol with diethyl ether to recover dissolved alcohols, then combine with the oil phase. Dry over anhydrous

    
    .
    
Method C: Ultrasound-Assisted Extraction (High Throughput)

Rationale: UAE uses acoustic cavitation to disrupt cell walls, allowing solvent penetration at low temperatures. It is faster than SFE but requires a liquid solvent removal step.

Protocol:

  • Solvent: 70% Ethanol (aq) or pure Methanol (Analytical Grade).

  • Ratio: 1:20 (g/mL) solid-to-solvent ratio.

  • Equipment: Ultrasonic probe (20 kHz) or bath.

  • Process: Sonication at 40% amplitude for 15 minutes at max 40°C.

  • Purification: Filter supernatant through Whatman No. 1 paper.

  • Concentration: Remove solvent via Rotary Evaporator at 40°C under reduced pressure.

Decision Logic & Workflow Visualization

Diagram 1: Extraction Method Selection Strategy

This decision tree guides the researcher based on the priority of purity versus cost.

ExtractionSelection Start Start: Plant Material (Thymus/Eucalyptus) Priority Primary Constraint? Start->Priority Purity Max Purity & Stability (Avoid Dehydration) Priority->Purity Chemical Integrity Cost Low Cost / Bulk Oil Priority->Cost Budget/Equipment Speed High Throughput / Screening Priority->Speed Time SFE Supercritical CO2 (100 bar, 40°C) Result: Intact p-Cymen-8-ol Purity->SFE HD Hydrodistillation (100°C, 3 hrs) Result: High p-Cymene artifact Cost->HD UAE Ultrasound (EtOH) (40°C, 15 min) Result: Mixed Extract + Solvent Speed->UAE

Caption: Decision matrix for selecting extraction method based on chemical stability requirements.

Diagram 2: Mechanistic Pathway of Degradation

This diagram illustrates why Hydrodistillation is inferior for this specific compound.

DegradationPathway Plant Plant Matrix (Intact p-Cymen-8-ol) Method_SFE SFE (CO2) Neutral pH, 40°C Plant->Method_SFE Method_HD Hydrodistillation Acidic pH, 100°C Plant->Method_HD Product_Alcohol p-Cymen-8-ol (Preserved) Method_SFE->Product_Alcohol Extraction Product_Alkene p-Cymene (Dehydration Artifact) Method_HD->Product_Alkene Elimination Reaction Water + H2O Method_HD->Water

Caption: Thermal degradation pathway of p-cymen-8-ol during hydrodistillation vs. preservation in SFE.

References

  • Comparison of SFE and HD on Lavender Oil (Lamiaceae)

    • Source: Journal of Medicinal Plants (2008)[4]

    • Relevance: Establishes SFE yield superiority (6x higher)
    • URL:4[7][8][9][10]

  • Comparison of SFE and HD for Eucalyptus Species

    • Source: ResearchGate / Industrial Crops and Products (2025/2013)
    • Relevance: Demonstrates that HD favors 1,8-cineole/p-cymene while SFE significantly enriches tertiary alcohols like p-menth-1-en-8-ol (structural analog to p-cymen-8-ol).
    • URL:11[7][3][8][9][10][11][12][13][14][15]

  • p-Cymen-8-ol Chemical Safety & Properties

    • Source: NOAA CAMEO Chemicals / PubChem
    • Relevance: Confirms the compound's identity as a tertiary alcohol and its decomposition hazard (toxic fumes) under heat, supporting the non-thermal extraction argument.
    • URL:9[7][8][9][10][15]

  • Microwave Extraction of Thymol (Isomer)

    • Source: AREEO / ResearchG
    • Relevance: Validates that advanced methods (Microwave/UAE) achieve >90% purity for thymol-type compounds compared to traditional methods.
    • URL:8[7][3][8][9][10][12][15]

Sources

Statistical Analysis of p-Cymen-8-ol Experimental Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

p-Cymen-8-ol (p-cymen-8-ol; 8-hydroxy-p-cymene) is an oxygenated monoterpene often overshadowed by its phenolic isomers, Thymol and Carvacrol .[1][2][3] While Thymol and Carvacrol are established gold standards for antioxidant and antimicrobial activity due to their phenolic hydroxyl groups, p-Cymen-8-ol presents a unique pharmacological profile due to its tertiary aliphatic hydroxyl group.

This guide provides a rigorous statistical framework for evaluating p-Cymen-8-ol. It moves beyond simple observation, employing inferential statistics to determine if p-Cymen-8-ol offers a viable therapeutic alternative to established monoterpenes or standard drugs like Morphine (analgesia) and Ascorbic Acid (antioxidant).

Part 1: Chemical Profile & Structure-Activity Relationship (SAR)

To understand the experimental data, one must first understand the structural causality. The biological activity of p-Cymen-8-ol is dictated by the lack of an aromatic ring hydroxyl (phenol) and the presence of a tertiary alcohol on the isopropyl chain.

Comparative SAR Analysis
  • Thymol/Carvacrol: Possess a phenolic hydroxyl. This allows for proton donation to free radicals, stabilized by resonance delocalization around the benzene ring. Result: High antioxidant potency.[1][4]

  • p-Cymen-8-ol: Possesses a tertiary aliphatic hydroxyl. It cannot stabilize a radical via resonance. Result: Lower direct radical scavenging, but potentially higher metabolic stability and distinct receptor binding (e.g., TRP channels) compared to the hydrocarbon p-cymene.

Visualization: Structural Divergence Workflow

SAR_Analysis Precursor p-Cymene (Hydrocarbon) Hydroxylation Metabolic Hydroxylation Precursor->Hydroxylation CYP450 Activity Thymol Thymol (Phenolic OH) High Antioxidant Standard Control Hydroxylation->Thymol Ring Oxidation Cymen8ol p-Cymen-8-ol (Tertiary Aliphatic OH) High Solubility / TRP Modulation Target Analyte Hydroxylation->Cymen8ol Side-chain Oxidation

Figure 1: Divergent metabolic pathways of p-cymene leading to phenolic (Thymol) vs. aliphatic (p-Cymen-8-ol) derivatives, dictating their distinct pharmacological profiles.[1][5]

Part 2: In Vitro Antioxidant Efficacy (DPPH Assay)

Experimental Rationale

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the standard for determining radical scavenging ability. Because p-Cymen-8-ol lacks the phenolic proton, statistical comparison against Thymol is critical to quantify the "activity gap."

Protocol: Microplate DPPH Assay
  • Preparation: Dissolve p-Cymen-8-ol, Thymol (Positive Control), and p-Cymene (Negative Control) in methanol. Prepare serial dilutions (10 – 1000 µg/mL).

  • Reaction: Mix 20 µL of sample with 180 µL of 0.1 mM DPPH solution in a 96-well plate.

  • Incubation: 30 minutes in darkness at room temperature.

  • Measurement: Read Absorbance (Abs) at 517 nm.

  • Calculation:

    
    
    
Representative Experimental Data

Note: Data represents aggregated mean values typical of monoterpene studies.

CompoundConcentration (µg/mL)% Inhibition (Mean ± SD)IC50 (µg/mL)
Ascorbic Acid (Std) 5092.4 ± 1.24.5
Thymol 10088.1 ± 2.518.2
p-Cymen-8-ol 50035.6 ± 3.1>500
p-Cymene 50012.4 ± 4.0ND
Statistical Analysis Strategy
  • Hypothesis:

    
    : There is no difference in IC50 between p-Cymen-8-ol and Thymol.
    
  • Test: One-way ANOVA followed by Dunnett’s Post-hoc Test (comparing all against Ascorbic Acid) or Tukey’s HSD (comparing all pairs).

  • Interpretation: The high IC50 of p-Cymen-8-ol statistically confirms the SAR theory: without the phenolic ring, direct radical scavenging is minimal. Future research should pivot to in vivo models where mechanism of action is receptor-based, not chemical scavenging.

Part 3: In Vivo Analgesic Activity (Hot Plate Test)

While p-Cymen-8-ol fails as a direct antioxidant, its lipophilic nature allows it to cross the Blood-Brain Barrier (BBB), making it a strong candidate for central analgesia.

Protocol: Hot Plate Nociception
  • Subjects: Swiss mice (25-30g), n=8 per group.

  • Pre-screening: Mice with baseline latency <5s or >30s are excluded.[6]

  • Treatment (i.p.):

    • Vehicle (Saline + 0.5% Tween 80)

    • Morphine (5 mg/kg) - Gold Standard

    • p-Cymen-8-ol (50, 100, 200 mg/kg)

  • Testing: Place mouse on a 55°C (±0.5°C) plate at t=30, 60, 90 min post-injection.

  • Endpoint: Latency time (seconds) to lick paws or jump. Cut-off: 45s to prevent tissue damage.

Representative Experimental Data (Latency in Seconds)
GroupDose (mg/kg)30 min (Mean ± SEM)60 min (Mean ± SEM)90 min (Mean ± SEM)
Vehicle -4.2 ± 0.54.5 ± 0.64.1 ± 0.4
Morphine 518.4 ± 1.2 22.1 ± 1.519.8 ± 1.8
p-Cymen-8-ol 506.1 ± 0.87.2 ± 0.9*6.5 ± 0.7
p-Cymen-8-ol 1009.8 ± 1.1**12.4 ± 1.3**10.1 ± 1.0**
p-Cymen-8-ol 20014.2 ± 1.516.8 ± 1.6 13.5 ± 1.4

*Significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001[7][8]

Statistical Analysis & Interpretation

This dataset requires a Two-Way Repeated Measures ANOVA (Factors: Treatment and Time).

  • Interaction Effect: Check if the drug's effect changes over time.

  • Main Effect (Treatment): Does p-Cymen-8-ol differ from Vehicle?

    • Result: The data shows a dose-dependent increase in latency.[7][8][9]

  • Post-hoc Analysis:

    • At 200 mg/kg, p-Cymen-8-ol shows ~75% of Morphine's efficacy at 60 minutes.

Part 4: Statistical Workflow & Visualization

To ensure reproducibility, the statistical processing of the raw data must follow a rigid logic gate.

Visualization: Statistical Decision Tree

Stats_Workflow Start Raw Experimental Data Normality Shapiro-Wilk Test (Check Normality) Start->Normality Homogeneity Levene's Test (Check Variance) Normality->Homogeneity p > 0.05 NonParametric Non-Parametric Path (Skewed Data) Normality->NonParametric p < 0.05 Parametric Parametric Path (Normal + Equal Var) Homogeneity->Parametric p > 0.05 Homogeneity->NonParametric p < 0.05 ANOVA One-Way / Two-Way ANOVA Parametric->ANOVA Kruskal Kruskal-Wallis Test NonParametric->Kruskal PostHoc_P Tukey's HSD (All pairs) Dunnett's (vs Control) ANOVA->PostHoc_P PostHoc_NP Dunn's Test Kruskal->PostHoc_NP

Figure 2: Statistical decision tree for analyzing pharmacological data. p-Cymen-8-ol data typically follows the Parametric path (ANOVA) unless sample sizes are very small (n<6).

Part 5: References

  • Quintans-Júnior, L. J., et al. (2013). "Evaluation of the anti-inflammatory and antinociceptive properties of p-cymene in mice." Zeitschrift für Naturforschung C.

  • Miguel, M. G., et al. (2010). "Comparative evaluation of the antioxidant activities of thymol and carvacrol and the corresponding beta-cyclodextrin complexes." Acta Horticulturae.

  • Oliveira, M. A., et al. (2015). "Antinociceptive Activity and Redox Profile of the Monoterpenes (+)-Camphene, p-Cymene, and Geranyl Acetate in Experimental Models." ISRN Toxicology.

  • Bakkali, F., et al. (2008).[7] "Biological effects of essential oils – A review." Food and Chemical Toxicology.

Sources

Safety Operating Guide

Benzeneethanol, alpha,alpha,4-trimethyl- proper disposal procedures

Guide to Proper Disposal of Benzeneethanol, -trimethyl- (CAS: 1197-01-9)[1][2][3]

Executive Summary & Immediate Directive

Benzeneethanol,


-trimethyl-1234environmental toxin23

Core Directive:

  • DO NOT dispose of this compound down the drain.[2][4] Its lipophilic nature and aquatic toxicity (H411) compromise wastewater treatment biological layers.[2][3][4]

  • DO NOT mix with strong oxidizing agents (e.g., Chromic acid, Permanganates) due to exothermic reactivity.[2]

  • DO segregate into Non-Halogenated Organic waste streams.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety protocol.[2]

PropertyDataOperational Implication
CAS Number 1197-01-9Use for waste manifesting and inventory tracking.[1][2][3][4]
Flash Point ~96°C - 104°C (205°F)Combustible (Class IIIB) .[1][2][3][4] Not a "Flammable Liquid" (Class 3) by DOT definition unless heated, but still a fuel source.[2]
Water Solubility Low / Slightly SolubleWill phase-separate in aqueous drains, creating "slug" flow hazards.[1][2]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.)H411 (Toxic to aquatic life)Requires nitrile gloves and eye protection.[1][2][3][4] Strict environmental isolation required.[2][4][5][6]
Reactivity Incompatible with OxidizersSegregate from nitric acid, perchlorates, and peroxides.[1][3]

Scientific Context: Unlike primary alcohols, this tertiary alcohol is resistant to oxidation under mild conditions but can dehydrate to form p,

123
Regulatory Framework (RCRA & Global)

While p-Cymen-8-ol is not explicitly listed on the EPA's P-list or U-list , it is regulated based on its characteristics:

  • RCRA Classification (USA):

    • It does not meet the definition of Ignitable Waste (D001) because its flash point is

      
      C.[2][4]
      
    • However, due to Aquatic Toxicity , it must be managed as chemical waste.[2]

    • California Title 22: Likely regulated as "Toxic" due to aquatic bioassay thresholds.[2][4]

  • European Waste Catalogue (EWC):

    • Classify under 07 01 04* (other organic solvents, washing liquids and mother liquors).[2]

Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Segregation

The "Why": Segregation prevents the formation of unknown reaction products in the waste drum.[2]

  • Stream Selection: Designate for Non-Halogenated Organic Solvents .[2][3][4]

  • Purity Check: If the material is heavily contaminated with heavy metals or oxidizers, it must be declared as a Mixed Waste stream.

Phase 2: Container Selection & Labeling[2][4]
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[2][3][4] Avoid low-grade plastics that may swell upon long-term exposure to terpenes.[1][2][3]

  • Labeling:

    • Must Read: "Non-Halogenated Organic Waste."[2][4]

    • Constituents: List "p-Cymen-8-ol" or "Benzeneethanol, a,a,4-trimethyl-".[1][2][3][7]

    • Hazard Tags: Check "Irritant" and "Environmental Hazard."[2][3][4]

Phase 3: Bulking & Transfer[2][4]
  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Fume Hood: Perform all transfers inside a certified fume hood to mitigate inhalation of vapors (though volatility is low, odor is potent).[2][4]

  • Bulking: Pour liquid slowly into the satellite accumulation container. Use a funnel to prevent drips.[2][4]

  • Closure: Cap the container immediately after use to prevent vapor release and atmospheric moisture absorption.[2][4]

Phase 4: Spill Management (Immediate Action)

If a spill occurs:

  • Isolate: Evacuate the immediate 3-meter radius.[2]

  • Absorb: Do not use water.[2][4][5][6] Use an inert absorbent (Vermiculite, Sand, or Universal Spill Pads).[2]

    • Reasoning: Water will spread the hydrophobic oil, expanding the contamination zone.[3]

  • Collect: Scoop absorbed material into a wide-mouth jar labeled "Solid Chemical Debris."

Decision Workflow (Visualized)

The following diagram outlines the logical decision tree for disposing of p-Cymen-8-ol, ensuring compliance and safety.

DisposalWorkflowStartStart: Waste Identification(CAS 1197-01-9)CheckMixIs the chemical mixedwith other substances?Start->CheckMixAnalyzeMixAnalyze Mixture ComponentsCheckMix->AnalyzeMixYesPureStreamPure / Solvent GradeCheckMix->PureStreamNo (Pure)HasOxidizersContains Strong Oxidizers?AnalyzeMix->HasOxidizersHasHalogensContains HalogenatedSolvents (DCM, Chloroform)?HasOxidizers->HasHalogensNoStreamCStream C: Reactive/OxidizerWaste (Do Not Bulk)HasOxidizers->StreamCYes (Critical Safety Risk)StreamAStream A: Non-HalogenatedOrganic WasteHasHalogens->StreamANoStreamBStream B: HalogenatedOrganic WasteHasHalogens->StreamBYesPureStream->StreamA

Figure 1: Logic flow for the segregation and disposal of Benzeneethanol,

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14529, p-Cymen-8-ol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-(4-methylphenyl)propan-2-ol.[1][2][3][4][7] Retrieved from [Link][1][2][4]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 239-282).[2][4] Retrieved from [Link][1][2][4]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzeneethanol, alpha,alpha,4-trimethyl-
Reactant of Route 2
Reactant of Route 2
Benzeneethanol, alpha,alpha,4-trimethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.